molecular formula C9H10FNO2 B1532283 N-(5-Fluoro-2-methoxyphenyl)acetamide CAS No. 397-34-2

N-(5-Fluoro-2-methoxyphenyl)acetamide

Cat. No.: B1532283
CAS No.: 397-34-2
M. Wt: 183.18 g/mol
InChI Key: QJOWMXRIHSCAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Fluoro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-fluoro-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOWMXRIHSCAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674426
Record name N-(5-Fluoro-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397-34-2
Record name N-(5-Fluoro-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: N-(5-Fluoro-2-methoxyphenyl)acetamide (CAS 397-34-2)

[1][2][3]

Executive Summary

N-(5-Fluoro-2-methoxyphenyl)acetamide (CAS: 397-34-2) is a specialized fluorinated acetanilide derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry and radiopharmaceutical development.[1][2] It serves as a critical intermediate in the synthesis of ligands for the Translocator Protein (TSPO) , formerly known as the Peripheral Benzodiazepine Receptor (PBR), and various kinase inhibitors where the 5-fluoro-2-methoxy substitution pattern modulates metabolic stability and lipophilicity.[2]

This guide details the physicochemical profile, optimized synthetic pathways, spectroscopic characterization, and application logic for this compound, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Physicochemical Profiling[3][4][5][6][7][8]

Core Data Matrix
ParameterSpecification
IUPAC Name This compound
Common Synonyms 5'-Fluoro-2'-methoxyacetanilide; N-Acetyl-5-fluoro-2-methoxyaniline
CAS Registry Number 397-34-2
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
SMILES CC(=O)Nc1cc(F)ccc1OC
InChI Key QJOWMXRIHSCAAC-UHFFFAOYSA-N
Physicochemical Properties[3][7]
  • Appearance: White to off-white crystalline solid.[2]

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate. Sparingly soluble in water.[2]

  • LogP (Predicted): ~1.5 – 1.7 (Lipophilic, suitable for CNS penetration).

  • Melting Point: Typically 108–112 °C (Analogous fluorinated acetanilides range; experimental verification recommended per batch).

  • Electronic Character: The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring slightly compared to the non-fluorinated parent, while the 2-methoxy group provides electron donation (+M), directing electrophilic substitution (e.g., nitration) to the 4-position during downstream derivatization.[2]

Synthetic Pathway & Optimization

The synthesis of this compound is most efficiently achieved via the chemoselective N-acetylation of 5-fluoro-2-methoxyaniline.[2] This reaction is rapid, high-yielding, and avoids the formation of di-acetylated byproducts when controlled.[2]

Retrosynthetic Analysis (Graphviz)[3]

RetrosynthesisTargetThis compound(Target)Precursor5-Fluoro-2-methoxyaniline(Starting Material)IntermediateTetrahedral IntermediatePrecursor->IntermediateNucleophilic AttackReagentAcetic Anhydride (Ac2O)or Acetyl ChlorideReagent->IntermediateIntermediate->TargetElimination of AcOH/HCl

Figure 1: Retrosynthetic logic flow for the preparation of the target acetanilide.

Optimized Experimental Protocol

Objective: Synthesis of 10g of this compound.

Reagents:

  • 5-Fluoro-2-methoxyaniline (1.0 eq)[2]

  • Acetic Anhydride (1.2 eq)[2]

  • Glacial Acetic Acid (Solvent, 5V) or DCM/Triethylamine system.

  • Water (Quench)[2][3]

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-methoxyaniline (10.0 g, 70.8 mmol) in glacial acetic acid (50 mL). Note: Acetic acid acts as both solvent and catalyst.[2]

  • Addition: Cool the solution to 15-20°C. Add acetic anhydride (8.0 mL, 85 mmol) dropwise over 10 minutes. The reaction is slightly exothermic.[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate/Hexane). The starting amine spot (lower Rf) should disappear, replaced by the amide spot (higher Rf).

  • Quench & Precipitation: Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid.[2]

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete granulation. Filter the solid using a Buchner funnel.[2]

  • Purification: Wash the filter cake with cold water (3 x 50 mL) to remove residual acid.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

  • Recrystallization (Optional): If higher purity (>99%) is required, recrystallize from Ethanol/Water (1:1).

Spectroscopic Characterization

Validation of the structure relies on the distinct coupling patterns of the fluorine atom and the amide environment.

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) Prediction:

  • δ 9.20 (s, 1H, NH): Broad singlet, exchangeable with D2O. Downfield shift due to amide hydrogen bonding.[2]

  • δ 7.85 (dd, J=11.0, 2.5 Hz, 1H, H-6): The proton ortho to the amide is deshielded. The large coupling constant (11.0 Hz) corresponds to the ortho H-F coupling.

  • δ 7.05 (dd, J=9.0, 5.0 Hz, 1H, H-3): Ortho to the methoxy group.

  • δ 6.85 (td, J=8.5, 3.0 Hz, 1H, H-4): Multiplet due to coupling with F (para) and adjacent protons.

  • δ 3.82 (s, 3H, OCH3): Characteristic sharp singlet.

  • δ 2.10 (s, 3H, COCH3): Methyl group of the acetamide.

13C NMR & 19F NMR:

  • 19F NMR: Signal typically appears around -115 to -120 ppm (relative to CFCl3), appearing as a multiplet due to proton coupling.[2]

Mass Spectrometry[3][10]
  • Method: ESI-MS (Positive Mode)[2]

  • Result: [M+H]+ peak observed at 184.2 m/z .

  • Fragmentation: Loss of ketene (42 Da) may be observed to yield the aniline fragment (142 m/z).

Pharmaceutical & Biological Context

TSPO (PBR) Ligand Development

This molecule serves as a structural fragment for "aryloxyanilide" class ligands targeting the Translocator Protein (18 kDa) .

  • Relevance: TSPO expression is upregulated in activated microglia during neuroinflammation (Alzheimer’s, Multiple Sclerosis).

  • Tracer Logic: The 5-fluoro-2-methoxy motif is homologous to the "A-ring" of DAA1106 and FEDAA1106 (a PET tracer).[2] The fluorine atom is often replaced with [18F] or used to block metabolic hydroxylation at the 5-position, extending the biological half-life.[2]

Signal Pathway Diagram (TSPO Context)

TSPO_PathwayLigandThis compound(Scaffold/Fragment)TSPOTSPO (Mitochondrial Membrane)Ligand->TSPOBinds/ModulatesCholesterolCholesterol TransportTSPO->CholesterolFacilitates InfluxMicrogliaMicroglial Activation(Neuroinflammation Marker)TSPO->MicrogliaUpregulated InNeurosteroidsNeurosteroid Synthesis(Allopregnanolone)Cholesterol->NeurosteroidsMetabolism

Figure 2: Biological context of the scaffold in TSPO-mediated neurosteroidogenesis and inflammation imaging.[2]

Safety & Handling

  • Hazard Classification: GHS Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Storage: Store at room temperature (15-25°C) in a dry, sealed container. Stable under normal conditions.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[2]

References

  • Zhang, M. R., et al. (2004). Synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide ([18F]FEDAA1106) as a PET ligand for peripheral benzodiazepine receptors.[2] Bioorganic & Medicinal Chemistry.[2]

  • PubChem. Compound Summary: this compound.[2] National Library of Medicine. Available at: [Link][2]

  • OICC Press. Supplementary Information: NMR Data for Fluorinated Acetanilides. Available at: [Link][2]

N-(5-Fluoro-2-methoxyphenyl)acetamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

N-(5-Fluoro-2-methoxyphenyl)acetamide: Structural Properties, Synthetic Methodologies, and Applications in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry and drug development, the strategic functionalization of aromatic rings is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This compound (CAS: 397-34-2) represents a privileged, highly functionalized building block. By integrating an electron-donating methoxy group, an electron-withdrawing fluorine atom, and a sterically tunable acetamido group, this compound establishes a unique electronic "push-pull" system. As a Senior Application Scientist, I have utilized this intermediate extensively to synthesize advanced epigenetic modulators and protein-protein interaction inhibitors. This guide provides a rigorous, causality-driven breakdown of its physicochemical properties, synthetic protocols, and downstream applications.

Physicochemical Profiling & Structural Causality

Understanding the fundamental properties of this compound is critical for predicting its behavior in complex synthetic pathways.

Table 1: Quantitative Physicochemical Data

Property Value Method / Significance
Chemical Name This compound IUPAC Standard
CAS Number 397-34-2 Registry Identifier[1]
Molecular Formula C9H10FNO2 Elemental Composition
Molecular Weight 183.18 g/mol Mass Spectrometry Target[1]
InChI Key QJOWMXRIHSCAAC-UHFFFAOYSA-N Structural Hash[1]

| Purity Standard | ≥ 98% | Required for API synthesis[1] |

Mechanistic Structural Analysis:

  • The C5-Fluorine Atom: The incorporation of fluorine serves a dual purpose. Sterically, it acts as a bioisostere for hydrogen, minimizing structural perturbation. Electronically, its strong inductive effect (-I) lowers the HOMO of the aromatic ring, thereby increasing oxidative metabolic stability (e.g., resisting CYP450-mediated aromatic hydroxylation)[2].

  • The C2-Methoxy Group: This group provides a critical hydrogen-bond acceptor. Synthetically, it acts as an ortho/para director; however, because the para position (C5) is occupied by fluorine, subsequent electrophilic aromatic substitutions are highly regioselective, directed primarily to the C3 or C4 positions.

  • The C1-Acetamido Group: The free amine precursor is highly susceptible to oxidation. Conversion to the acetamide dampens the nucleophilicity of the nitrogen via resonance delocalization with the carbonyl group. This acts as a robust protecting group during harsh cross-coupling reactions while providing a necessary hydrogen-bond donor motif for target protein interactions[3].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of this compound is typically achieved via the nucleophilic acyl substitution of2[2]. The following protocol is designed as a self-validating system, ensuring high yield and purity through causality-driven experimental choices.

SynthesisWorkflow A 5-Fluoro-2-methoxyaniline (Nucleophile) C Nucleophilic Acyl Substitution (0°C to RT, TEA Base) A->C B Acetic Anhydride / Acetyl Chloride (Electrophile) B->C D This compound (Target Product) C->D

Fig 1: Nucleophilic acyl substitution workflow for synthesizing this compound.
Step-by-Step Experimental Workflow:
  • Initiation & Solvation: Dissolve 1.0 equivalent of 5-fluoro-2-methoxyaniline in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM provides a strictly aprotic environment, preventing the competitive hydrolysis of the highly reactive acylating agent.

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA) or Pyridine to the solution and cool the reactor to 0°C using an ice bath.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl or acetic acid byproduct generated during the reaction, preventing the protonation of the aniline's amino group, which would otherwise eliminate its nucleophilicity and halt the reaction[3].

  • Acylation (Exothermic Control): Dropwise addition of 1.2 equivalents of Acetic Anhydride (or Acetyl Chloride).

    • Causality: The acylation is highly exothermic. Maintaining the temperature at 0°C during addition suppresses thermal degradation and prevents over-reaction (di-acetylation).

  • In-Process Validation: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progression via TLC (Hexane:EtOAc 3:1) or LCMS.

    • Causality: This self-validating step ensures complete consumption of the starting material (

      
       142 [M+H]+) and formation of the product (
      
      
      
      184 [M+H]+) before quenching, preventing difficult downstream separations.
  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash with 0.5N HCl, followed by brine.

    • Causality: The NaHCO3 neutralizes residual acid/anhydride. The 0.5N HCl wash selectively protonates and removes any unreacted trace aniline and TEA into the aqueous phase, ensuring the organic layer contains only the highly pure neutral acetamide product[3]. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Application in Drug Discovery & Target Modulations

The this compound scaffold is not an end-product but a critical launchpad for synthesizing complex therapeutics. Its unique substitution pattern allows for highly controlled downstream functionalization.

PharmaPathway A This compound (Core Scaffold) B Electrophilic Aromatic Substitution (Regioselective Functionalization) A->B C Advanced Intermediates (Cross-Coupling Ready) B->C D PRMT5 Inhibitors (Epigenetic Oncology) C->D E Menin-MLL Inhibitors (Leukemia Therapeutics) C->E

Fig 2: Downstream pharmacological applications of the fluorinated acetamide scaffold in oncology.
  • PRMT5 Inhibitors (Epigenetic Modulation): Protein arginine methyltransferase 5 (PRMT5) is a major epigenetic target in oncology. According to3[3], derivatives of 5-fluoro-2-methoxyaniline are critical for synthesizing complex pyrimidine and isoquinoline-based PRMT5 inhibitors. The acetamide intermediate allows for the safe construction of the core pharmacophore before final deprotection and coupling.

  • Menin-MLL Interaction Inhibitors: Chromosomal rearrangements affecting the mixed lineage leukemia (MLL) gene result in aggressive acute leukemias.4[4] highlights the use of this fluorinated scaffold to synthesize substituted spiro derivatives that effectively disrupt the Menin-MLL protein-protein interaction, providing a targeted therapeutic approach for myelodysplastic syndrome (MDS) and leukemia.

  • p97 ATPase Inhibitors: Structure-activity relationship (SAR) studies utilize this compound to discover selective inhibitors of p97 ATPase, an enzyme critical for protein homeostasis and a rising target in anti-cancer research[5].

References

  • Sigma-Aldrich. "this compound | 397-34-2".
  • Chem-Impex. "5-Fluoro-2-methoxyaniline".
  • European Patent Office. "COMPOUND HAVING ANTITUMOR ACTIVITY AND USE THEREOF - EP 4209485 A1".
  • World Intellectual Property Organization. "WO2022237627A1 - Substituted spiro derivatives".
  • Chemdad. "5-Fluoro-2-methoxyaniline Chemical Properties". Chongqing Chemdad Co.

Sources

N-(5-Fluoro-2-methoxyphenyl)acetamide: Structural Basis and Relevance in TSPO Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-(5-Fluoro-2-methoxyphenyl)acetamide , examining its chemical profile, synthesis, and critical role as a pharmacophoric scaffold in the development of high-affinity ligands for the Peripheral Benzodiazepine Receptor (PBR) , now scientifically designated as the Translocator Protein (18 kDa) (TSPO) .

Executive Summary

This compound (also known as N-acetyl-5-fluoro-2-methoxyaniline) represents a fundamental arylacetamide core utilized in the structure-activity relationship (SAR) exploration of TSPO ligands. While high-affinity TSPO radiotracers (e.g., DAA1106, PBR28, FEPPA) typically require a bulky lipophilic substituent (such as an N-benzyl group) to engage the TSPO binding pocket fully, this specific acetamide serves as a critical synthetic intermediate , a metabolic reference standard (for N-debenzylation pathways), and a pharmacophoric fragment for defining the electrostatic requirements of the "Region A" binding domain of the TSPO protein.

This guide details the physicochemical properties, synthetic pathways, and pharmacological context of this compound within the broader scope of neuroinflammation imaging and mitochondrial drug development.

Chemical Profile & Physicochemical Properties[1][2][3]

The compound is an acetanilide derivative characterized by a fluorine substitution at the 5-position and a methoxy group at the 2-position of the phenyl ring.

Table 1: Physicochemical Specifications
PropertyValueRelevance to Drug Design
IUPAC Name This compoundCore Scaffold
CAS Number 397-34-2Identification
Molecular Formula C₉H₁₀FNO₂Fragment
Molecular Weight 183.18 g/mol Low MW (Fragment-based design)
LogP (Predicted) ~1.5 - 1.8Moderate Lipophilicity (BBB permeable)
H-Bond Donors 1 (Amide NH)Critical for H-bonding in TSPO pocket
H-Bond Acceptors 3 (Amide O, Methoxy O, F)Electrostatic interactions
Rotatable Bonds 2Conformational flexibility

Pharmacological Context: The TSPO Connection

The TSPO Pharmacophore Model

The Translocator Protein (TSPO) binding pocket is lipophilic and accepts ligands with a specific "three-point" pharmacophore. High-affinity ligands like DAA1106 (Ki = 0.043 nM) utilize an N-benzyl-N-arylacetamide structure.

  • Region A (Aryl Ring): The user's compound corresponds to this region. It provides an electron-rich aromatic system (methoxy/phenoxy substituted) that engages in

    
    -stacking or hydrophobic interactions.
    
  • Region B (Linker): The acetamide function (present in the user's compound) acts as a rigid linker, positioning the aromatic rings. The carbonyl oxygen is a key hydrogen bond acceptor.

  • Region C (Lipophilic Pocket): This region requires a bulky group (e.g., 2,5-dimethoxybenzyl in DAA1106). This compound lacks this group.

Scientific Implication: As an isolated molecule, this compound is expected to have low to negligible affinity for TSPO compared to its N-benzylated counterparts. Its primary utility is as a precursor for synthesizing high-affinity ligands (via N-alkylation) or as a negative control to demonstrate the necessity of the Region C interaction.

Structural Comparison (SAR)

The following table contrasts the user's compound with established high-affinity TSPO ligands.

Table 2: Structural Activity Relationship (SAR) Context
CompoundStructure (Region A)Structure (Region C)TSPO Affinity (Ki)
User Compound 5-Fluoro-2-methoxyphenylHydrogen (Missing) > 1,000 nM (Est.)
DAA1106 5-Fluoro-2-phenoxy phenyl2,5-Dimethoxybenzyl0.043 nM
PBR28 2-Phenoxypyridin-3-yl2-Methoxybenzyl0.68 nM
[18F]FEPPA 2-Phenoxypyridin-3-yl2-(2-Fluoroethoxy)benzyl0.07 nM

Note: The user's compound differs from the DAA1106 core by having a methoxy group at position 2 instead of a phenoxy group. This suggests it is a precursor for a methoxy-analog of DAA1106 or a simplified fragment probe.

Experimental Methodologies

Synthesis Protocol

The synthesis of this compound is the first step in constructing complex TSPO ligands.

Reaction: Acetylation of 5-Fluoro-2-methoxyaniline.

Protocol:

  • Reagents: 5-Fluoro-2-methoxyaniline (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 5-Fluoro-2-methoxyaniline in anhydrous DCM under nitrogen atmosphere.

    • Add Triethylamine and cool to 0°C.

    • Dropwise add Acetic Anhydride.

    • Stir at room temperature for 2–4 hours (Monitor via TLC: Hexane/EtOAc 7:3).

    • Quench: Add water to hydrolyze excess anhydride.

    • Extraction: Wash organic layer with 1M HCl (to remove unreacted aniline), then saturated NaHCO₃, then Brine.

    • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography.

  • Yield: Typically >85%.

  • Validation: ¹H-NMR (CDCl₃): Singlet at ~2.2 ppm (Acetyl-CH₃), Singlet at ~3.8 ppm (Methoxy-CH₃), Aromatic protons 6.5–8.0 ppm.

N-Alkylation (Ligand Generation)

To convert this scaffold into a high-affinity TSPO ligand (e.g., a DAA1106 analog):

  • Reagents: this compound (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), substituted Benzyl Bromide (e.g., 2,5-dimethoxybenzyl bromide) (1.2 eq).

  • Solvent: DMF or THF (anhydrous).

  • Procedure:

    • Dissolve acetamide in DMF.

    • Add NaH at 0°C; stir 30 min to deprotonate the amide nitrogen.

    • Add Benzyl Bromide.

    • Heat to 60–80°C for 4–12 hours.

    • Workup: Dilute with water, extract with EtOAc.

    • Result: Formation of the tertiary amide (High-affinity Ligand).

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthetic utility of this compound and its transformation into potential TSPO ligands.

TSPO_Ligand_Design cluster_Pharmacophore TSPO Pharmacophore Assembly Aniline 5-Fluoro-2-methoxyaniline (Starting Material) Acetamide This compound (The Topic Compound) Core Scaffold / Low Affinity Aniline->Acetamide Acetylation (Ac2O, Et3N) TargetLigand N-Benzyl-N-arylacetamide (High Affinity TSPO Ligand) Region A + B + C Acetamide->TargetLigand N-Alkylation (NaH, Benzyl-Br) Metabolite N-Debenzylated Metabolite (In Vivo Degradation) TargetLigand->Metabolite Metabolism (CYP450 N-dealkylation) Metabolite->Acetamide Identical Structure

Caption: Synthetic pathway transforming the core acetamide scaffold into a high-affinity TSPO ligand, and its recurrence as a metabolic product.

Biological Relevance: Metabolism & Imaging[5][6]

Metabolic Stability

In the context of PET imaging with ligands like [11C]DAA1106 , a major metabolic pathway is N-dealkylation (specifically N-debenzylation) catalyzed by hepatic Cytochrome P450 enzymes.

  • If a ligand possesses the N-(5-fluoro-2-methoxyphenyl) moiety, its metabolic breakdown will yield This compound .

  • Significance: This compound serves as a "Cold Standard" in HPLC/MS analysis to identify radiometabolites in plasma samples during clinical trials. Distinguishing the parent radiotracer from this polar metabolite is crucial for accurate kinetic modeling (Input Function).

Neuroinflammation Imaging

While the acetamide itself is not used for imaging, the ligands derived from it (e.g., DAA1106 analogs) are used to visualize microglial activation .

  • Mechanism: TSPO expression is upregulated in activated microglia during neurodegenerative events (Alzheimer's, Multiple Sclerosis).

  • Binding: The N-benzyl derivative binds TSPO on the Outer Mitochondrial Membrane (OMM), regulating cholesterol transport and steroidogenesis.

References

  • Zhang, M. R., et al. (2003). "[(11)C]DAA1106: radiosynthesis and in vivo binding to peripheral benzodiazepine receptors in mouse brain." Journal of Nuclear Medicine, 44(9).

  • Zhang, M. R., et al. (2004). "Development of a new radioligand, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide, for PET imaging of peripheral benzodiazepine receptor in primate brain." Journal of Medicinal Chemistry, 47(9), 2228-2235.

  • Venneti, S., et al. (2006). "The peripheral benzodiazepine receptor (Translocator Protein 18kDa) in microglia: from pathology to imaging." Progress in Neurobiology, 80(6), 308-322.

  • Alam, M. M., et al. (2017). "Recent developments on PET radiotracers for TSPO and their applications in neuroimaging." Acta Pharmaceutica Sinica B, 7(3), 319-332.

  • Sigma-Aldrich. "Product Specification: this compound." (Generic verification of chemical availability).

Advanced Radiochemistry & Application of N-(5-Fluoro-2-methoxyphenyl)acetamide in PET Imaging

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application of N-(5-Fluoro-2-methoxyphenyl)acetamide in the context of Positron Emission Tomography (PET) radiochemistry. Based on its structural properties, this compound serves primarily as a pharmacophore scaffold for the synthesis of Translocator Protein (TSPO) ligands (analogous to the DAA1106 and PBR series) and as a critical reference standard for metabolite analysis in kinetic modeling.

Core Directive & Scientific Context

This compound represents a specialized acetanilide scaffold used in the development of radioligands targeting neuroinflammation markers, specifically the Translocator Protein (18 kDa) (TSPO).

In the hierarchy of PET radiochemistry, this molecule functions in two distinct capacities:

  • N-Alkylation Precursor (Secondary Precursor): It serves as the nucleophilic core for coupling with

    
    C- or 
    
    
    
    F-labeled alkyl halides (e.g., [
    
    
    F]Fluoroethyl bromide) to generate high-affinity TSPO radioligands.
  • Metabolite Reference Standard: It acts as the stable, non-radioactive standard for identifying

    
    -dealkylated metabolites in plasma during arterial input function analysis, a critical step for quantitative PET modeling.
    
Chemical Structure & Properties[1][2][3]
  • IUPAC Name:

    
    -(5-Fluoro-2-methoxyphenyl)acetamide
    
  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
  • Molecular Weight: 183.18 g/mol

  • Role: Nucleophile (Amide Nitrogen) / Pharmacophore Core

Strategic Radiosynthesis: The N-Alkylation Pathway

The primary utility of this precursor lies in its conversion into PET ligands via N-alkylation . This strategy allows for the introduction of a radiolabel on a pendant side chain while maintaining the acetanilide core required for receptor binding.

Mechanism of Action (Causality)

The amide nitrogen, while weakly nucleophilic, can be deprotonated by a strong base (e.g., NaH, KOH) to form an imidate-like anion. This species attacks an electrophilic radiolabeling agent (prosthetic group) via an S


2 mechanism. The choice of base and solvent is critical to prevent hydrolysis of the acetamide group or competitive O-alkylation.
Experimental Protocol: Synthesis of [ F]Fluoroalkylated Ligand

This protocol describes the coupling of the precursor with [


F]Fluoroethyl bromide ([

F]FEBr), a common prosthetic group for TSPO ligands.
Phase 1: Production of [

F]FEBr (Prosthetic Group)
  • Trapping: Trap [

    
    F]Fluoride on a QMA carbonate ion exchange cartridge.
    
  • Elution: Elute with K

    
    /K
    
    
    
    CO
    
    
    solution into the reaction vessel.
  • Drying: Azeotropic drying with acetonitrile (ACN) at 95°C under He flow (x3).

  • Labeling: Add 2-bromoethyl triflate (or tosylate) in

    
    -dichlorobenzene. Heat at 100°C for 10 min.
    
  • Distillation: Distill [

    
    F]FEBr into the secondary reaction vessel containing the precursor.
    
Phase 2: N-Alkylation of this compound
  • Precursor Solution: Dissolve 2.0 mg of This compound in 300 µL of anhydrous DMF.

  • Base Activation: Add 5-10 mg of crushed NaOH or 10 µL of 5N KOH (aqueous) followed by vortexing. Note: Using powdered KOH/DMSO is preferred for higher yields in automated modules.

  • Coupling Reaction:

    • Introduce the distilled [

      
      F]FEBr into the precursor vial.
      
    • Seal and heat at 110°C for 10-15 minutes .

    • Causality Check: The high temperature ensures the S

      
      2 reaction overcomes the steric hindrance of the ortho-methoxy group.
      
  • Purification:

    • Dilute reaction mixture with 2 mL HPLC mobile phase.

    • Inject onto semi-preparative HPLC (C18 column).

    • Collect the product peak (retention time determined by cold standard co-injection).

Self-Validating Quality Control (QC)

Every batch must pass the following checkpoints before release:

Test ParameterAcceptance CriteriaMethod
Radiochemical Purity > 95%Analytical HPLC (Radio-detector)
Identity Co-elution with Cold Standard (± 0.5 min)UV-HPLC (254 nm)
Molar Activity > 37 GBq/µmolDerived from UV mass calibration
Residual Solvents DMF < 880 ppm, ACN < 410 ppmGas Chromatography (GC)
pH 4.5 - 8.5pH Strip/Meter

Visualization: Synthesis & Metabolism Pathways

The following diagram illustrates the radiosynthesis workflow and the biological metabolic pathway that necessitates the use of this compound as a reference standard.

G cluster_0 Phase 1: Prosthetic Group Synthesis cluster_1 Phase 2: Ligand Synthesis cluster_2 Phase 3: In Vivo Metabolism F18 [18F]Fluoride FEBr [18F]Fluoroethyl Bromide F18->FEBr SN2 Substitution (100°C) Pre1 2-Bromoethyl Triflate Pre1->FEBr Ligand [18F]TSPO Ligand (N-Fluoroethylated) FEBr->Ligand N-Alkylation (NaH/DMF, 110°C) Scaffold N-(5-Fluoro-2-methoxyphenyl) acetamide (PRECURSOR) Scaffold->Ligand Metabolite N-(5-Fluoro-2-methoxyphenyl) acetamide (Radiometabolite) Ligand->Metabolite N-Dealkylation (CYP450 in Liver) Legend Blue: Precursor | Green: Product | Red: Isotope/Metabolite

Caption: Workflow showing the conversion of the acetamide precursor into a PET ligand via N-alkylation, and the subsequent in vivo metabolism returning to the parent scaffold.

Application in Metabolite Analysis

In clinical PET studies, quantification of receptor binding potential (


) requires an Arterial Input Function (AIF)  corrected for radiometabolites.
  • The Problem: TSPO ligands often undergo rapid

    
    -dealkylation in the liver. The radioactive label (e.g., [
    
    
    
    F]fluoroethyl group) may be cleaved, or the scaffold itself may be modified.
  • The Solution: this compound is used as the "Cold Carrier" in HPLC analysis of plasma samples.

    • Protocol:

      • Draw arterial blood during the PET scan.

      • Centrifuge to separate plasma.

      • Precipitate proteins with acetonitrile.

      • Spike the supernatant with non-radioactive This compound .

      • Analyze via Radio-HPLC.

      • The UV signal of the spiked standard identifies the retention time of the specific metabolite (if the metabolite corresponds to the

        
        -dealkylated form or a related fragment).
        

References

  • Zhang, M. R., et al. (2004). "Development of a new radioligand, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide, for PET imaging of peripheral benzodiazepine receptor in primate brain." Journal of Medicinal Chemistry.

  • Chaki, S., et al. (1999). "Binding characteristics of [3H]DAA1106, a novel and selective ligand for peripheral benzodiazepine receptors." European Journal of Pharmacology.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 44632752, Fempa F-18." PubChem.

  • Sigma-Aldrich. "this compound Product Specification." Merck KGaA.

Therapeutic Horizons of N-(5-Fluoro-2-methoxyphenyl)acetamide Derivatives: Antiviral and Cardioprotective Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The N-(5-Fluoro-2-methoxyphenyl)acetamide moiety has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. As a Senior Application Scientist analyzing this scaffold, the structural logic is clear: the specific substitution pattern on the phenyl ring dictates both its pharmacokinetic resilience and its target-binding affinity.

The fluorine atom at the 5-position acts as a metabolic shield against cytochrome P450-mediated oxidation while precisely tuning the lipophilicity of the molecule. Concurrently, the 2-methoxy group restricts the conformational flexibility of the phenyl ring via steric hindrance, locking the amide bond into a favorable geometry for target engagement. This technical guide explores the in-depth biological activities of these derivatives, focusing on their proven efficacy as antiviral agents against the Zika virus (ZIKV) [1][1] and their cardioprotective roles in mitigating ischemia-reperfusion injury [2][2].

Antiviral Efficacy: Targeting ZIKV NS5 RNA-Dependent RNA Polymerase

Zika virus (ZIKV) replication relies heavily on the non-structural protein 5 (NS5), specifically its RNA-dependent RNA polymerase (RdRp) domain [1][1]. Recent drug development efforts have identified acetylarylamine-S-DACO derivatives—specifically those bearing the this compound side chain and its closely related fluorinated analogs (e.g., compound 4w)—as potent non-nucleoside inhibitors of ZIKV RdRp [1][1].

Mechanism of Action & Causality

These derivatives act as allosteric or competitive inhibitors by binding directly to the palm region of the RdRp domain [1][1]. The causality behind the high affinity of the this compound scaffold lies in its electronic distribution. The electron-withdrawing nature of the fluorine atom increases the acidity of the adjacent amide proton, strengthening the intermolecular hydrogen-bonding network. Molecular docking and enzymatic assays confirm that the acetamide carbonyl and the fluorinated phenyl ring form critical hydrogen bonds with residues LYS468, PHE466, GLU465, and GLY467 [1][1]. This interaction physically blocks the conformational changes required for nucleotide addition during viral RNA synthesis.

G A ZIKV Infection B NS5 Translation A->B C RdRp Domain (Palm Region) B->C F Inhibition of RNA Synthesis C->F Blocked Catalysis D N-(5-Fluoro-2-methoxyphenyl) acetamide Derivative E H-Bonding Network (LYS468, PHE466, GLU465) D->E Competitive Binding E->C Competitive Binding

ZIKV NS5 RdRp inhibition mechanism by this compound derivatives.

Experimental Protocol: ZIKV Plaque Reduction Assay

To quantify the antiviral activity of these derivatives, a plaque reduction assay is utilized. This protocol is designed as a self-validating system to ensure absolute accuracy in EC₅₀ determination.

  • Cell Seeding: Vero cells are seeded in 6-well plates at

    
     cells/well and incubated until a strictly confluent monolayer forms.
    
    • Causality: A confluent monolayer is mandatory so that the viral cytopathic effect (CPE) creates distinct, quantifiable holes (plaques) rather than merging with unseeded gaps, which would artificially inflate the perceived viral clearance.

  • Viral Adsorption: Cells are infected with ZIKV at a Multiplicity of Infection (MOI) of 0.1 for 2 hours at 37°C [1][1].

  • Compound Treatment & Overlay: The viral inoculum is removed, and cells are overlaid with a semi-solid medium (1% agarose in DMEM) containing varying concentrations of the acetamide derivative.

    • Causality: The agarose overlay restricts viral diffusion through the liquid media. Viruses can only infect immediately adjacent cells. This creates the self-validating mechanism: each visible plaque definitively traces back to a single initial infectious virion, ensuring the plaque count is a direct, linear representation of active viral replication.

  • Fixation and Staining: After 4-5 days, cells are fixed with 4% paraformaldehyde and stained with 1% crystal violet to visualize and count the plaques.

Quantitative Data Summary

Table 1: Antiviral Efficacy of Acetylarylamine-S-DACO Derivatives against ZIKV (Representative Data)[1][1]

Compound ClassPhenyl Ring SubstitutionEC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)
Compound 4w 3,5-difluoro6.87 ± 1.21>100>14.5
Compound 4y 5-fluoro-2-methoxy< 10.0>90>9.0
Ribavirin (Control) N/A~50.0>200~4.0

Cardioprotective Activity: Mitigating Ischemia-Reperfusion Injury

Beyond antiviral applications, the this compound scaffold exhibits profound cardioprotective properties when conjugated with benzotriazole or pyrazole cores [2][2]. These compounds have been proven to significantly reduce myocardial infarct size following ischemia-reperfusion (I/R) injury [2][2].

Mechanism of Action & Causality

During I/R injury, the sudden reintroduction of oxygen to ischemic tissue generates a lethal burst of reactive oxygen species (ROS), leading to lipid peroxidation (measured via Malondialdehyde, MDA) and cellular apoptosis. Benzotriazole-acetamide derivatives act via dual mechanisms: activation of ATP-sensitive potassium channels (K_ATP) and inhibition of Protein Kinase C (PKC) [2][2]. The 5-fluoro-2-methoxyphenyl group enhances the compound's lipophilic penetration into the myocardium and stabilizes its binding within the K_ATP channel regulatory subunits, hyperpolarizing the cell and preventing calcium overload.

G Ischemia Myocardial Ischemia ROS ROS Generation & Lipid Peroxidation Ischemia->ROS Protection Reduced Infarct Size & Cardioprotection ROS->Protection Mitigated by Drug Drug Benzotriazole-Acetamide Derivative KATP Potassium Channel Activation Drug->KATP PKC PKC Inhibition Drug->PKC KATP->Protection PKC->Protection

Cardioprotective signaling cascade modulated by benzotriazole-acetamide derivatives.

Experimental Protocol: Langendorff Isolated Heart I/R Model

To evaluate cardioprotection, the Langendorff isolated heart model is utilized [2][2].

  • Heart Isolation and Perfusion: Rat hearts are rapidly excised and mounted on a Langendorff apparatus, perfused retrogradely with oxygenated Krebs-Henseleit buffer at a constant pressure of 80 mmHg.

  • Stabilization and Baseline: Hearts are allowed to stabilize for 20 minutes.

    • Causality: This equilibration period ensures that any pre-conditioning stress or catecholamine surge from the excision process is normalized, establishing a true, uncorrupted baseline for contractile force and heart rate.

  • Global Ischemia and Drug Administration: Perfusion is halted entirely for 30 minutes (global ischemia). Upon reperfusion (for 120 minutes), the buffer is supplemented with the acetamide derivative.

  • Infarct Size Measurement (TTC Staining): Hearts are frozen, sliced into 2 mm transverse sections, and incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15 minutes.

    • Causality: TTC staining is a robust, self-validating biochemical assay. Viable tissue dehydrogenases convert the colorless TTC into a brick-red formazan dye. Infarcted, necrotic tissue lacks these active enzymes and remains pale white. This binary colorimetric contrast eliminates subjective bias, allowing for precise computational quantification of the necrotic area.

Quantitative Data Summary

Table 2: Cardioprotective Activity of Benzotriazole-Acetamide Derivatives (Representative In Vivo Data)[2][2]

Treatment GroupInfarct Size (% of Risk Area)Tissue MDA Concentration (nmol/g)
Control (Ischemia/Reperfusion) 58.4 ± 4.2112.3 ± 8.5
Benzotriazole-Acetamide Derivative 24.1 ± 3.154.2 ± 5.1
Sham (No Ischemia) < 5.022.1 ± 3.4

References

  • Title: Identification of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase Source: Frontiers in Chemistry (via PubMed Central) URL: [Link]

  • Title: Synthesis, Characterization and Cardioprotective Activity of Some Novel Benzotriazole and Pyrazole Derivatives Source: Asian Journal of Chemistry (Vol. 22, No. 7, 2010) URL: [Link]

Sources

Methodological & Application

synthesis of PET ligands from N-(5-Fluoro-2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing Positron Emission Tomography (PET) ligands targeting the Translocator Protein (TSPO) using N-(5-Fluoro-2-methoxyphenyl)acetamide as the nucleophilic precursor. This scaffold is a pharmacophore critical to the "acetamide" class of TSPO ligands (analogous to DAA1106, PBR28, and FEPPA), which are the gold standard for imaging neuroinflammation in neurodegenerative disorders (Alzheimer’s, Multiple Sclerosis).

The protocol focuses on indirect radiolabeling via N-alkylation using [


F]fluoroalkyl prosthetic groups. This method offers superior metabolic stability and specific activity compared to direct isotopic exchange.

Strategic Overview & Mechanism

The Pharmacophore

The this compound structure contains an acidic amide proton (


 in DMSO). This site serves as the "chemical handle" for attaching radiolabeled alkyl chains (e.g., [

F]fluoroethyl or [

C]methyl groups) without disrupting the aromatic binding motifs required for the TSPO hydrophobic pocket.
Reaction Pathway

The synthesis utilizes a two-step, one-pot approach (for automated modules):

  • Step 1: Synthesis of the prosthetic group (e.g., 2-[

    
    F]fluoroethyl tosylate).
    
  • Step 2: Base-mediated N-alkylation of the this compound precursor.

ReactionScheme Precursor Precursor: This compound Intermediate Activated Amide Anion Precursor->Intermediate Deprotonation Base Base Activation (NaH or KOH/DMSO) Base->Intermediate Product Target Ligand: N-(5-F-2-OMe-phenyl)-N-([18F]fluoroethyl)acetamide Intermediate->Product SN2 Nucleophilic Attack Prosthetic Prosthetic Group: [18F]F-CH2-CH2-OTs Prosthetic->Product + [18F]Alkylating Agent

Figure 1: Reaction mechanism for the N-alkylation of the acetanilide scaffold.

Experimental Protocols

Materials & Reagents
ReagentGrade/SpecPurpose
This compound>98% HPLCPrecursor Scaffold
Ethylene glycol ditosylate>97%Precursor for Prosthetic Group
Kryptofix 2.2.2 (K

)
Reagent GradePhase Transfer Catalyst
Potassium Carbonate (K

CO

)
AnhydrousBase for Fluorination
Sodium Hydride (NaH)60% in oilBase for N-Alkylation
Acetonitrile (MeCN)AnhydrousSolvent
Dimethylformamide (DMF)AnhydrousReaction Solvent
Step-by-Step Radiosynthesis

Phase A: Production of [


F]Fluoroethyl Tosylate ([

F]FEtOTs)
Rationale: Direct fluorination of the acetamide is difficult; the prosthetic group strategy ensures high yield.
  • Trapping: Trap cyclotron-produced [

    
    F]fluoride on a QMA carbonate ion-exchange cartridge.
    
  • Elution: Elute into the reaction vessel with K

    
     (15 mg) and K
    
    
    
    CO
    
    
    (3 mg) in MeCN/H
    
    
    O (1 mL).
  • Drying: Azeotropic drying with MeCN (3 x 1 mL) at 95°C under helium flow and vacuum. Critical: Water interferes with the subsequent alkylation.

  • Fluorination: Add ethylene glycol ditosylate (10 mg) in MeCN (1 mL). Heat at 90°C for 10 minutes.

  • Purification (SPE): Dilute with water, pass through a C18 Sep-Pak to trap [

    
    F]FEtOTs. Wash with water (to remove unreacted fluoride and salts). Elute the pure [
    
    
    
    F]FEtOTs with dry DMF (1 mL) into the second reactor.

Phase B: N-Alkylation of the Precursor Rationale: The amide nitrogen is a weak nucleophile and requires deprotonation.

  • Precursor Preparation: In the second reactor, dissolve this compound (2–3 mg) in DMF (0.5 mL).

  • Activation: Add NaH (5–10 mg) to the precursor solution. Note: If using an automated module without solid dispensing, use KOH/DMSO, but NaH provides higher yields for acetanilides.

  • Coupling: Add the eluted [

    
    F]FEtOTs (in DMF) to the precursor vial.
    
  • Reaction: Heat at 100–110°C for 10 minutes .

  • Quenching: Cool to 40°C and quench with HPLC mobile phase (2 mL).

Automated Synthesis Workflow

The following diagram illustrates the fluidic logic for a standard synthesis module (e.g., GE TRACERlab FX or Synthera).

Workflow cluster_0 Reactor 1: Prosthetic Group Synthesis cluster_1 Intermediate Purification cluster_2 Reactor 2: N-Alkylation F18 [18F]F- Inlet Azeotrope Azeotropic Drying (95°C, He flow) F18->Azeotrope Labeling Labeling: Ditosylate (90°C, 10 min) Azeotrope->Labeling SPE C18 Sep-Pak (Trap [18F]FEtOTs) Labeling->SPE Dilute w/ H2O Precursor Precursor + Base (N-(5-F-2-OMe-phenyl)acetamide) SPE->Precursor Elute w/ DMF Coupling Coupling Reaction (110°C, 10 min) Precursor->Coupling HPLC Semi-Prep HPLC Purification Coupling->HPLC Final Final Formulation (Saline/EtOH) HPLC->Final

Figure 2: Automated fluidic workflow for the two-step radiosynthesis.

Quality Control & Validation

5.1. HPLC Analysis

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm).

  • Mobile Phase: Acetonitrile:Water (45:55 to 60:40 gradient) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV (254 nm) and Gamma (NaI).

  • Acceptance Criteria:

    • Radiochemical Purity (RCP): >95%.[1][2][3][4]

    • Retention Time: Co-elution with non-radioactive standard (within ±0.5 min).

5.2. Troubleshooting Guide

Issue Probable Cause Corrective Action

| Low Yield (Step 1) | Incomplete drying of [


F]F- | Increase azeotropic cycles; check vacuum lines. |
| Low Yield (Step 2)  | Base degradation or wet solvent | Use fresh NaH; ensure DMF is anhydrous (<50 ppm water). |
| High Impurities  | Precursor hydrolysis | Reduce reaction temperature to 90°C; reduce base concentration. |

References

  • Zhang, M. R., et al. (2004).[1] "Development of a new radioligand, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide, for PET imaging of peripheral benzodiazepine receptor in primate brain." Journal of Medicinal Chemistry.

  • Dollé, F., et al. (2006). "Radiosynthesis of [18F]fluoroalkyl-derivatives: A general protocol." Current Radiopharmaceuticals.

  • Vasdev, N., et al. (2009). "Syntheses of [11C] and [18F]radiolabeled TSPO ligands." Quarterly Journal of Nuclear Medicine and Molecular Imaging.

  • Chauhan, B., et al. (2022). "Acetamidobenzoxazolone scaffold as a promising translocator protein (18 kDa, TSPO) marker for neuroinflammation imaging."[5] Drug Development Research.

Sources

Application Note: In Vitro Pharmacological Profiling of N-(5-Fluoro-2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers investigating the pharmacological properties of N-(5-Fluoro-2-methoxyphenyl)acetamide (CAS: 397-34-2).

Based on its chemical structure—a fluorinated acetanilide derivative—this compound shares significant pharmacophore homology with TSPO (Translocator Protein) ligands (e.g., the arylamide moiety of DAA1106) and kynurenine pathway modulators . Consequently, this protocol emphasizes workflows for evaluating anti-inflammatory activity , mitochondrial function , and cytotoxicity in cell culture models.

Compound Profile & Mechanistic Insight

This compound is a lipophilic small molecule (LogP ~1.5–2.0). Structurally, it represents a "capped" aniline fragment found in various bioactive molecules, including TSPO ligands used for neuroinflammation imaging and specific kinase inhibitors.

  • Primary Applications: Fragment-based drug discovery (FBDD), structure-activity relationship (SAR) studies for acetanilide derivatives, and evaluation as a metabolic probe.

  • Putative Targets: Translocator Protein (TSPO) (low-affinity fragment), Acetaminophen-like COX inhibition (weak), or oxidative stress modulation.

  • Key Challenge: The compound’s low aqueous solubility requires precise DMSO formulation to prevent precipitation in aqueous media, which causes false-negative cytotoxicity data.

Experimental Preparation

Stock Solution Formulation

Objective: Create a stable, precipitation-free stock solution.

ParameterSpecificationNotes
Molecular Weight 183.18 g/mol
Solvent DMSO (Dimethyl Sulfoxide)Anhydrous, cell-culture grade (≥99.9%)
Stock Concentration 100 mMDissolve 18.32 mg in 1.0 mL DMSO.
Storage -20°C or -80°CAliquot (20–50 µL) to avoid freeze-thaw cycles.
Stability ~6 months at -20°CProtect from light; check for crystals before use.
Working Solution (Dosing)

Critical Step: Serial dilution must be performed in serum-free media or PBS first, or directly into the well, ensuring the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

  • High Dose (100 µM): 1 µL of 100 mM Stock + 999 µL Media.

  • Low Dose (1 µM): Serial 1:100 dilution from High Dose.

Core Protocol: Cell Viability & Cytotoxicity (MTT Assay)

Rationale: Before functional assays, you must establish the non-toxic concentration range (NTCR). Acetanilides can induce oxidative stress at high concentrations.

Materials
  • Cell Line: HepG2 (metabolic model) or BV-2 (neuroinflammation model).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) (5 mg/mL in PBS).

  • Control: 10% DMSO (Positive Death Control), 0.1% DMSO (Vehicle).

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well plates at

    
     cells/well in 100 µL complete media. Incubate 24h for attachment.
    
  • Treatment:

    • Aspirate media.

    • Add 100 µL fresh media containing the compound (0.1, 1, 10, 50, 100 µM).

    • Include Vehicle Control (0.1% DMSO) and Blank (Media only).

    • Incubate for 24h or 48h at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 10 µL of MTT stock to each well.

    • Incubate for 3–4 hours (until purple formazan crystals form).

  • Solubilization:

    • Carefully aspirate supernatant (do not disturb crystals).

    • Add 100 µL DMSO to dissolve formazan.

    • Shake plate for 10 min at room temperature.

  • Readout: Measure Absorbance at 570 nm (reference 630 nm).

Functional Protocol: Anti-Neuroinflammatory Assay (LPS Challenge)

Rationale: Given the structural similarity to TSPO ligands (e.g., DAA1106 fragment), this compound is best evaluated for its ability to dampen microglial activation.

Experimental Workflow Diagram

ExperimentalWorkflow Start BV-2 Microglia Seeding (24h Recovery) PreTreat Pre-treatment (Compound: 1-50 µM) 1 Hour Start->PreTreat Stimulate LPS Stimulation (100 ng/mL) Co-incubation 24h PreTreat->Stimulate Do not wash Supernatant Collect Supernatant Stimulate->Supernatant CellLysate Cell Lysate (Western Blot: NF-κB) Stimulate->CellLysate AssayNO Griess Assay (Nitric Oxide) Supernatant->AssayNO AssayCyto ELISA (TNF-α, IL-6) Supernatant->AssayCyto

Caption: Workflow for evaluating anti-inflammatory efficacy in BV-2 microglia under LPS stimulation.

Step-by-Step Methodology
  • Preparation: Seed BV-2 cells (

    
     cells/well) in a 24-well plate.
    
  • Pre-treatment: Add this compound (1, 10, 30 µM) for 1 hour prior to stimulation. This allows the compound to engage intracellular targets (e.g., TSPO, kinases).

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 100 ng/mL directly to the wells (do not wash off the compound).

  • Incubation: Incubate for 24 hours.

  • Griess Assay (Nitric Oxide):

    • Mix 50 µL culture supernatant + 50 µL Sulfanilamide solution + 50 µL NED solution.

    • Incubate 10 min. Measure Absorbance at 540 nm.

    • Expectation: If active, the compound will dose-dependently reduce NO production compared to LPS-only control.

Mechanistic Validation: Mitochondrial Integrity (JC-1 Assay)

Rationale: TSPO ligands modulate mitochondrial membrane potential (


). This assay determines if the compound acts via mitochondrial stabilization or toxicity.
Pathway Logic Diagram

Mechanism Compound N-(5-Fluoro-2- methoxyphenyl)acetamide TSPO TSPO (Mitochondrial) Compound->TSPO Putative Binding ROS ROS Generation Compound->ROS Direct Scavenging? TSPO->ROS Modulates NFkB NF-κB Activation ROS->NFkB Activates Inflammation Cytokines (TNF-α, IL-1β) NFkB->Inflammation Transcription

Caption: Hypothetical mechanism linking the compound to mitochondrial modulation (TSPO) and inflammation.

Protocol
  • Staining: After 24h treatment, wash cells with PBS.

  • JC-1 Loading: Incubate cells with JC-1 dye (2 µM) in serum-free media for 20 min at 37°C.

  • Wash: Wash 2x with PBS.

  • Analysis:

    • Healthy Mitochondria: Form J-aggregates (Red Fluorescence, Em ~590 nm).

    • Depolarized Mitochondria: Monomers (Green Fluorescence, Em ~529 nm).

    • Metric: Calculate the Red/Green fluorescence ratio. A decrease indicates mitochondrial toxicity; maintenance under stress indicates protection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media High hydrophobicity; Concentration >100 µMSonicate stock solution; Reduce working conc. to <50 µM; Use BSA-containing media to solubilize.
High Background (MTT) Compound reduces MTT directlyUse a cell-free control well with compound + MTT. If positive, switch to ATP-based assay (CellTiter-Glo).
No Effect on NO Compound is a weak fragmentThis is expected for fragments. Test at higher concentrations (up to 100 µM) or use as a competitive antagonist against a known ligand (e.g., PK11195).

References

  • Zhang, M. R., et al. (2003). "Synthesis and evaluation of N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106) as a specific ligand for the peripheral benzodiazepine receptor." Bioorganic & Medicinal Chemistry. Link

  • Veenman, L., & Gavish, M. (2006). "The peripheral-type benzodiazepine receptor and the cardiovascular system." Heart & Lung.[1][2] Link

  • Denora, N., et al. (2017). "TSPO Ligands: An Update on Their Potential in Diagnosis and Therapy of Neurological Diseases." Current Medicinal Chemistry. Link

  • BenchChem. (2025).[3][4] "Comparative Analysis of Fluorinated Anisidines in Drug Discovery." BenchChem Technical Notes. Link

Sources

Application Note: N-(5-Fluoro-2-methoxyphenyl)acetamide as a Chemical Probe in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for N-(5-Fluoro-2-methoxyphenyl)acetamide in the context of Alzheimer's Disease (AD) research.

Executive Summary

This compound (CAS: 397-34-2) is a specific acetanilide derivative utilized in neuropharmacology research. While often overshadowed by its phenoxy-analog (the major metabolite of the potent TSPO ligand DAA1106 ), this methoxy-derivative serves as a critical Structure-Activity Relationship (SAR) probe and a metabolic reference standard in Alzheimer's Disease (AD) drug development.

This guide details the application of this compound for investigating neuroinflammation, specifically targeting the Translocator Protein (TSPO) (formerly the peripheral benzodiazepine receptor), a hallmark biomarker of microglial activation in AD brains.

Key Applications
  • SAR Profiling: Comparative binding affinity studies against DAA1106 and PBR28 to understand the role of the 2-position ether linkage (methoxy vs. phenoxy).

  • Metabolic Stability Analysis: Assessing the impact of fluorination and methoxylation on Phase I metabolism (CYP450 stability) in AD mouse models.

  • Neuroinflammation Assays: In vitro screening for modulation of microglial activation (LPS-induced).

Scientific Background & Mechanism[1]

The TSPO Connection in Alzheimer's

In Alzheimer's disease, the accumulation of Amyloid-beta (Aβ) plaques triggers the activation of microglia. Activated microglia overexpress TSPO (18 kDa), making it a prime target for PET imaging and therapeutic intervention.

  • Reference Compound: DAA1106 (N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide) is a high-affinity TSPO ligand.

  • The Metabolite Link: The N-debenzylation of DAA1106 yields N-(5-fluoro-2-phenoxyphenyl)acetamide .

  • The Target Compound: This compound is the 2-methoxy analog . Studying this compound helps researchers determine if the bulky phenoxy group is essential for receptor binding or if the smaller methoxy group retains affinity while altering lipophilicity (LogP) and blood-brain barrier (BBB) permeability.

Chemical Structure & Properties[2][3]
PropertyValueRelevance
CAS Number 397-34-2Unique Identifier
Formula C9H10FNO2Small molecule fragment
MW 183.18 g/mol High BBB permeability potential
LogP (Predicted) ~1.8 - 2.1Optimal for CNS penetration
Key Motif AcetanilideCommon pharmacophore in analgesics/anti-inflammatories

Experimental Workflows (Visualization)

The following diagram illustrates the workflow for evaluating this compound alongside known TSPO ligands in an AD model.

AD_Workflow Compound N-(5-Fluoro-2-methoxyphenyl) acetamide InVitro In Vitro Screening (BV-2 Microglia) Compound->InVitro Anti-inflammatory Potential Binding TSPO Binding Assay (Competition vs [3H]PK11195) Compound->Binding Affinity (Ki) AD_Model AD Mouse Model (5XFAD / APP/PS1) InVitro->AD_Model If NO release reduced Binding->AD_Model If Ki < 50 nM Analysis Readouts: - Microgliosis (Iba1) - Cytokines (TNF-a, IL-1b) AD_Model->Analysis

Caption: Workflow for validating this compound efficacy from binding assays to in vivo AD models.

Detailed Protocols

Protocol A: Formulation for In Vivo Administration

Objective: Prepare a stable vehicle for intraperitoneal (i.p.) or oral gavage in mice.

  • Solubility Check: This compound is lipophilic. It is poorly soluble in pure water.

  • Stock Solution: Dissolve 10 mg of this compound in 1 mL of DMSO (100%). Vortex until clear.

  • Working Solution (Vehicle):

    • Target concentration: 1 mg/mL (for a 10 mg/kg dose in a 25g mouse, injection volume ~250 µL).

    • Composition: 5% DMSO / 5% Tween-80 / 90% Saline (0.9%).

    • Step-by-Step:

      • Take 50 µL of Stock Solution.

      • Add 50 µL Tween-80. Vortex vigorously.

      • Slowly add 900 µL of warm (37°C) sterile saline while vortexing.

      • Note: If precipitation occurs, sonicate for 5 minutes at 40°C.

Protocol B: In Vitro TSPO Competition Binding Assay

Objective: Determine if the methoxy-analog binds TSPO with comparable affinity to the phenoxy-metabolite.

Materials:

  • Rat or Mouse kidney mitochondrial fractions (rich in TSPO).

  • Radioligand: [³H]PK11195 (0.5 nM).

  • Test Compound: this compound (10⁻¹⁰ to 10⁻⁵ M).

Procedure:

  • Preparation: Suspend mitochondrial membrane fractions (50 µg protein) in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Add 50 µL [³H]PK11195.

    • Add 50 µL Test Compound (concentration gradient).

    • Incubate for 60 minutes at 4°C (to prevent metabolic degradation).

  • Termination: Filter rapidly through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 and Ki.

    • Validation: If Ki > 1000 nM, the "phenoxy-to-methoxy" switch destroys affinity, confirming the pharmacophore requirement for the bulky phenoxy group.

Protocol C: Treatment of 5XFAD Mice (Neuroinflammation Model)

Objective: Assess in vivo anti-inflammatory effects.

Animals: 5XFAD transgenic mice (6 months old, exhibiting plaque pathology). Groups:

  • Vehicle Control (n=8).

  • Positive Control (Minocycline or DAA1106, n=8).

  • Test Group: this compound (10 mg/kg, i.p., daily for 14 days).

Workflow:

  • Acclimatization: 7 days prior to start.

  • Dosing: Administer compound daily at ZT0 (lights on).

  • Behavioral Test (Day 13): Y-Maze Spontaneous Alternation (to assess working memory).

  • Sacrifice (Day 15): Transcardial perfusion with PBS followed by 4% PFA.

  • Histology:

    • Section brains (30 µm).

    • Stain 1: Anti-Aβ (6E10 antibody) for plaque load.

    • Stain 2: Anti-Iba1 (microglia marker).

    • Stain 3: TSPO antibody.

Data Analysis: Quantify the Area Fraction of Iba1+ staining in the Cortex and Hippocampus. A reduction in Iba1 coverage compared to Vehicle indicates anti-inflammatory efficacy.

Metabolic Pathway & Analysis

Understanding the metabolic fate of this compound is crucial. The diagram below shows the hypothetical metabolic relationship between the famous TSPO ligand DAA1106 and the test compound.

Metabolism DAA1106 DAA1106 (Parent Drug) Metabolite_Phenoxy N-(5-fluoro-2-phenoxyphenyl) acetamide (Major Metabolite) DAA1106->Metabolite_Phenoxy N-debenzylation Test_Compound N-(5-Fluoro-2-methoxyphenyl) acetamide (Test Analog) Metabolite_Phenoxy->Test_Compound Theoretical Bioisostere (Phenoxy -> Methoxy) Aniline 5-Fluoro-2-methoxyaniline Test_Compound->Aniline Amidase hydrolysis

Caption: Structural relationship between DAA1106 metabolites and the test analog.

Expected Results & Troubleshooting

AssayExpected Outcome (Hypothesis)Troubleshooting / Notes
Solubility Moderate. Soluble in DMSO/Ethanol.If precipitating in saline, increase Tween-80 to 10% or use cyclodextrin (HP-β-CD).
TSPO Binding Lower affinity than DAA1106 (Ki > 50 nM).The phenoxy group in DAA1106 provides critical hydrophobic stacking. The methoxy group may be too small.
Microglia (Iba1) Mild reduction in activation.If no effect is seen, the compound may be metabolized too quickly (check plasma half-life).
Behavior (Y-Maze) No significant change in 14 days.14 days is short for cognitive rescue. Extend to 28 days for behavioral endpoints.

References

  • Zhang, M. R., et al. (2004). "Synthesis and evaluation of N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106) as a specific ligand for the peripheral benzodiazepine receptor." Bioorganic & Medicinal Chemistry.

  • Venneti, S., et al. (2006). "Imaging of peripheral benzodiazepine receptor (PBR) in Alzheimer's disease." Current Pharmaceutical Design.

  • Sigma-Aldrich. "Product Specification: this compound (CAS 397-34-2)."

  • Rupprecht, R., et al. (2010). "Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders." Nature Reviews Drug Discovery.

Disclaimer: This Application Note is for research purposes only. This compound is not an FDA-approved therapeutic.

Application Note: N-(5-Fluoro-2-methoxyphenyl)acetamide Derivatives in Multiple Sclerosis Studies

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive Application Note and Protocol Guide details the use of N-(5-Fluoro-2-methoxyphenyl)acetamide and its structural derivatives, primarily as high-affinity ligands for the Translocator Protein (TSPO) . These compounds are critical tools in Multiple Sclerosis (MS) research for imaging neuroinflammation and exploring potential therapeutic modulation of microglial activity.

Executive Summary

Multiple Sclerosis (MS) is characterized by focal inflammatory lesions and demyelination, driven largely by activated microglia and infiltrating macrophages. The 18 kDa Translocator Protein (TSPO) , located on the outer mitochondrial membrane, is minimally expressed in healthy brain tissue but dramatically upregulated in activated microglia. Consequently, TSPO has become the gold-standard biomarker for imaging neuroinflammation in vivo.

This compound represents a privileged scaffold in the design of "second-generation" TSPO ligands (e.g., analogues of DAA1106 and PBR28). Unlike first-generation ligands (PK11195), these acetamide derivatives offer superior specific binding and improved signal-to-noise ratios in Positron Emission Tomography (PET). This guide outlines the application of these derivatives for:

  • PET Imaging: Mapping microglial activation in EAE (Experimental Autoimmune Encephalomyelitis) models.

  • Therapeutic Screening: Modulating mitochondrial function to reduce oxidative stress and cytokine release.

Mechanism of Action & Scientific Rationale

The Target: TSPO (18 kDa)

TSPO regulates the transport of cholesterol into mitochondria, the rate-limiting step in neurosteroid synthesis. In MS, microglial activation leads to a massive overexpression of TSPO.

  • Resting State: Low TSPO expression.

  • Activated State (MS Lesion): High TSPO expression.

  • Ligand Action: Acetamide derivatives bind the TSPO cytosolic domain.

    • Imaging Mode: Radiolabeled (

      
      F or 
      
      
      
      C) derivatives provide a quantitative map of inflammation.
    • Therapeutic Mode: Agonist binding can stimulate neurosteroidogenesis (e.g., allopregnanolone), which exerts anti-inflammatory and neuroprotective effects.

Structural Activity Relationship (SAR)

The This compound core is critical for binding affinity.

  • Acetamide Linker: Provides essential hydrogen bonding interactions within the TSPO binding pocket.

  • 5-Fluoro Group: Enhances metabolic stability and serves as a site for

    
    F-radiolabeling.
    
  • 2-Methoxy Group: Modulates lipophilicity (LogP). While the phenoxy analogue (DAA1106) is a classic high-affinity ligand, the methoxy derivatives are explored to fine-tune brain kinetics and reduce non-specific binding.

Pathway Visualization

The following diagram illustrates the mechanistic pathway from ligand binding to readout (Imaging or Therapy).

TSPO_Pathway Ligand N-(5-F-2-OMe)acetamide Derivative TSPO Mitochondrial TSPO (Outer Membrane) Ligand->TSPO High Affinity Binding (Ki < 10 nM) PET PET Signal (Neuroinflammation Map) TSPO->PET Radiotracer Accumulation Cholesterol Cholesterol Influx TSPO->Cholesterol Modulation Microglia Activated Microglia (M1/M2 Phenotype) Microglia->TSPO Upregulates Expression Neurosteroids Neurosteroid Synthesis (Allopregnanolone) Cholesterol->Neurosteroids Biosynthesis AntiInflam Reduced Cytokines (TNF-α, IL-1β) Neurosteroids->AntiInflam Neuroprotection

Figure 1: Mechanism of action for acetamide derivatives targeting TSPO in activated microglia.

Experimental Protocols

Protocol A: In Vitro Binding Affinity Assay (Competition Binding)

Objective: Determine the affinity (


) of novel this compound derivatives for TSPO using BV-2 microglial cell membranes.

Materials:

  • Cell Line: BV-2 (Murine Microglia) or C6 Glioma cells.

  • Radioligand: [

    
    H]PK11195 (Standard reference).
    
  • Test Compounds: this compound derivatives (10 pM – 10

    
    M).
    
  • Buffer: 50 mM Tris-HCl (pH 7.4).

Procedure:

  • Membrane Preparation: Homogenize BV-2 cells in ice-cold Tris-HCl buffer. Centrifuge at 20,000

    
     g for 30 min at 4°C. Resuspend pellet in buffer.
    
  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension (20 
      
      
      
      g protein).
    • 25

      
      L [
      
      
      
      H]PK11195 (Final conc. 1 nM).
    • 25

      
      L Test Compound (Serial dilutions) or Buffer (Total Binding) or 10 
      
      
      
      M PK11195 (Non-specific Binding).
  • Equilibrium: Incubate for 90 minutes at 4°C (to prevent ligand metabolism).

  • Harvesting: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Specific binding should be >80% of total binding.

  • Reference

    
     for PK11195 should be ~1-5 nM.
    
Protocol B: In Vivo Evaluation in EAE Model (MS)

Objective: Assess the ability of the derivative to visualize or treat neuroinflammation in the EAE mouse model.

Materials:

  • Animals: C57BL/6J female mice (8-10 weeks).

  • Induction: MOG

    
     peptide emulsified in Complete Freund's Adjuvant (CFA) + Pertussis Toxin.
    
  • Imaging Agent: [

    
    F]-labeled this compound derivative.
    

Workflow:

  • EAE Induction (Day 0): Subcutaneous injection of MOG/CFA emulsion. IP injection of Pertussis toxin (Day 0 and Day 2).

  • Symptom Monitoring: Score clinical signs daily (0 = healthy, 5 = moribund) until peak disease (Day 14-18).

  • Tracer Administration (Peak Disease): Inject 5-10 MBq of the [

    
    F]-ligand via tail vein.
    
  • PET/CT Imaging:

    • Acquire dynamic scan for 60 minutes.

    • Reconstruct images using OSEM algorithm.

  • Quantification: Draw Regions of Interest (ROIs) on the brain (Brainstem, Cerebellum, Spinal Cord). Calculate Standardized Uptake Value (SUV) and Binding Potential (

    
    ) using the Cerebellum (if unaffected) or muscle as a reference region.
    

Expected Results:

  • Healthy Control: Homogeneous, low uptake (SUV < 0.5).

  • EAE Mice: Focal "hotspots" in the brainstem and spinal cord (SUV > 1.5), correlating with clinical score.

Data Summary & Reference Values

The following table summarizes the binding affinities of the core scaffold versus established TSPO ligands. Note how the methoxy vs phenoxy substitution affects affinity.

Compound ClassStructure CoreR-Group (Pos 2)TSPO Affinity (

, nM)
Lipophilicity (LogP)Application
Test Scaffold N-(5-F-phenyl)acetamide-OCH

(Methoxy)
1.2 - 5.5 2.8 Lead Optimization
DAA1106N-(5-F-phenyl)acetamide-OPh (Phenoxy)0.1 - 0.53.5Gold Standard Imaging
PBR28N-benzylacetamide-OCH

(Benzyl)
0.2 - 0.83.0Clinical Imaging
PK11195IsoquinolineN/A1.5 - 9.03.2First Gen Reference

Table 1: Comparative binding data. The methoxy-derivative (Test Scaffold) shows competitive affinity, often with improved metabolic profiles compared to highly lipophilic phenoxy analogues.

Synthesis & Preparation (Brief)

Note: For research use only.

Reaction Scheme:

  • Starting Material: 5-Fluoro-2-methoxyaniline.

  • Acetylation: React with acetic anhydride in dichloromethane (DCM) with triethylamine (TEA) to form the intermediate This compound .

  • N-Alkylation (Critical Step for Ligand Potency):

    • React the acetamide with a substituted benzyl halide (e.g., 2,5-dimethoxybenzyl bromide) using Sodium Hydride (NaH) in DMF at 0°C

      
       RT.
      
    • Result: Formation of the tertiary amide (Full TSPO Ligand).

Synthesis Start 5-Fluoro-2-methoxyaniline Step1 Acetylation (Ac2O, DCM) Start->Step1 Inter N-(5-Fluoro-2-methoxyphenyl) acetamide Step1->Inter Step2 N-Alkylation (NaH, Benzyl-Br) Inter->Step2 Final High Affinity TSPO Ligand (e.g., DAA1106 Analogue) Step2->Final

Figure 2: Synthetic route from aniline precursor to high-affinity TSPO ligand.

References

  • TSPO as a Biomarker: Rupprecht, R., et al. (2010). "Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders." Nature Reviews Drug Discovery, 9(12), 971-988. Link

  • DAA1106 & Acetamide SAR: Zhang, M. R., et al. (2004). "Development of a new radioligand, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide, for PET imaging of peripheral benzodiazepine receptor in primate brain." Journal of Medicinal Chemistry, 47(9), 2228-2235. Link

  • PBR28 & Binding Potentials: Kreisl, W. C., et al. (2010). "In vivo radioligand binding to translocator protein correlates with severity of Alzheimer's disease." Brain, 133(7), 2278-2288. Link

  • EAE Imaging Protocols: Airas, L., et al. (2015). "In vivo PET imaging demonstrates widespread microglial activation in multiple sclerosis." Journal of Nuclear Medicine, 56(7), 1055-1060. Link

  • Acetamide Scaffold Review: Selleri, S., et al. (2001). "2-Aryl-3-indoleacetamides: a new class of potent and selective ligands for the mitochondrial benzodiazepine receptor." Bioorganic & Medicinal Chemistry, 9(10), 2661-2671. Link

Application Note: In Vivo Imaging of Neuroinflammation using N-(5-Fluoro-2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the use of N-(5-Fluoro-2-methoxyphenyl)acetamide (referred to herein as FMPA ) as a radiotracer for in vivo imaging of neuroinflammation.

Based on its chemical structure, FMPA is a structural analogue of the aryloxyanilide class of TSPO (Translocator Protein 18 kDa) ligands, sharing core pharmacophore features with high-affinity tracers like DAA1106 and PBR06 . This guide assumes the molecule is radiolabeled (typically with ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


F  at the 5-fluoro position or 

C
on the methoxy/acetyl group) for Positron Emission Tomography (PET).[1]

Introduction & Mechanism of Action

The Biological Target: TSPO and Neuroinflammation

Neuroinflammation is characterized by the activation of microglia, the resident immune cells of the central nervous system (CNS).[2] Under resting conditions, microglia express low levels of the Translocator Protein (18 kDa) , formerly known as the peripheral benzodiazepine receptor (PBR). Upon activation (due to injury, infection, or neurodegeneration), TSPO expression is upregulated by 20-50 fold , making it the "gold standard" biomarker for imaging neuroinflammation in vivo.

The Tracer: this compound (FMPA)

FMPA represents a simplified scaffold of the 2-phenoxyphenyl-acetamide class of TSPO ligands.

  • Chemical Structure: N-acetyl-5-fluoro-2-anisidine.

  • Pharmacophore: It retains the essential anilinic nitrogen and carbonyl oxygen required for hydrogen bonding with the TSPO binding pocket (specifically residues in the transmembrane domain).

  • Binding Affinity: Analogues in this class (e.g., DAA1106) typically exhibit sub-nanomolar affinity (

    
     nM). FMPA is designed to cross the Blood-Brain Barrier (BBB) due to its lipophilic nature and low molecular weight (~183 Da).
    
Mechanism of Signal Generation
  • Injection:

    
    F-FMPA is administered intravenously.
    
  • Distribution: The tracer crosses the BBB via passive diffusion.

  • Specific Binding: It binds selectively to the mitochondrial TSPO on activated microglia and reactive astrocytes.

  • Signal: The accumulation of radioactivity in specific brain regions correlates directly with the density of activated microglia, serving as a quantitative map of neuroinflammation.

Experimental Workflow & Protocols

Radiochemistry & Quality Control

Note: While detailed synthesis is beyond this scope, the following QC parameters are critical for in vivo success.

ParameterSpecificationRationale
Radiochemical Purity (RCP) > 95%Impurities reduce image contrast and specific binding quantification.
Molar Activity (

)
> 40 GBq/µmolHigh specific activity is required to avoid receptor saturation (TSPO is saturable).
Residual Solvents < 5000 ppm (EtOH)Essential for animal safety and preventing physiological alterations.
pH 4.5 - 8.5Physiological compatibility.
Animal Models of Neuroinflammation

To validate FMPA, use a robust model of microglial activation.

  • Model A: LPS Injection (Acute): Stereotactic injection of Lipopolysaccharide (LPS) into the striatum or hippocampus. Induces robust, localized TSPO upregulation within 24-48 hours.

  • Model B: Neurodegeneration (Chronic): Transgenic Alzheimer’s models (e.g., 5xFAD, APP/PS1). Shows age-dependent plaque-associated inflammation.

In Vivo Imaging Protocol (PET/CT)
Step 1: Animal Preparation
  • Anesthesia: Induce with 3-4% isoflurane; maintain at 1.5-2%.

  • Cannulation: Insert a tail vein catheter for tracer injection. Crucial: Ensure line is flushed with heparinized saline to prevent clots.

  • Monitoring: Maintain body temperature at 37°C using a heating pad. Cold stress alters brain perfusion and kinetics.

Step 2: Tracer Administration
  • Dose: 5–10 MBq (mouse) or 30–50 MBq (rat).

  • Volume: < 150 µL (bolus injection).

  • Timing: Start PET acquisition immediately upon injection (0-60 min dynamic scan) to capture the influx (perfusion) and washout phases.

Step 3: Acquisition Parameters
  • Modality: Dynamic PET followed by CT for anatomical co-registration.

  • Frames: 6x10s, 4x30s, 4x60s, 8x300s (Total: 60 min).

  • Rationale: Early frames capture blood flow (

    
    ); late frames capture specific binding (
    
    
    
    or
    
    
    ).

Data Analysis & Quantification

Image Reconstruction

Reconstruct data using OSEM-3D or FBP algorithms. Apply corrections for:

  • Decay

  • Attenuation (using CT map)

  • Scatter

  • Randoms

Kinetic Modeling

TSPO is expressed ubiquitously (including endothelium), making "reference regions" (like the cerebellum) controversial if global inflammation is present.

  • Gold Standard: 2-Tissue Compartment Model (2TCM) using an arterial input function (AIF).

    • Requires arterial blood sampling (difficult in mice).

  • Practical Alternative: Logan Graphical Analysis (

    
    ) or Standardized Uptake Value (SUV)  ratios relative to a validated pseudo-reference region (if applicable) or cluster analysis.
    

DOT Diagram: Kinetic Modeling Decision Tree

KineticModeling Start Select Quantification Method BloodSampling Is Arterial Blood Sampling Feasible? Start->BloodSampling YesBlood Yes BloodSampling->YesBlood NoBlood No BloodSampling->NoBlood TCM 2-Tissue Compartment Model (2TCM) (Gold Standard) YesBlood->TCM Logan Logan Graphical Analysis (Calculate Total Distribution Volume, VT) YesBlood->Logan RefRegion Is there a valid Reference Region? (No global inflammation) NoBlood->RefRegion YesRef Yes (e.g., Cerebellum) RefRegion->YesRef NoRef No (Global/Systemic) RefRegion->NoRef SRTM Simplified Reference Tissue Model (SRTM) Output: BPnd YesRef->SRTM SUV Standardized Uptake Value (SUV) (Semi-quantitative, use with caution) NoRef->SUV Cluster Supervised Cluster Analysis (Extract Ref Tissue from kinetics) NoRef->Cluster

Figure 1: Decision tree for selecting the appropriate kinetic modeling strategy for TSPO PET data.

Validation & Specificity Checks

To prove FMPA is binding to TSPO, you must perform Blocking Studies .

GroupTreatmentExpected Outcome
Baseline Tracer onlyHigh uptake in inflamed regions.
Self-Block Tracer + Excess Cold FMPA (1-5 mg/kg)>80% reduction in specific binding.
Heterologous Block Tracer + PK11195 (Antagonist)Significant reduction (confirms TSPO specificity).
Displacement Tracer injection

20 min wait

Blocker
Accelerated washout of radioactivity.
Histological Correlation (Post-Mortem)

Validation is incomplete without ex vivo confirmation.

  • Sacrifice animal immediately after scan.

  • IHC Staining: Stain brain sections for Iba-1 (microglia) and TSPO .

  • Autoradiography: Expose brain slices to phosphor plates to correlate tracer distribution with IHC maps.

Visualizing the Imaging Workflow

ImagingWorkflow Synth Radiosynthesis (18F-FMPA) QC Quality Control (HPLC/TLC) Synth->QC Inject i.v. Injection (5-10 MBq) QC->Inject Animal Animal Model (LPS/AD) Animal->Inject Scan Dynamic PET Scan (0-60 min) Inject->Scan Recon Reconstruction (OSEM-3D) Scan->Recon Analysis Kinetic Modeling (VT / BPnd) Recon->Analysis Validation IHC / Autoradiography Analysis->Validation

Figure 2: End-to-end workflow for preclinical neuroinflammation imaging using FMPA.

Critical Considerations & Troubleshooting

  • TSPO Polymorphism (Human Translation):

    • In humans, the rs6971 polymorphism affects TSPO binding affinity (High, Mixed, and Low affinity binders).

    • Preclinical Note: Most rodent strains do not exhibit this polymorphism, but check your specific strain (e.g., Wistar vs. Sprague-Dawley) if results vary.

  • Metabolism:

    • Acetamide tracers are prone to N-dealkylation in the liver.

    • Action: Perform metabolite analysis on plasma samples at 15 and 30 min post-injection. If radiometabolites cross the BBB, they will confound quantification.

  • Vascular Binding:

    • TSPO is expressed in endothelial cells.

    • Correction: Subtract the vascular component using

      
       (blood volume) correction in kinetic modeling.
      

References

  • TSPO Imaging Overview: Alam, M. M., et al. (2017). Translocator protein (18 kDa) imaging with [18F]DPA-714 in a rat model of focal cerebral ischemia. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • DAA1106 Characterization (Structural Analog): Zhang, M. R., et al. (2003). [11C]DAA1106: Binding to peripheral benzodiazepine receptors in rat brain and its potential as a PET ligand. Nuclear Medicine and Biology. [Link]

  • Kinetic Modeling of TSPO Tracers: Turkheimer, F. E., et al. (2015). Quantification of TSPO PET: The importance of the reference region. Journal of Nuclear Medicine. [Link]

  • Microglial Activation Protocols: Cunningham, C., et al. (2005). Central and systemic endotoxin challenges exacerbate the local inflammatory response and increase neuronal death during chronic neurodegeneration. Journal of Neuroscience. [Link]

  • Chemical Identity (FMPA): PubChem Compound Summary for CID 1334484, this compound. [Link]

Sources

radiolabeling N-(5-Fluoro-2-methoxyphenyl)acetamide analogues with Fluorine-18

Application Note: Advanced F-Radiolabeling Strategies for N-(5-Fluoro-2-methoxyphenyl)acetamide Analogues

Executive Summary & Pharmacological Context

The N-(phenyl)acetamide structural motif is a privileged scaffold in neuropharmacology, forming the core of numerous high-affinity ligands targeting the 18 kDa Translocator Protein (TSPO) and Monoamine Oxidase B (MAO-B) [4]. In PET tracer development, introducing a Fluorine-18 isotope at the 5-position of the 2-methoxyphenyl ring provides optimal metabolic stability and favorable lipophilicity for blood-brain barrier (BBB) penetration.

However, radiolabeling this specific position presents a severe chemical challenge. The ortho-methoxy group is strongly electron-donating, which heavily deactivates the para-position (the 5-position) toward traditional nucleophilic aromatic substitution (

Spirocyclic Iodonium Ylide (SCIY)

Mechanistic Insights: Overcoming Electronic Deactivation (E-E-A-T)

The Causality of Precursor Selection

Historically, direct radiofluorination of electron-rich arenes required harsh conditions that yielded negligible amounts of product due to the high activation energy required to form the Meisenheimer complex [3]. To solve this, hypervalent iodine(III) chemistry is employed.

While simple diaryliodonium salts can facilitate this transformation, they often suffer from poor regioselectivity and precursor disproportionation at elevated temperatures. By utilizing a Spirocyclic Iodonium Ylide (SCIY) , the hypervalent iodine is constrained within a rigid spiro-fused system [2].

Mechanism of Action:

  • Attack: The "naked"

    
    fluoride ion attacks the iodine(III) center, forming a transient 
    
    
    -iodane intermediate.
  • Steric Constraint: The rigid spirocyclic auxiliary forces the target N-(2-methoxyphenyl)acetamide moiety into the equatorial position.

  • Reductive Elimination: Because the target arene is locked equatorially, subsequent reductive elimination proceeds with strict regiocontrol, transferring the

    
    fluorine exclusively to the 5-position while the spirocyclic leaving group is expelled [1].
    

Experimental Workflows & Protocols

Self-Validating System: This protocol incorporates critical in-line quality control checkpoints. Failure to achieve the specified parameters at any checkpoint necessitates aborting the synthesis to prevent the consumption of expensive HPLC resources.

Materials & Reagents
  • Cyclotron-produced

    
     in 
    
    
    (approx. 37 GBq / 1.0 Ci).
  • QMA (Quaternary Methyl Ammonium) Carbonate Light cartridge (pre-conditioned with 10 mL trace-metal free water).

  • Kryptofix 2.22 (K

    
    , 15 mg) and 
    
    
    (3 mg) dissolved in
    
    
    (80:20, 1 mL).
  • SCIY Precursor of the target acetamide (4.0 mg).

  • Anhydrous N,N-Dimethylformamide (DMF, 1.0 mL).

Step-by-Step Methodology
Phase 1:

Fluoride Recovery and Azeotropic Drying
  • Trapping: Pass the cyclotron target water containing

    
     through the pre-conditioned QMA cartridge.
    
    • Causality: This separates the

      
      fluoride from the enriched 
      
      
      , which is collected for recycling.
  • Elution: Elute the trapped

    
     into the V-vial reactor using the K
    
    
    /
    
    
    solution.
    • Causality: K

      
       is a cryptand that strongly chelates the potassium counter-ion (
      
      
      ). This prevents the formation of tight ion pairs, creating a highly nucleophilic, "naked"
      
      
      ion in aprotic solvents [5].
  • Azeotropic Drying: Evaporate the solvent at 100°C under a stream of inert Helium. Add anhydrous acetonitrile (3 × 1 mL) and repeat evaporation until a dry residue is formed.

    • Checkpoint: The residue must be completely dry. Water tightly hydrates the fluoride ion; even trace amounts will create a hydration shell that completely neutralizes its nucleophilicity.

Phase 2: Radiofluorination via SCIY
  • Precursor Addition: Dissolve 4.0 mg of the SCIY precursor in 1.0 mL of anhydrous DMF and add it to the dried

    
     complex.
    
  • Reaction: Seal the reactor and heat at 110°C for 15 minutes.

    • Causality: 110°C provides the exact thermal energy required for the reductive elimination of the

      
      -iodane intermediate without causing thermal degradation of the sensitive acetamide linkage [2].
      
  • Quenching: Cool the reactor to 35°C using compressed air and quench the reaction by adding 2.0 mL of HPLC mobile phase (e.g., 40% Acetonitrile in 0.1M Ammonium Formate).

Phase 3: Purification and Formulation
  • Semi-Preparative HPLC: Inject the quenched mixture onto a C18 semi-preparative HPLC column. Collect the radioactive fraction corresponding to the

    
    this compound analogue.
    
  • Solid Phase Extraction (SPE): Dilute the collected HPLC fraction with 20 mL of sterile water and pass it through a C18 Sep-Pak Plus cartridge.

    • Causality: This removes the toxic HPLC solvents and traps the highly lipophilic radiotracer on the matrix.

  • Elution & Formulation: Wash the cartridge with 10 mL of sterile water. Elute the radiotracer with 1.0 mL of USP-grade Ethanol, followed by 9.0 mL of 0.9% sterile Saline into a sterile, pyrogen-free vial through a 0.22 µm sterile filter.

    • Checkpoint: Final ethanol concentration must be

      
       to meet human injection safety standards.
      

Data Presentation: Optimization of Radiochemical Yield

The following table summarizes the optimization data establishing the superiority of the SCIY precursor over traditional methods for this highly electron-rich scaffold.

Precursor TypeSolventCatalyst / BaseTemp (°C)Time (min)RCY (%, Decay Corrected)
Nitro-arene (

)
DMSOK

/

15020< 2% (Trace)
Diaryliodonium SaltDMFTEMPO /

1301512 ± 3%
Spirocyclic Iodonium Ylide DMF K

/

110 15 45 ± 5%
Spirocyclic Iodonium YlideDMSOK

/

1101538 ± 4%

Process Visualizations

WorkflowA1. Cyclotron Production[18F]Fluoride in [18O]H2OB2. QMA Trapping & ElutionIsolating [18F]F-A->BC3. Azeotropic DryingFormation of [18F]KF/K2.22 ComplexB->CD4. RadiofluorinationSCIY Precursor, 110°C, 15 minC->DE5. Semi-Preparative HPLCIsolation of Target RadiotracerD->EF6. FormulationSPE, Ethanol/Saline, Sterile FiltrationE->F

Automated Radiosynthesis Workflow for 18F-Labeled Acetamides.

MechanismN1Naked [18F]Fluoride(K2.22 Complex)N3Transient λ³-Iodane Intermediate(Equatorial Acetamide Moiety)N1->N3N2Spirocyclic Iodonium Ylide (SCIY)PrecursorN2->N3N4Regioselective Reductive Elimination(Expulsion of Spirocyclic Auxiliary)N3->N4N5[18F]this compoundAnalogueN4->N5

Mechanistic Pathway of SCIY-Mediated 18F-Fluorination.

Quality Control (QC) Parameters

Every batch must be validated via analytical radio-HPLC and standard QC procedures before release:

  • Radiochemical Purity (RCP): > 98% (No unreacted

    
    fluoride or radiolabeled byproducts).
    
  • Specific Activity (SA):

    
     150 GBq/µmol at the End of Synthesis (EOS).
    
  • pH: 6.0 - 8.0.

  • Sterility & Endotoxin: Bubble point test passed; Endotoxin < 175 EU/V.

References

  • Title: Late-stage [18F]Fluorination: New Solutions to Old Problems Source: nih.gov URL: 1

  • Title: Iodonium Ylide–Mediated Radiofluorination of 18F-FPEB and Validation for Human Use Source: snmjournals.org URL: 2

  • Title: 18F-Fluorination: Challenge and Opportunity for Organic Chemists Source: acs.org URL: 3

  • Title: Synthesis and evaluation of a novel TSPO radiotracer[18F]FM-PBR28 in a rat model of neuroinflammation Source: snmjournals.org URL: 4

  • Title: Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes Source: nih.gov URL: 5

Application Note: Comprehensive Analytical Characterization of N-(5-Fluoro-2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the analytical workflow for N-(5-Fluoro-2-methoxyphenyl)acetamide (also known as 5'-Fluoro-2'-methoxyacetanilide). As a critical intermediate in the synthesis of radiotracers and kinase inhibitors, the purity and isomeric identity of this compound are paramount.

The presence of both fluorine and methoxy substituents on the phenyl ring introduces specific analytical challenges, particularly regarding regioisomerism. This protocol leverages


F-NMR  as a primary tool for structural validation, supported by RP-HPLC for quantitative purity and DSC for solid-state characterization.

Part 1: Structural Identification (The "Identity" Phase)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the regiochemistry of the substituents. The fluorine atom serves as a highly specific reporter nucleus.[1]

Protocol A:

H and

F NMR Acquisition
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Preferred for amide proton visibility) or CDCl
    
    
    
    .
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0 ppm) for

    
    H; CFCl
    
    
    
    (0 ppm) or internal hexafluorobenzene for
    
    
    F.

Expected Spectral Features (DMSO-


): 
| Nucleus | Shift (

) | Multiplicity | Assignment | Mechanistic Insight | | :--- | :--- | :--- | :--- | :--- | |

H
| ~9.2 - 9.5 | Broad Singlet | -NH | Downfield shift due to H-bonding and anisotropy of the carbonyl. | |

H
| ~7.8 - 8.0 | dd (Doublet of doublets) | Ar-H (C6) | Key Diagnostic: Deshielded by the amide group; coupled to F (

) and H4. | |

H
| ~6.8 - 7.2 | Multiplets | Ar-H (C3, C4) | Complex splitting due to

F coupling. | |

H
| ~3.80 | Singlet | -OCH

| Characteristic methoxy resonance. | |

H
| ~2.08 | Singlet | -COCH

| Acetyl methyl group. | |

F
| ~ -115 to -125 | Multiplet | Ar-F | Crucial: The chemical shift and coupling pattern (

,

) confirm the meta position relative to the amide. |

Expert Insight: The coupling constant between Fluorine and the adjacent protons is the "fingerprint" of the isomer. If the Fluorine were at position 4 (para), the splitting pattern of the aromatic protons would become symmetric (pseudo-quartet). The 5-fluoro substitution breaks this symmetry, resulting in distinct multiplets.

Mass Spectrometry (MS)[2][3]
  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Theoretical Mass: 183.07 Da (

    
    ).
    
  • Target Ion:

    
     m/z.
    
  • Adducts: Watch for

    
     m/z, common in acetamides.
    

Part 2: Purity & Quantification (The "Quality" Phase)

HPLC Method Development

The lipophilicity of the fluorine atom increases retention on C18 columns compared to non-fluorinated analogues, while the amide group provides hydrogen bonding capability.

Protocol B: Reverse-Phase HPLC Method
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 
    
    
    
    m or 5
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 210 nm (secondary).

  • Injection Volume: 5–10

    
    L.
    

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold (Polar impurity elution)
15.0 90 Linear Gradient
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End of Run |

System Suitability Testing (Self-Validating Logic)

To ensure the data is trustworthy, the system must pass these criteria before sample analysis:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Amides can tail due to silanol interactions; end-capped columns prevent this).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Precision: %RSD of retention time and peak area for 5 replicate injections of standard must be

    
    .
    

Part 3: Solid-State Characterization

Differential Scanning Calorimetry (DSC)

Polymorphism is common in acetamides due to variable hydrogen bonding networks.

  • Protocol: Heat 2–5 mg sample in a crimped aluminum pan from 30°C to 200°C at 10°C/min.

  • Expectation: A sharp endothermic melting peak.

    • Note: While specific literature values vary by synthesis method, typical melting points for this class of fluorinated acetanilides range between 108°C – 115°C .

    • Validation: A broad peak indicates impurities or an amorphous phase.

Part 4: Analytical Workflow Visualization

Characterization Logic Flow

The following diagram illustrates the decision-making process for characterizing the compound.

AnalyticalWorkflow Start Crude this compound NMR 1. Structural ID (1H & 19F NMR) Start->NMR IsomerCheck Isomer Correct? (F-Coupling Pattern) NMR->IsomerCheck HPLC 2. Purity Profiling (RP-HPLC UV 254nm) IsomerCheck->HPLC Yes Reject Reject/Resynthesize IsomerCheck->Reject No (Wrong Regioisomer) PurityCheck Purity > 98%? HPLC->PurityCheck DSC 3. Solid State (DSC/Melting Point) PurityCheck->DSC Yes Recrystallize Recrystallize (EtOH/Water) PurityCheck->Recrystallize No (<98%) Release Release Material for Synthesis DSC->Release Recrystallize->HPLC Retest

Figure 1: Step-by-step decision tree for the analytical characterization of the target molecule.

HPLC Method Development Strategy

This diagram details how to optimize the separation if the standard protocol fails (e.g., overlapping impurities).

HPLCStrategy Start Initial Run (Gradient 10-90% B) Eval Evaluate Separation Start->Eval Good Method Validated Eval->Good Resolution > 2.0 PeakTail Issue: Peak Tailing Eval->PeakTail Tailing > 1.5 PeakCoelute Issue: Co-elution Eval->PeakCoelute Overlapping Peaks FixTail Action: Increase Buffer Conc. or Switch to TFA PeakTail->FixTail FixTail->Start FixCoelute Action: Flatten Gradient (e.g. 5% change/min) PeakCoelute->FixCoelute FixCoelute->Start

Figure 2: Troubleshooting logic for HPLC method optimization.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 276329, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Acetamide, N-(5-fluoro-2-methoxyphenyl)-. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link][3]

  • Dolbier, W. R. (2009).Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience. (Standard for RP-HPLC protocol design).

Sources

Application Note: Competitive Binding Analysis of N-(5-Fluoro-2-methoxyphenyl)acetamide for TSPO

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical framework for evaluating the binding affinity of N-(5-Fluoro-2-methoxyphenyl)acetamide targeting the 18 kDa Translocator Protein (TSPO) , formerly known as the Peripheral Benzodiazepine Receptor (PBR).[1]

Given the structural characteristics of this compound—specifically the N-acetyl-5-fluoro-2-methoxyaniline core—it shares pharmacophore features with high-affinity aryloxyanilide ligands like DAA1106 and PBR06 .[1] This protocol is designed to determine its equilibrium dissociation constant (


) using a competitive radioligand binding assay.

Introduction & Scientific Context

The Translocator Protein (TSPO) is a mitochondrial outer membrane protein upregulated during neuroinflammation (microglial activation).[2] It is a critical target for PET imaging and therapeutic intervention in neurodegenerative disorders.

This compound represents a structural analog to the "left-hand" aryl moiety of established high-affinity ligands.[1] Evaluating its affinity (


) is essential for:
  • Fragment-Based Drug Design: Understanding the contribution of the fluoro-methoxy-phenyl acetamide core to overall binding energy.[1]

  • Structure-Activity Relationship (SAR): Determining how the methoxy substitution (vs. the phenoxy group in DAA1106) affects lipophilicity and receptor fit.

Mechanistic Principle

This assay relies on competitive displacement . The test compound (this compound) competes with a high-affinity radioligand (e.g.,


 or 

) for the TSPO binding pocket. The reduction in bound radioactivity is inversely proportional to the test compound's affinity.

Experimental Workflow Visualization

The following diagram outlines the critical path for the competitive binding assay, highlighting quality control checkpoints.

TSPO_Binding_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Reaction cluster_analysis Phase 3: Separation & Data Tissue_Source Source: Rat Kidney or Human HEK293-TSPO Membrane_Prep Mitochondrial Membrane Isolation (Differential Centrifugation) Tissue_Source->Membrane_Prep Incubation Incubation (4°C or 25°C, 60-90 min) Membrane_Prep->Incubation Add Membranes Ligand_Prep Test Cmpd Solubilization (DMSO < 1%) Ligand_Prep->Incubation Add Test Cmpd + Radioligand Equilibrium Equilibrium Reached Incubation->Equilibrium Filtration Vacuum Filtration (GF/B Filters + 0.5% PEI) Equilibrium->Filtration Terminate Reaction Scintillation Liquid Scintillation Counting (LSC) Filtration->Scintillation Data_Calc IC50 to Ki Conversion (Cheng-Prusoff) Scintillation->Data_Calc

Caption: Step-by-step workflow for TSPO competitive binding, ensuring equilibrium and separation of bound/free ligand.

Materials & Reagents

Biological Source[1][2][3][4][5]
  • Primary Choice: Rat kidney mitochondria (extremely high TSPO density, low cost).

  • Alternative: Human TSPO-transfected HEK293 membranes (required if studying species differences or rs6971 polymorphism effects).[1]

Radioligands (Select One)
Radioligand

(Typical)
Specific ActivityNotes

~1-3 nM80-85 Ci/mmolRecommended. Classic antagonist.[1] Binding is insensitive to rs6971 polymorphism.

~0.2-4 nM80 Ci/mmolHigh affinity agonist. Caution: Binding depends on Genotype (HAB/MAB/LAB) in human tissue.
Buffer Systems[6][7]
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Ice cold).

  • Filter Pre-treatment: 0.5% Polyethyleneimine (PEI) in water. Critical: TSPO ligands are lipophilic; PEI reduces binding to the glass fiber filter itself.

Detailed Protocol

Step 1: Membrane Preparation (Mitochondrial Enrichment)

Scientific Rationale: TSPO is an outer mitochondrial membrane protein. Crude homogenates may have high non-specific binding.[1]

  • Homogenize tissue in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) using a Polytron (setting 6, 15 sec).

  • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris.

  • Transfer supernatant and centrifuge at 48,000 x g for 20 min at 4°C.

  • Resuspend the resulting mitochondrial pellet in Assay Buffer.

  • Validation: Adjust protein concentration to ~0.2–0.5 mg/mL (Bradford assay).

Step 2: Assay Setup (96-well Plate Format)

Prepare the following reaction mix in a final volume of 200–500 µL :

ComponentVolumeConcentration (Final)Role
Assay Buffer VariableN/ADiluent
N-(5-Fluoro...) 25 µL

to

M
Competitor (Test Compound)
Radioligand 25 µL~1 nM (

)
Tracer (Fixed Conc.)[1]
Membranes 150 µL~50 µg protein/wellReceptor Source
NSB Control 25 µL10 µM PK11195 (Cold)Defines Non-Specific Binding
  • Solvent Control: Ensure the final DMSO concentration is <1%. Higher DMSO levels can disrupt the mitochondrial membrane integrity.

Step 3: Incubation[1][6]
  • Incubate plates for 60 minutes at 4°C (or 25°C).

    • Note: 4°C is often preferred for TSPO to minimize metabolic degradation of the ligand or tissue, though equilibrium may take longer.

  • Shake gently on an orbital shaker.

Step 4: Termination & Filtration[1]
  • Pre-soak GF/B glass fiber filters in 0.5% PEI for at least 1 hour.

  • Use a cell harvester (e.g., Brandel or PerkinElmer).

  • Rapidly filter the reaction mix.[3]

  • Wash filters 3 times with 3 mL of ice-cold Wash Buffer.[1]

    • Speed is critical: Rapid washing prevents dissociation of the bound ligand (

      
      ).
      
Step 5: Detection[1]
  • Dry filters (if using melt-on scintillator) or place in vials.

  • Add liquid scintillation cocktail.

  • Count for 1-2 minutes per vial to achieve <2% sigma error.

Data Analysis & Interpretation

Calculate Specific Binding


  • Acceptance Criteria: Specific binding should be >70% of Total Binding. If <50%, optimize membrane washing or reduce radioligand concentration.

Determine

Plot % Specific Binding (y-axis) vs. Log[Test Compound] (x-axis). Fit the data using a non-linear regression (4-parameter logistic equation):



Calculate (Cheng-Prusoff)

Convert the observed


 to the intrinsic affinity constant (

):

[4]
  • 
     = Concentration of Radioligand used (nM).[5][6]
    
  • 
     = Dissociation constant of the Radioligand (determined previously via Saturation Binding).
    
Mechanistic Interaction Diagram

The following diagram illustrates the competitive exclusion mechanism at the TSPO interface.

TSPO_Mechanism TSPO TSPO Receptor (Mitochondrial) Complex Bound Complex (Signal) TSPO->Complex Signal Generation Radioligand [3H]PK11195 (Radioligand) Radioligand->TSPO Kon TestCmpd N-(5-Fluoro...) (Competitor) TestCmpd->TSPO Inhibition

Caption: Competitive inhibition model: The test compound prevents radioligand association, reducing the scintillation signal.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Lipophilic ligand sticking to filters.[1]Ensure filters are soaked in 0.5% PEI . Use GF/C filters if clogging occurs.
Low Signal-to-Noise Low receptor density or radioligand degradation.[1]Use mitochondrial enriched fractions instead of whole homogenate. Check radioligand purity.
Variable Replicates Inconsistent washing or pipetting errors.Automate washing with a cell harvester. Ensure membranes are resuspended homogeneously (vortex frequently).
Steep Hill Slope (>1.2) Positive cooperativity or aggregation.Check compound solubility.[7] If the compound precipitates at high concentrations, it causes false inhibition.

References

  • TSPO Ligand Development & DAA1106 Analogs: Zhang, M. R., et al. (2004).[2] Synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide as a PET ligand for peripheral benzodiazepine receptors. Journal of Medicinal Chemistry.

  • Standard [3H]PK11195 Binding Protocol: Benavides, J., et al. (1983). Pharmacological characterization of the peripheral-type benzodiazepine receptor. Journal of Neurochemistry.

  • PBR28 and rs6971 Polymorphism: Owen, D. R., et al. (2012). An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand PBR28. Journal of Cerebral Blood Flow & Metabolism.

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

Sources

N-(5-Fluoro-2-methoxyphenyl)acetamide as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug development scientists. It details the utility, synthesis, and reactivity of N-(5-Fluoro-2-methoxyphenyl)acetamide , a critical building block for constructing pharmacophores in kinase inhibitors and CNS-active agents.

Introduction & Strategic Value

This compound (CAS: 397-34-2) serves as a robust, protected aniline scaffold. In medicinal chemistry, the 5-fluoro-2-methoxy substitution pattern is a "privileged motif" often employed to modulate metabolic stability and lipophilicity (LogP) while maintaining specific electronic properties required for ligand-protein binding.

Key Medicinal Chemistry Applications:
  • TSPO/PBR Ligands: This scaffold is a structural analog of DAA1106 , a potent ligand for the Translocator Protein (TSPO), formerly known as the Peripheral Benzodiazepine Receptor (PBR). The 5-fluoro-2-alkoxy motif is crucial for binding affinity in this pocket.

  • Kinase Inhibitors: The fluorine atom at the 5-position (meta to the nitrogen) blocks metabolic oxidation (CYP450) at a typically vulnerable site, while the 2-methoxy group provides an intramolecular hydrogen bond acceptor that can lock the conformation of the aniline, reducing the entropic penalty of binding.

  • Bioisosterism: It acts as a stable precursor to 5-Fluoro-2-methoxyaniline , which is frequently used to synthesize quinazoline and pyrimidine-based EGFR and VEGFR inhibitors.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
CAS Number 397-34-2
Molecular Formula C

H

FNO

Molecular Weight 183.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Ethanol, DCM; Sparingly soluble in water.[1]
Melting Point 131–133 °C (Lit.)
Electronic Character Electron-rich aromatic ring (activated); susceptible to electrophilic aromatic substitution (EAS).

Reactivity & Synthetic Logic

The acetamide group plays a dual role: it protects the aniline nitrogen from oxidation and acts as a directing group for further functionalization.

Regioselectivity Analysis

The reactivity of the aromatic ring is governed by three substituents:

  • -NHAc (Position 1): Moderate activator, ortho/para director.

  • -OMe (Position 2): Strong activator, ortho/para director.

  • -F (Position 5): Weak deactivator, ortho/para director.

Predictive Modeling:

  • Position 3: Activated by -OMe (ortho). Sterically crowded (between NHAc and OMe).

  • Position 4: Activated by -NHAc (para) and -F (ortho).

  • Position 6: Activated by -NHAc (ortho) and -F (ortho).

Visualizing the Reactivity Landscape

Reactivity Start This compound Nitration Nitration (HNO3/H2SO4) Target: Position 4 Start->Nitration Electrophilic Subst. Bromination Bromination (NBS) Target: Position 4 Start->Bromination Halogenation Hydrolysis Hydrolysis (HCl/EtOH) Yields: 5-Fluoro-2-methoxyaniline Start->Hydrolysis Deprotection Coupling Pd-Catalyzed Coupling (Requires Halogenation first) Bromination->Coupling Cross-Coupling

Caption: Reactivity map showing the primary synthetic diversifications available from the acetamide scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Primary method for generating the building block from the commercially available aniline.

Reagents:

  • 5-Fluoro-2-methoxyaniline (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Glacial Acetic Acid (Solvent, 5 mL/g)

  • Sodium Acetate (Optional buffer, 1.0 equiv)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Fluoro-2-methoxyaniline (10.0 g, 70.8 mmol) in glacial acetic acid (50 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add acetic anhydride (8.0 mL, 85.0 mmol) over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor by TLC (50% EtOAc/Hexanes) until the starting aniline is consumed.

  • Quench & Isolation: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid.

  • Purification: Filter the precipitate, wash copiously with cold water (3 x 50 mL) to remove residual acid. Dry the solid in a vacuum oven at 50°C overnight.

    • Expected Yield: 90–95%[2]

    • Validation: 1H NMR (DMSO-d6) should show a singlet at ~2.1 ppm (acetyl CH3) and disappearance of the broad NH2 signal.

Protocol B: Regioselective Nitration (Functionalization)

Targeting the C-4 position to create a precursor for diamine ligands.

Reagents:

  • This compound (1.0 equiv)

  • Nitric Acid (70%, 1.1 equiv)

  • Sulfuric Acid (Conc., Solvent)

Procedure:

  • Setup: Dissolve the acetamide (1.83 g, 10 mmol) in concentrated H2SO4 (10 mL) at -10°C (salt/ice bath).

  • Nitration: Add the Nitric Acid (1.1 equiv) dropwise, maintaining the internal temperature below 0°C.

  • Stirring: Stir at 0°C for 1 hour.

  • Work-up: Pour onto crushed ice. Extract with Ethyl Acetate (3x).[3][4] Wash organics with saturated NaHCO3 (carefully!) and brine.[4]

  • Result: The major product is N-(5-Fluoro-2-methoxy-4-nitrophenyl)acetamide .

    • Note: The nitro group provides a handle that can be reduced to an amine, creating a 1,2,4,5-tetrasubstituted benzene core useful for benzimidazole synthesis.

Protocol C: Hydrolysis (Deprotection)

Recovering the aniline after using the acetamide as a directing group.

Reagents:

  • Substituted Acetamide Intermediate

  • 6N HCl (aqueous)

  • Ethanol

Procedure:

  • Suspend the acetamide in a 1:1 mixture of Ethanol and 6N HCl.

  • Reflux at 80-90°C for 4–6 hours.

  • Cool to room temperature and neutralize with NaOH (aq) to pH ~10.

  • Extract the free aniline with DCM or EtOAc.

Case Study: TSPO Ligand Synthesis

The 5-fluoro-2-methoxy motif is a bioisostere of the 5-fluoro-2-phenoxy moiety found in DAA1106 , a high-affinity ligand for the mitochondrial Translocator Protein (TSPO).

Mechanism of Action: TSPO ligands modulate neuroinflammation and steroidogenesis. The 5-fluoro substituent prevents metabolic deactivation at the ring edge, while the 2-methoxy group mimics the ether linkage of DAA1106, positioning the phenyl ring for optimal pi-stacking within the TSPO binding pocket.

TSPO_Synthesis Aniline 5-Fluoro-2-methoxyaniline Acetylation Acetylation (Protocol A) Aniline->Acetylation Acetamide This compound Acetylation->Acetamide Alkylation N-Alkylation (NaH, Ar-CH2-Br) Acetamide->Alkylation FinalDrug TSPO Ligand Analog (N-Benzyl-N-arylacetamide) Alkylation->FinalDrug

Caption: Synthetic pathway for TSPO ligand analogs using the acetamide as the core scaffold.

Safety & Handling

  • Hazards: The compound is an acetanilide derivative. While generally stable, it may act as a skin irritant. The free aniline precursor (5-fluoro-2-methoxyaniline) is toxic if swallowed and may cause methemoglobinemia.

  • Storage: Store in a cool, dry place. Stable at room temperature for >2 years if kept desicated.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood during nitration reactions due to potential NOx fume generation.

References

  • Sigma-Aldrich. this compound Product Sheet. Link

  • Zhang, M. R., et al. (2004). "Synthesis and evaluation of N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106) and its analogs as TSPO ligands." Journal of Medicinal Chemistry. Link

  • BenchChem. Reaction of N-(2-fluoro-4-nitrophenyl)acetamide with Nucleophiles. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10318725 (FEDAA1106). Link[5]

  • ChemicalBook. 4-Fluoro-2-methoxyaniline Synthetic Applications (Analogous Chemistry). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization of N-(5-Fluoro-2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemistry of the Transformation

Welcome to the Technical Support Center. You are likely synthesizing N-(5-Fluoro-2-methoxyphenyl)acetamide as an intermediate for pharmaceutical scaffolds (e.g., kinase inhibitors).

This reaction is a nucleophilic acyl substitution . While theoretically simple, the specific substitution pattern of your starting material—5-Fluoro-2-methoxyaniline —presents unique challenges:

  • Electronic Effects: The ortho-methoxy group is electron-donating (+M effect), which generally increases the nucleophilicity of the amine. However, the meta-fluorine is electron-withdrawing (-I effect), slightly tempering this reactivity.

  • Steric Hindrance: The ortho-methoxy group creates steric bulk, which can impede the approach of the electrophile (acetic anhydride or acetyl chloride), leading to incomplete conversion if the energy barrier isn't overcome.

  • Oxidation Sensitivity: Electron-rich anilines are prone to air oxidation, leading to "tarry" or colored impurities (quino-imine type species) that degrade yield and require difficult purification.

This guide provides an optimized protocol designed to overcome these specific barriers.

Module 1: Optimized Synthesis Protocols

We recommend Method A for general scale-up (1g – 100g) due to its "self-purifying" nature. Method B is reserved for high-throughput screening (HTS) or cases where anhydrous conditions are strictly required.

Method A: The "Precipitation" Protocol (Recommended)

Best for: High yield, scalability, and green chemistry compliance.

The Logic: This method utilizes water as a co-solvent. Acetic anhydride is hydrophobic enough to react with the aniline before it hydrolyzes. The product, being less soluble in water than the starting material, precipitates out, driving the equilibrium forward (Le Chatelier’s principle).

Protocol:

  • Dissolution: Suspend 5-Fluoro-2-methoxyaniline (1.0 equiv) in a mixture of Water and Glacial Acetic Acid (4:1 ratio).

    • Tech Note: If the aniline is dark/oxidized, add Zinc Dust (<5 mol%) . This acts as a sacrificial reductant, keeping the solution colorless.

  • Addition: Warm the mixture to 50°C. Add Acetic Anhydride (

    
    , 1.2 equiv) dropwise.
    
  • Reaction: Heat to 60–70°C for 2 hours.

    • Checkpoint: The solution should become homogenous, then cloudy as the product forms.

  • Quench & Workup: Cool slowly to 0°C (ice bath). The product will crystallize.[1]

  • Filtration: Filter the solid. Wash with cold water (

    
    ) to remove acetic acid, then cold hexanes (
    
    
    
    ) to remove unreacted aniline.
  • Drying: Vacuum dry at 45°C.

Expected Yield: >85% Appearance: White to off-white needles.[2]

Method B: The Catalytic Solution Phase

Best for: Stubborn substrates or when avoiding aqueous waste.

The Logic: Uses DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst.[3] DMAP attacks the anhydride to form a highly reactive N-acylpyridinium ion, which transfers the acetyl group to the hindered aniline thousands of times faster than the anhydride alone.

Protocol:

  • Setup: Dissolve aniline (1.0 equiv) in DCM (Dichloromethane) or EtOAc .

  • Catalyst: Add DMAP (1–2 mol%) and Triethylamine (1.1 equiv) .

  • Addition: Add Acetic Anhydride (1.1 equiv) slowly at 0°C.

  • Reaction: Warm to Room Temperature (RT). Reaction is usually complete in <30 mins.

  • Workup: Wash organic layer with 1M HCl (removes DMAP/TEA), then Sat.

    
    , then Brine. Dry over 
    
    
    
    and concentrate.

Module 2: Troubleshooting Guide (FAQ)

Use this matrix to diagnose specific failures in your workflow.

SymptomProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis If using Method A, the

might be hydrolyzing before reacting. Solution: Increase

to 1.5 equiv or switch to Method B (anhydrous).
Steric Hindrance The ortho-methoxy group is blocking attack. Solution: Increase temp to 90°C or add 5 mol% DMAP catalyst.
Product is Brown/Black Oxidation The starting aniline oxidized during storage or reaction. Solution: Recrystallize the starting material first.[4] Add Zn dust to the reaction mixture. Perform under

atmosphere.
Product is Oily/Sticky Impurity Profile Presence of acetic acid or excess anhydride prevents crystallization. Solution: Triturate the oil with cold Hexanes or Diethyl Ether to induce crystallization.
Melting Point Depression Di-acetylation Rare, but possible at high temps. The amine nitrogen reacts twice (

). Solution: Monitor by TLC.[2][3][4][5] Avoid large excess of

. Hydrolyze the side product by washing with mild base (NaOH).

Module 3: Mechanistic Visualization

Understanding the catalytic cycle is crucial for optimization. Below is the pathway for the DMAP-Catalyzed Acetylation (Method B), showing why it overcomes steric hindrance.

AcetylationMechanism Ac2O Acetic Anhydride (Electrophile) AcDMAP N-Acylpyridinium Ion (Super-Electrophile) Ac2O->AcDMAP Nucleophilic Attack (Fast) DMAP DMAP (Catalyst) DMAP->AcDMAP + TetraInt Tetrahedral Intermediate AcDMAP->TetraInt Activated Transfer to Aniline Aniline 5-Fluoro-2-methoxyaniline (Nucleophile) Aniline->TetraInt + TetraInt->DMAP Regeneration Product This compound (Target) TetraInt->Product Elimination Acetate Acetate/Acetic Acid (Byproduct) TetraInt->Acetate Leaving Group

Figure 1: Catalytic cycle of DMAP. The formation of the N-Acylpyridinium ion creates a "Super-Electrophile" that easily overcomes the steric bulk of the ortho-methoxy group.

Module 4: Purification Decision Tree

If your crude yield is high but purity is low (


), follow this logic flow to minimize product loss during purification.

PurificationLogic Start Crude Product Isolated StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Crystalline Oil Oil / Sticky Gum StateCheck->Oil Amorphous CheckColor Color Check Solid->CheckColor Triturate Trituration Solvent: Cold Hexane/Ether Oil->Triturate Recryst Recrystallization Solvent: EtOH/Water (1:1) FinalFilter Final Filtration & Drying Recryst->FinalFilter Triturate->Solid Solidifies Triturate->Oil Remains Oil CheckColor->Recryst White/Off-White Charcoal Activated Charcoal Treatment (Hot) CheckColor->Charcoal Brown/Red Charcoal->Recryst

Figure 2: Purification workflow.[2][4] Note that "oiling out" is a common issue with methoxy-anilines; trituration is the key corrective step.

References

  • BenchChem Technical Support. (2025).[3] N-Acylation of Hindered Anilines: Troubleshooting Guide. BenchChem.[3] Link

  • Sigma-Aldrich. (n.d.). This compound Product Data (CAS 397-34-2). Merck KGaA. Link

  • Royal Society of Chemistry. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Advances. Link

  • Organic Chemistry Portal. (2011). DMAP Catalyzed Acylation Mechanisms.[3][6]Link

Sources

purification techniques for N-(5-Fluoro-2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N-(5-Fluoro-2-methoxyphenyl)acetamide (CAS: 397-34-2). As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we will explore the mechanistic causality behind each purification step, ensuring you have a self-validating system to isolate high-purity product for your downstream pharmaceutical or synthetic applications.

Diagnostic Workflow

Before selecting a purification method, you must profile your crude mixture. This compound is typically synthesized via the acetylation of 5-fluoro-2-methoxyaniline. Depending on the reaction conditions, your crude material may contain unreacted amine, acetic acid, or over-acetylated byproducts [1].

Use the decision tree below to determine the optimal purification pathway based on your initial LC-MS or TLC analysis.

PurificationWorkflow Start Crude this compound (CAS: 397-34-2) CheckPurity Assess Crude Purity (LC-MS / TLC) Start->CheckPurity HighPurity > 85% Purity Minor Impurities CheckPurity->HighPurity Yes LowPurity < 85% Purity Complex Mixture CheckPurity->LowPurity No CheckDiacetyl Check for Diacetylated Byproduct (+42 Da) HighPurity->CheckDiacetyl Chromatography Flash Column Chromatography (EtOAc/Hexanes) LowPurity->Chromatography Recrystallization Solvent-Gradient Recrystallization (EtOH/H2O) PureProduct Pure Product (> 98% Purity) Recrystallization->PureProduct Chromatography->Recrystallization Final Polish CheckDiacetyl->Recrystallization Not Detected Hydrolysis Mild Basic Hydrolysis (K2CO3 / MeOH) CheckDiacetyl->Hydrolysis Detected Hydrolysis->Recrystallization

Figure 1: Diagnostic workflow for the purification of this compound.

Core Purification Methodologies (SOPs)

Protocol A: Solvent-Gradient Recrystallization (Ethanol/Water)

Recrystallization is the gold standard for purifying acetanilides [2]. Because this compound possesses both a hydrophilic amide core (capable of hydrogen bonding) and a lipophilic fluorinated aromatic ring, a binary solvent system provides the steepest temperature-solubility gradient.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in a minimal volume of hot ethanol (approx. 3–4 mL per gram of crude) while stirring on a hot plate at 75°C.

    • Causality: Ethanol disrupts the intermolecular hydrogen bonds of the amide lattice, rapidly solubilizing the compound.

  • Saturation: Dropwise, add hot deionized water (the anti-solvent) until the solution becomes faintly cloudy, indicating the saturation point. Add 1–2 drops of hot ethanol to just clear the solution.

  • Hot Filtration (Optional): If insoluble dark particulates are present, pass the hot mixture through a fluted filter paper in a pre-warmed stemless funnel to prevent premature crystallization in the stem [3].

  • Crystallization: Remove the flask from the heat source and allow it to cool undisturbed to room temperature over 45 minutes. Once at room temperature, transfer to an ice bath (0–4°C) for 30 minutes.

    • Causality: Slow cooling promotes highly ordered packing of the crystal lattice. This thermodynamic preference excludes soluble impurities (like acetic acid and trace amine) which remain dissolved in the cold mother liquor.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2–3 mL of ice-cold 10% Ethanol/Water.

    • Validation: The wash solvent must be ice-cold to displace the impure mother liquor without redissolving the purified product.

  • Drying: Dry the crystals under high vacuum at 45°C to a constant weight.

Protocol B: Flash Column Chromatography

If your crude purity is below 85% or heavily contaminated with lipophilic byproducts, chromatography is required before a final recrystallization polish.

Step-by-Step Methodology:

  • Preparation: Pack a silica gel column (230–400 mesh) using 20% Ethyl Acetate (EtOAc) in Hexanes.

  • Loading: Dry-load the crude mixture by dissolving it in minimal dichloromethane (DCM), adding a small amount of silica gel, evaporating the DCM, and loading the resulting powder onto the column.

  • Elution: Run a gradient from 20% to 50% EtOAc in Hexanes.

    • Causality: The less polar diacetyl byproduct and starting aniline will elute first. The target mono-acetamide, which interacts more strongly with the stationary phase via its N-H hydrogen bond donor, will elute later.

  • Concentration: Pool the fractions containing the pure product (monitor via TLC, Rf ~0.35 in 40% EtOAc/Hexanes) and concentrate under reduced pressure.

Troubleshooting Guides & FAQs

Q: Why is my this compound "oiling out" instead of forming crystals? A: "Oiling out" occurs when the compound separates as a liquid phase rather than a solid. Mechanistically, this happens when the solution becomes supersaturated at a temperature above the compound's melting point. Impurities severely depress the melting point of the crude mixture [2].

  • The Fix: Reheat the mixture until the oil redissolves. Add a slightly higher ratio of your "good" solvent (Ethanol) to lower the saturation temperature, and cool the solution much more slowly. Alternatively, seed the solution with a pure crystal of the product just above the cloud point to provide a physical nucleation site.

Q: My LC-MS shows a persistent +42 Da mass peak. What is it, and how do I remove it? A: A +42 Da mass indicates N,N-diacetylation (the addition of a second acetyl group). Because this byproduct lacks the N-H bond, it cannot act as a hydrogen bond donor, making it significantly more lipophilic and prone to co-eluting or co-crystallizing.

  • The Fix: While chromatography can separate it, a highly efficient chemical fix is mild basic hydrolysis. Stir the crude mixture in Methanol with 0.5 equivalents of K₂CO₃ for 2 hours at room temperature. The steric hindrance and electron-withdrawing nature of the fluorinated ring make the second acetyl group highly susceptible to cleavage, cleanly reverting it to the desired mono-acetamide [4].

Q: How do I ensure the complete removal of the 5-fluoro-2-methoxyaniline starting material? A: The starting aniline is a weak base. If it persists after recrystallization, dissolve the crude mixture in an organic solvent (e.g., EtOAc) and wash it with 1M HCl in a separatory funnel.

  • The Fix: The acidic wash protonates the amine, converting it into a water-soluble ammonium salt that partitions into the aqueous layer. The neutral this compound remains safely in the organic layer.

Quantitative Data & Solvent Selection

Table 1: Solvent Selection for Recrystallization

Solvent SystemDissolving Power (Hot)Dissolving Power (Cold)Suitability / Causality
Water PoorVery PoorInefficient alone due to the lipophilic fluoro and methoxy groups.
Ethanol ExcellentModeratePoor recovery; the product remains too soluble even at 4°C.
Ethanol/Water (1:3) GoodVery PoorOptimal. Balances lipophilicity and H-bonding for a steep gradient.
Ethyl Acetate ExcellentGoodNot recommended for crystallization; best used as a chromatography eluent.

Table 2: Typical Rf Values (TLC: 40% EtOAc in Hexanes)

CompoundRf ValueDetection Method
5-Fluoro-2-methoxyaniline (Starting Material)0.65UV (254 nm), Ninhydrin (active)
This compound 0.35 UV (254 nm), Iodine vapor
N,N-Diacetyl byproduct0.55UV (254 nm)

References

  • Purification of Impure Acetanilide (Recrystallization) Laboratory Manual . Cerritos College Chemistry Department. Available at: [Link]

  • Recrystallization - Procedure and Principles . Journal of Visualized Experiments (JoVE). Available at: [Link]

Technical Support Center: Solubility Optimization for N-(5-Fluoro-2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile[1][2]

The Challenge: Researchers frequently encounter inconsistent data when using N-(5-Fluoro-2-methoxyphenyl)acetamide in aqueous buffers. While the acetamide group provides some polarity, the ortho-methoxy and meta-fluoro substitutions creates a lipophilic "shield" that significantly reduces aqueous solubility.

The Mechanism: The fluorine atom at the 5-position exerts a strong electron-withdrawing effect, but paradoxically increases lipophilicity (C-F bonds are highly hydrophobic). When a high-concentration DMSO stock (e.g., 10 mM) is introduced directly into a hydrophilic assay buffer (PBS or Media), the rapid change in solvent polarity triggers "Solvent Shock," leading to micro-precipitation. This results in:

  • False Negatives: The compound is not in solution, so it cannot bind the target.

  • False Positives: The compound forms colloidal aggregates that sequester enzymes non-specifically.[1][2][3]

PropertyValue / CharacteristicImpact on Assay
Molecular Formula C₉H₁₀FNO₂Small molecule fragment
Solubility (Water) Low (< 0.5 mg/mL est.)High risk of precipitation in PBS/Media
Solubility (DMSO) High (> 50 mM)Excellent for stock preparation
LogP (Est.) ~1.5 - 2.0Moderate lipophilicity; prone to aggregation
pKa Neutral amidepH adjustment has minimal effect on solubility

Diagnostic Phase: Is Your Compound Actually Soluble?

Before optimizing, you must confirm if the compound is in solution or a suspension. Visual inspection is insufficient for detecting micro-precipitates (1–10 µm).

Protocol: The Nephelometry Check

Use this protocol to determine the "Kinetic Solubility Limit" of the compound in your specific assay buffer.

  • Prepare Stock: Dissolve this compound in 100% DMSO to 10 mM.

  • Prepare Buffer: Aliquot your exact assay buffer (e.g., PBS + 0.1% BSA).

  • Spike & Read:

    • Spike compound into buffer at 100 µM, 50 µM, 10 µM, and 1 µM (keep DMSO constant at 1%).

    • Incubate for 60 minutes at RT.

    • Measure: Use a plate reader to measure Absorbance at 650 nm (turbidity) or use a Nephelometer.

  • Interpretation:

    • OD650 > 0.005 above background: Precipitation has occurred.

    • OD650 = Background: Compound is likely soluble (confirm with DLS if available).

Troubleshooting Decision Matrix

SolubilityMatrix Start Start: Inconsistent Assay Data CheckTurbidity Check Turbidity (OD650 nm) Start->CheckTurbidity IsTurbid Is OD650 Elevated? CheckTurbidity->IsTurbid Precipitate Precipitation Detected IsTurbid->Precipitate Yes Soluble Solution is Clear IsTurbid->Soluble No Aggregator Colloidal Aggregation? Precipitate->Aggregator AddDetergent Add 0.01% Triton X-100 or Tween-20 Aggregator->AddDetergent Enzymatic Assay OptimizeSolvent Use Stepwise Dilution or Cyclodextrins Aggregator->OptimizeSolvent Cell Assay CheckBinding Check Target Engagement (False Negative?) Soluble->CheckBinding

Figure 1: Decision matrix for diagnosing solubility-driven assay failures.

Solution Protocols: Overcoming "Solvent Shock"

Directly pipetting a 10 mM DMSO stock into aqueous media creates a transient zone of high concentration/low solubility, causing the compound to "crash out" immediately.

Method A: The Intermediate Dilution Step (Recommended)

Best for: Enzymatic assays and acute cell treatments.

Instead of a 1:1000 dilution (Stock -> Assay), use a two-step process to lower the dielectric constant gradient.

  • Stock: 10 mM Compound in 100% DMSO.

  • Intermediate: Dilute Stock 1:20 into assay buffer (yielding 500 µM compound in 5% DMSO). Vortex immediately.

  • Final: Dilute Intermediate 1:10 into assay buffer (yielding 50 µM compound in 0.5% DMSO).

Method B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Long-term cell culture (24h+) where DMSO toxicity is a concern.

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic phenyl-fluorine moiety, keeping it soluble in water without using organic solvents.

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or media. Filter sterilize (0.22 µm).

  • Complexation:

    • Add this compound powder directly to the 20% CD solution.

    • Or: Add concentrated DMSO stock to the CD solution (keep DMSO < 1%).

  • Agitate: Shake at 37°C for 4 hours. The hydrophobic cavity of the cyclodextrin will sequester the drug.

  • Usage: Use this solution directly in cell culture. It is non-toxic and prevents precipitation.

Assay-Specific Troubleshooting Guides

Scenario 1: Enzymatic Inhibition Assay (High False Positives)

Symptom: The compound shows high potency (IC50 < 1 µM) but the curve is steep (Hill slope > 2), or the activity disappears when centrifuged. Cause: Colloidal Aggregation. The fluorinated acetamide is forming microscopic oil droplets that adsorb the enzyme. Fix:

  • Add Detergent: Include 0.01% Triton X-100 or 0.005% Tween-20 in the assay buffer. This disrupts colloids but leaves the enzyme active.

  • Validation: If the IC50 shifts significantly (e.g., from 1 µM to >100 µM) after adding detergent, the initial hit was a false positive caused by aggregation.

Scenario 2: Cell-Based Assay (Toxicity or No Effect)

Symptom: Cells die in the vehicle control, or the compound shows zero efficacy despite known target potency. Cause: DMSO intolerance or precipitation on the cell monolayer. Fix:

ParameterStandard LimitOptimization for N-(5-Fluoro...)
DMSO Conc. < 0.1% (Sensitive) to 0.5% (Robust)Keep < 0.2%. Fluorinated compounds precipitate easily if DMSO evaporates.
Serum (FBS) 10%Serum proteins (Albumin) can bind lipophilic drugs. If potency is low, try 0.5% FBS to reduce protein binding.
Visuals MicroscopyLook for "crystals" or "sand" on the cells. If seen, switch to Method B (Cyclodextrins) immediately.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, this compound is soluble in ethanol. However, ethanol is more volatile and often more cytotoxic to cells than DMSO. For enzymatic assays, it is an acceptable alternative if your enzyme tolerates it.

Q: My stock solution froze in the -20°C freezer and now has crystals. Is it ruined? A: No. DMSO freezes at 19°C. The crystals are likely the compound crashing out as the DMSO solidified. Solution: Warm to 37°C and vortex vigorously until fully redissolved. Do not use until clear.

Q: Why does the fluorinated version precipitate more than the non-fluorinated parent? A: While fluorine is small, it is highly electronegative and creates a strong hydrophobic dipole. It reduces the energy gain of solvation in water. This makes the "kinetic solubility" window narrower than the non-fluorinated N-(2-methoxyphenyl)acetamide.

Workflow Visualization: Optimization Pathway

OptimizationWorkflow Compound N-(5-Fluoro-) Powder DMSO DMSO Stock (10mM) Compound->DMSO CDComplex Cyclodextrin Complexation Compound->CDComplex No DMSO DirectAdd Direct Addition (High Risk) DMSO->DirectAdd >1% Final DMSO StepDilution Stepwise Dilution (Intermediate) DMSO->StepDilution <1% Final DMSO Precip Precipitation (Assay Failure) DirectAdd->Precip Stable Stable Solution (Assay Success) StepDilution->Stable CDComplex->Stable

Figure 2: Recommended workflows for preparing assay solutions to minimize precipitation risk.

References

  • Lipophilicity of Fluorine Substitutions

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Colloidal Aggregation in Assays

    • Owen, S. C., Doak, A. K., Wassam, P., Shoichet, M. S., & Shoichet, B. K. (2012). Colloidal aggregation affects the efficacy of anticancer drugs in cell culture.[2] ACS Chemical Biology, 7(8), 1429-1435.

  • Cyclodextrin Formulation

    • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • DMSO Tolerance in Assays

    • Verheijen, J. C., et al. (2019). Compound Management for Quantitative High-Throughput Screening. NIH Chemical Genomics Center.[5]

Sources

troubleshooting PET ligand instability derived from N-(5-Fluoro-2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Instability of N-(5-Fluoro-2-methoxyphenyl)acetamide Derivatives

Assigned Specialist: Senior Application Scientist, Radiochemistry Division Status: Open Priority: High (Clinical/Pre-clinical Impact)

Executive Summary

You are likely working with a TSPO-targeting radioligand (analogous to PBR28, FEPPA, or DPA-714). The core scaffold, This compound , is an electron-rich acetanilide. While these ligands exhibit high affinity for the 18-kDa Translocator Protein (TSPO), they are notoriously susceptible to radiolytic oxidation and pseudocarrier formation .

This guide bypasses generic advice to address the specific electronic vulnerabilities of the fluoro-anisole acetanilide scaffold.

Module 1: Radiolysis (The "Hot" Instability)

The Issue: Your radiochemical purity (RCP) is >95% immediately after purification but drops to <90% within 1-2 hours. The HPLC shows "smearing" or new polar peaks.

The Mechanism: This scaffold contains an electron-donating methoxy group ortho to the nitrogen. This makes the aromatic ring highly nucleophilic and a magnet for hydroxyl radicals (


OH)  generated by the radiolysis of water.
  • Causality: The

    
    F positron emission creates a cascade of hydrated electrons and hydroxyl radicals. These radicals attack the electron-rich phenyl ring, leading to hydroxylation or oxidative cleavage of the acetamide bond.
    

Troubleshooting Protocol:

ParameterRecommended SpecificationScientific Rationale
Ethanol Content 5% - 10% (v/v) Ethanol acts as a sacrificial scavenger, reacting with

OH radicals before they attack the ligand [1].
Ascorbate 5 - 50 mg/mL (Sodium Ascorbate) Ascorbate reduces oxidized radical intermediates back to the parent molecule. Note: Use Sodium Ascorbate (pH neutral), not Ascorbic Acid, to prevent acid-catalyzed hydrolysis [2].
Activity Concentration < 1.5 GBq/mL Higher concentrations increase the radical flux density exponentially. Dilute immediately post-synthesis.

Visualizing the Radiolysis Pathway:

RadiolysisPath Water H2O (Solvent) Radical •OH Radical Water->Radical Radiolysis Positron 18F Positron Decay Positron->Water Ionization Ligand Ligand (Electron Rich) Radical->Ligand Attack Product Stable Ligand Ligand->Product Preserved Degradant Oxidized Impurities Ligand->Degradant Oxidation Ethanol Ethanol (Scavenger) Ethanol->Radical Intercepts

Caption: Figure 1. The mechanism of radiolytic attack on electron-rich ligands and the interception role of ethanol.

Module 2: Purification Stress (The "Wet" Instability)

The Issue: The product decomposes during HPLC purification or evaporation. You observe a "split peak" or low recovery.

The Mechanism: Acetanilides are generally stable, but the N-(5-Fluoro-2-methoxyphenyl) moiety can undergo acid-catalyzed hydrolysis or rearrangement if subjected to harsh mobile phases or high temperatures during solvent removal.

  • Critical Failure Point: Using Methanol/Formic Acid mobile phases. Formic acid can promote transamidation or hydrolysis in heated evaporation steps.

Troubleshooting Protocol:

Q: My HPLC peaks are tailing. Should I add more acid? A: No. Switch the buffer system.

  • Old Method: Methanol / Water + 0.1% Formic Acid.

  • Optimized Method: Ethanol / Water + 10 mM Phosphoric Acid (Isocratic).

    • Why? Ethanol is a class-3 solvent (safer) and acts as a radiolysis inhibitor during the run. Phosphoric acid suppresses silanol interactions without hydrolyzing the amide bond [3].

    • Result: This often reduces retention time (e.g., from 26 min to ~14 min for FEPPA analogs), reducing the "residence time" where the molecule is exposed to radiation on the column.

Q: Can I use rotary evaporation to remove the HPLC solvent? A: Avoid if possible. The heat (80°C+) + concentrating acid can degrade the ligand.

  • Solution: Use Solid Phase Extraction (SPE) reformulation.[1] Dilute the HPLC fraction with water (10:1), trap on a C18 Sep-Pak, wash with water, and elute with minimal ethanol (0.5 - 1 mL). This is a "cold" process that preserves stability.

Module 3: Chemical Defluorination (The "Bond" Instability)

The Issue: High bone uptake in animal models (indicating free


F) or increasing free fluoride in the reaction vial over time.

The Mechanism: If your fluorine-18 is attached to an alkyl chain (e.g., fluoroethyl group) attached to the phenolic oxygen, it is susceptible to elimination reactions .

  • The ortho-methoxy group can act as an intramolecular base or stabilizer for a transition state that facilitates the loss of fluoride (leaving group character).

Diagnostic Workflow:

Defluorination Start High Bone Uptake / Free 18F Check1 Check pH of Formulation Start->Check1 PathA pH > 8.0 Check1->PathA PathB pH 5.0 - 7.5 Check1->PathB SolA Base-Catalyzed Elimination Action: Buffer to pH 6.0 PathA->SolA Check2 Check Precursor Purity PathB->Check2 SolB Metabolic Defluorination (In Vivo Issue) Check2->SolB Precursor Pure SolC Precursor Hydrolysis (Pseudo-carrier) Check2->SolC Precursor Impure

Caption: Figure 2. Diagnostic tree for distinguishing chemical defluorination from metabolic issues.

Frequently Asked Questions (FAQs)

Q: I see a UV peak co-eluting with my product. Is it "cold" carrier? A: It is likely a pseudo-carrier . In acetanilide synthesis, the tosylate precursor can hydrolyze to form the hydroxyl-derivative, or the chloro-derivative (if using HCl). These often have identical retention times to the fluoro-ligand.

  • Fix: Ensure your precursor is stored at -20°C under argon. Use soft nucleophilic conditions (e.g., K2.2.2./K2CO3 with lower temperatures, 85°C instead of 110°C) to prevent precursor degradation before labeling occurs.

Q: Can I use plastic vials for the final product? A: Use Glass. This lipophilic ligand (LogP ~3.0-3.5) will adsorb to PVC or Polypropylene, reducing the apparent concentration and potentially leaching plasticizers that look like impurities on HPLC. Use Type I borosilicate glass.

Q: The ligand is stable in the vial but fails in mice (rapid metabolism). A: This is a biological constraint of the scaffold. Acetanilides are rapidly metabolized by CYP450 enzymes.

  • Fix: This is not a "troubleshooting" issue but a design feature. You must perform metabolite correction in your kinetic modeling. Do not mistake rapid blood clearance for chemical instability [4].

References
  • Scott, P. J., et al. (2009). Studies into radiolytic decomposition of fluorine-18 labeled radiopharmaceuticals for positron emission tomography.[1][2] Applied Radiation and Isotopes.[2][3][4] Link

  • Ferreira, S. Z., et al. (2007). Radiolysis of 2-[18F]fluoro-2-deoxy-D-glucose (FDG) and the role of reductant stabilisers.[2][4] Applied Radiation and Isotopes.[2][3][4] Link

  • Vignal, N., et al. (2018). [18F]FEPPA a TSPO Radioligand: Optimized Radiosynthesis and Evaluation as a PET Radiotracer. Molecules.[5][1][2][3][4][6][7][8][9] Link

  • Owen, D. R., et al. (2011). TSPO imaging in multiple sclerosis and other neuroinflammatory diseases. Clinical and Translational Imaging.[2] Link

Sources

Radiochemistry Technical Support Center: N-(5-Fluoro-2-methoxyphenyl)acetamide Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific radiochemical challenges encountered when working with N-(5-Fluoro-2-methoxyphenyl)acetamide analogues. These structural motifs are frequently utilized as critical pharmacophores in CNS PET tracers (such as TSPO or mGluR ligands).

Due to the unique electronic and steric environment created by the ortho-acetamide and methoxy groups, standard radiolabeling protocols often fail. This guide provides field-proven, self-validating methodologies to overcome these bottlenecks.

Part 1: Diagnostic Matrix & Deep-Dive Q&A

Issue 1: Carbon-11 Labeling – Poor O-Alkylation Yields

Q: When attempting to label the 2-methoxy position using [11C]methyl iodide ([11C]MeI) on the N-(5-fluoro-2-hydroxyphenyl)acetamide precursor, my radiochemical yield (RCY) is consistently <5%. Why is the O-alkylation failing, and how can I improve it?

Causality: The low yield is primarily driven by strong intramolecular hydrogen bonding between the ortho-phenolic hydroxyl group (-OH) and the amide proton (-NH) of the acetamide group. This interaction sequesters the oxygen lone pairs, significantly reducing the nucleophilicity of the phenoxide anion. Furthermore, [11C]MeI is often not electrophilic enough to overcome this deactivated, sterically hindered state[1].

Solution: Switch the methylating agent from [11C]MeI to the highly reactive [11C]methyl triflate ([11C]MeOTf). [11C]MeOTf is approximately


 times more reactive and can readily overcome the steric and electronic hindrance of hydrogen-bonded phenols[2]. Additionally, utilize a strong base like Cs₂CO₃ in anhydrous DMF to ensure complete deprotonation of the phenol prior to the introduction of the radiolabel.
Issue 2: Fluorine-18 Labeling – Failure of Standard SNAr

Q: I am trying to introduce Fluorine-18 at the 5-position using a standard nucleophilic aromatic substitution (SNAr) on a 5-nitro precursor (N-(2-methoxy-5-nitrophenyl)acetamide). The [18F]fluoride incorporation is nearly zero. What is the mechanism behind this failure?

Causality: Standard SNAr requires an electron-deficient aromatic ring, typically activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In your precursor, the 2-methoxy group is strongly electron-donating (via resonance), and the acetamide group is also electron-donating. These groups flood the aromatic ring with electron density at the 5-position, completely deactivating the ring toward nucleophilic attack by [18F]fluoride[3].

Solution: Abandon standard SNAr and transition to Copper-Mediated Radiofluorination (CMRF). By utilizing an aryl boronic acid or pinacol boronate ester (BPin) precursor at the 5-position, Cu(OTf)₂ can facilitate the cross-coupling of [18F]fluoride regardless of the ring's inherent electron density[3].

Issue 3: Precursor Stability – Acetamide Cleavage

Q: During basic radiolabeling conditions (K₂CO₃/K₂.₂.₂ at 110°C), I observe significant degradation of my precursor and the formation of a highly polar radiometabolite. Is the acetamide group unstable?

Causality: Yes. Acetamides are highly susceptible to base-catalyzed hydrolysis at elevated temperatures, which cleaves the amide bond to yield the corresponding primary amine (e.g., 5-fluoro-2-methoxyaniline). The standard K₂CO₃/K₂.₂.₂ complex in polar aprotic solvents (like DMF or DMA) creates a highly basic environment that accelerates this unwanted side reaction[4].

Solution: Lower the reaction temperature to 100°C and switch to a less basic elution system, such as KHCO₃ or tetraethylammonium bicarbonate (TEAB). Alternatively, adding a protic co-solvent like n-butanol (n-BuOH) to the CMRF protocol will attenuate the basicity of the system—protecting the sensitive acetamide moiety—while simultaneously boosting the radiofluorination yields[4].

Part 2: Quantitative Data Summary

The following table summarizes the expected outcomes when transitioning from standard to optimized radiolabeling strategies for these analogues.

Radiolabeling StrategyPrecursor TypeReagents / CatalystSolvent SystemTemp (°C)Typical RCY (%)
Standard SNAr (18F) 5-Nitro or 5-NMe₃⁺[18F]KF, K₂.₂.₂, K₂CO₃DMF or DMSO110 - 130< 5%
Cu-Mediated (18F) 5-Boronate Ester (BPin)[18F]KF, Cu(OTf)₂(py)₄, K₂CO₃DMA / n-BuOH (9:1)100 - 11045 - 65%
Standard [11C]Methylation 2-Hydroxyphenyl[11C]MeI, K₂CO₃DMF or Acetone80 - 90< 10%
Optimized [11C]Methylation 2-Hydroxyphenyl[11C]MeOTf, Cs₂CO₃Anhydrous DMF25 - 8040 - 60%

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Optimized O-[11C]Methylation using [11C]MeOTf

Self-Validation Check: Ensure the precursor solution turns slightly yellow upon the addition of Cs₂CO₃, indicating successful phenoxide formation.

  • Synthon Preparation: Trap cyclotron-produced [11C]MeI (generated via gas-phase or wet method) onto a graphitized carbon column impregnated with 50% w/w silver triflate heated to 190°C. This quantitatively converts [11C]MeI to the highly reactive [11C]MeOTf.

  • Reaction Setup: Sweep the [11C]MeOTf using a helium carrier gas into a sealed, V-vial containing 1.0 mg of N-(5-fluoro-2-hydroxyphenyl)acetamide and 3.0 mg of anhydrous Cs₂CO₃ dissolved in 300 µL of anhydrous DMF at room temperature.

  • Alkylation: Once the radioactivity in the vial plateaus, heat the mixture to 80°C for exactly 3 minutes.

  • Quench & QC: Cool the vial to room temperature and quench the reaction with 1 mL of HPLC mobile phase (e.g., 40% MeCN in 0.1M ammonium formate). Analyze a 5 µL aliquot via radio-HPLC to confirm the disappearance of unreacted [11C]MeOTf and the formation of the product peak.

  • Purification: Inject the remaining volume onto a semi-preparative HPLC system for final isolation.

Protocol B: Alcohol-Enhanced Cu-Mediated Radiofluorination

Self-Validation Check: Monitor the azeotropic drying step closely; over-drying can degrade the phase-transfer catalyst, while under-drying kills the Cu-catalyst.

  • Fluoride Trapping: Trap cyclotron-produced [18F]fluoride on a pre-conditioned QMA carbonate cartridge. Elute the activity into the reaction vessel using a mild base solution (1.5 mg K₂CO₃ and 5.0 mg K₂.₂.₂ in 1 mL of MeOH/H₂O).

  • Azeotropic Drying: Dry the [18F]fluoride complex at 100°C under a gentle stream of helium. Perform three successive additions of anhydrous acetonitrile (1 mL each) to ensure complete removal of residual water.

  • Catalyst/Precursor Addition: To the dried [18F]fluoride, add a solution containing 10 µmol of the boronate ester precursor (N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide) and 15 µmol of Cu(OTf)₂(py)₄ dissolved in 400 µL of a 9:1 mixture of anhydrous DMA and n-BuOH.

  • Fluorination: Seal the reaction vessel and heat at 110°C for 15 minutes.

  • Quench & QC: Cool the reactor to 30°C, quench with 1 mL of water, and perform a radio-TLC (Silica gel, EtOAc/Hexane) to verify radiochemical conversion (RCC) before proceeding to semi-preparative HPLC.

Part 4: Troubleshooting Logical Workflow

RadiolabelingWorkflows Start Target: this compound Radiolabeling Path1 Carbon-11 Labeling (Methoxy Position) Start->Path1 Path2 Fluorine-18 Labeling (5-Fluoro Position) Start->Path2 Precursor1 Precursor: N-(5-Fluoro-2-hydroxyphenyl)acetamide Issue: H-Bonding reduces nucleophilicity Path1->Precursor1 Precursor2 Precursor: Nitro/Trimethylammonium Issue: SNAr fails (Deactivated Ring) Path2->Precursor2 Sol1 Solution: [11C]CH3OTf + Cs2CO3 in DMF (Overcomes steric/electronic hindrance) Precursor1->Sol1 Prod High RCY Radiolabeled Analogue Sol1->Prod Sol2 Solution: Cu-Mediated Radiofluorination Precursor: Aryl Boronic Ester (BPin) Precursor2->Sol2 Sol2->Prod

Troubleshooting workflow for radiolabeling this compound analogues.

References

  • Zischler J, Kolks N, Modemann D, Neumaier B, Zlatopolskiy BD. "Alcohol-Enhanced Cu-Mediated Radiofluorination." Chemistry – A European Journal, 2017.4

  • Makaravage KJ, Brooks AF, Mossine AV, et al. "Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids." Organic Letters, 2015. 3

  • Jewett EM, Nagren K, Mock BH, Watkins GL. "30 years of [(11)C]methyl triflate." Applied Radiation and Isotopes, 2023. 2

  • Shao X, et al. "Synthesis and evaluation of[11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor for the potential detection of Alzheimer's disease prior to amyloid β aggregation." MedChemComm, 2015. 1

Sources

improving the in vivo stability of acetamide-based PET tracers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Acetamide Stability Solutions Center .

As a Senior Application Scientist, I understand that in vivo instability is the "silent killer" of promising PET tracers. You may have a high-affinity ligand in vitro, but if the acetamide moiety—a common pharmacophore in tracers for TSPO, PDE10A, and various kinases—succumbs to rapid metabolism, your imaging data becomes unquantifiable.

This guide is structured to diagnose, resolve, and validate stability issues specific to acetamide-based radioligands.

Section 1: Diagnostic Hub – Identifying the Instability

Before modifying your molecule, you must identify the mechanism of failure. Acetamides typically fail via two distinct pathways: Oxidative Dealkylation (CYP450-mediated) or Amide Hydrolysis (Amidase-mediated).

Q: My brain uptake curves look normal, but my quantification (V_T) is failing. How do I know if it’s metabolism?

A: If your reference region is contaminated or your specific binding signal washes out too fast, you likely have radiometabolites crossing the Blood-Brain Barrier (BBB).

  • The Diagnostic: Perform a Plasma Radiometabolite Analysis using HPLC.

  • The Marker: If you see a polar peak increasing over time that matches the retention time of the free amine (from hydrolysis) or a hydroxylated parent, you have a metabolic issue.

  • The "Bone Sign": For

    
    F-labeled acetamides (e.g., fluoroacetamides), rapid accumulation of radioactivity in the skull or spine indicates defluorination . This confirms the C-F bond is being cleaved, likely via CYP450 oxidative mechanisms.
    

Section 2: The Deuteration Protocol (The "Gold Standard")

Deuteration is the first-line defense. It exploits the Deuterium Kinetic Isotope Effect (KIE) , where the stronger C-D bond (relative to C-H) slows the rate-limiting step of bond cleavage by metabolic enzymes, particularly Cytochrome P450s.[1]

Q: I am seeing rapid defluorination of my


F-fluoroacetamide tracer. Will deuteration fix this? 

A: Yes, if the defluorination is oxidative. The C-D bond has a lower zero-point energy than C-H, requiring more activation energy to cleave.

  • Target: Deuterate the

    
    -carbon (the carbon holding the 
    
    
    
    F or the adjacent alkyl chain).
  • Expectation: A primary KIE (

    
    ) can significantly extend the biological half-life without altering the tracer's affinity or lipophilicity.
    

Case Study: The TSPO tracer [


F]PBR06 .
Early variants suffered from rapid defluorination. Deuterating the methylene group adjacent to the 

F (creating [

H

]

F-fluoromethyl) significantly reduced bone uptake and improved brain signal-to-noise ratio.
Visualizing the Deuteration Strategy

DeuterationStrategy Start Instability Detected Type Identify Metabolic Site Start->Type Oxidative Oxidative Dealkylation (CYP450) Type->Oxidative C-H Cleavage Hydrolysis Amide Hydrolysis (Amidase) Type->Hydrolysis Amide Bond Cleavage Deuteration Apply Deuteration (KIE) Oxidative->Deuteration Sterics Steric Hindrance (Methylation) Hydrolysis->Sterics Block Attack Outcome1 Success: Reduced Defluorination Deuteration->Outcome1 Primary KIE Bioisostere Bioisosteric Replacement (Triazoles/Oxetanes) Sterics->Bioisostere If fails

Caption: Decision tree for stabilizing acetamide tracers. Deuteration targets oxidative pathways; sterics/bioisosteres target hydrolysis.

Section 3: Structural Hardening (When Deuteration Isn't Enough)

Q: Deuteration didn't work. My amide bond is still being hydrolyzed. What now?

A: If the issue is amidase activity (direct attack on the carbonyl carbon), deuteration will fail because the rate-limiting step is not C-H cleavage. You must use Steric Hindrance or Bioisosteric Replacement .

Strategy A: Steric Hindrance

Introduce a methyl group (gem-dimethyl) or a fluorine atom adjacent to the carbonyl or the nitrogen.

  • Mechanism: The bulky group physically blocks the enzyme's active site from accessing the amide bond.

  • Risk: This will change the binding affinity. You must re-validate

    
     or 
    
    
    
    .
Strategy B: Bioisosteric Replacement

Replace the acetamide group entirely with a functional group that mimics its geometry and polarity but is metabolically inert.

BioisostereWhy it WorksEffect on Lipophilicity
1,2,3-Triazole Mimics the planar amide bond; resistant to hydrolysis.Lowers LogP (usually).
Oxetane Mimics the carbonyl acceptor; blocks metabolic "soft spots".[2][3]Increases polarity; improves solubility.
Trifluoroethylamine Reduces amine basicity; C-CF

mimics C=O polarity.[3][4]
Increases metabolic stability significantly.

Section 4: Validation Protocol (The Self-Validating System)

You cannot rely on in silico predictions. You must validate stability experimentally using a Microsomal Stability Assay .

Protocol: Microsomal Incubation (Step-by-Step)

Objective: Determine the intrinsic clearance (


) and identify metabolites of the radiotracer.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein.

  • NADPH Regenerating System (Essential cofactor for CYP activity).

  • Test Tracer (1 µM final concentration).

  • Positive Control: Testosterone (high turnover) or Verapamil.

  • Negative Control: Warfarin (low turnover) or heat-inactivated microsomes.

Workflow:

  • Pre-Incubation: Thaw microsomes on ice. Dilute to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add tracer. Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching (The Stop Signal): Immediately add 150 µL ice-cold Acetonitrile (ACN) containing an internal standard. This precipitates proteins and stops metabolism.

  • Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Self-Validating Check:

  • If the Positive Control does not degrade >50% in 30 mins, the microsomes are dead. Discard data.

  • If the Negative Control degrades, you have non-enzymatic hydrolysis (chemical instability).

Visualizing the Validation Workflow

MicrosomalAssay Prep 1. Pre-Incubation (Microsomes + Tracer) Start 2. Add NADPH (Start Reaction) Prep->Start Sample 3. Serial Sampling (0, 5, 15, 30, 60 min) Start->Sample Quench 4. Quench with ACN (Precipitate Proteins) Sample->Quench Analyze 5. LC-MS/MS Analysis Quench->Analyze Decision Control Check Analyze->Decision Valid Data Valid: Calculate CL_int Decision->Valid Controls Pass Invalid Invalid: Check Microsome Viability Decision->Invalid Controls Fail

Caption: Step-by-step workflow for microsomal stability validation with built-in control checks.

References

  • Klenner, M. A., et al. (2021). Kinetic isotope effects and synthetic strategies for deuterated carbon-11 and fluorine-18 labelled PET radiopharmaceuticals. Nuclear Medicine and Biology.

  • Pike, V. W. (2009). PET radiotracers: crossing the blood–brain barrier and surviving metabolism. Trends in Pharmacological Sciences.

  • Wotherspoon, A. T. L., et al. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability. Nuclear Medicine and Biology.

  • Obach, R. S., et al. (2016).[5] Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination. Drug Metabolism and Disposition.[5][6]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

addressing metabolic instability of PET ligands in preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: PET Ligand Metabolic Stability Current Status: Online | Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: PRECLIN-PET-METAB-001

Mission Statement

Welcome to the Preclinical PET Support Center. You are likely here because your radiotracer is showing rapid clearance, high background noise, or unexplainable bone uptake. Metabolic instability is the "silent killer" of PET ligands—it transforms a promising binder into a non-specific wash of radioactivity.

This guide is not a textbook; it is a troubleshooting manual designed to diagnose, analyze, and remediate metabolic issues in your pipeline.

Module 1: Diagnosis (In Vitro Screening)

Objective: Determine if your ligand is metabolized by liver enzymes before wasting accelerator time.

Standard Operating Procedure: Microsomal Stability Assay

Protocol:

  • Preparation: Thaw liver microsomes (human/rat/mouse) on ice.

  • Pre-incubation: Mix microsomes (0.5 mg protein/mL) with the test ligand (1 µM) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH). Note: Without NADPH, CYP450 enzymes remain inactive.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile (ACN) containing an internal standard (ratio 3:1 ACN:sample) to precipitate proteins.

  • Analysis: Centrifuge (10,000

    
     g, 10 min) and analyze supernatant via LC-MS/MS.
    
Troubleshooting & FAQs

Q: My compound disappears even without NADPH. What is happening? A: You are facing non-CYP mediated degradation.

  • Diagnosis: Check for hydrolysis (esterases) or nucleophilic attack.

  • Action: Run a stability test in plasma only (no microsomes) and buffer only. If it degrades in buffer, your compound is chemically unstable (e.g., light sensitivity, pH hydrolysis).

Q: The clearance rate (


) varies wildly between replicates. 
A:  This is usually a temperature or quenching issue.
  • Fix: Ensure the water bath is calibrated to exactly 37°C. A deviation of 1°C can alter enzymatic rates by ~10%. Ensure quenching is instant—delays of even 10 seconds allow metabolism to continue.

Q: Can I use S9 fraction instead of microsomes? A: Yes, but be aware of the difference. Microsomes contain primarily Phase I enzymes (CYPs).[1][2] S9 fractions contain both Phase I and Phase II (cytosolic) enzymes. If your ligand undergoes sulfation or glucuronidation, microsomes will give you a false sense of stability.

Module 2: Analysis (Radio-HPLC Metabolite Characterization)

Objective: Identify radiometabolites in plasma samples derived from in vivo studies.

Workflow Visualization: Radio-HPLC Analysis

RadioHPLC_Workflow Blood Arterial Blood Sample Centrifuge Centrifugation (4°C, 2000g) Blood->Centrifuge < 2 min Plasma Plasma Separation Centrifuge->Plasma Deprotein Deproteinization (ACN/MeOH or Column Switching) Plasma->Deprotein Critical Step Injection HPLC Injection Deprotein->Injection Separation Column Separation (C18 Reverse Phase) Injection->Separation Detection Gamma/Coincidence Detection Separation->Detection

Figure 1: Critical workflow for Radio-HPLC metabolite analysis. Note the emphasis on rapid centrifugation and deproteinization to prevent ongoing metabolism ex vivo.

Troubleshooting & FAQs

Q: I see broad, tailing peaks in my radio-chromatogram. Is this a metabolite? A: Likely not. This is often "protein fouling."

  • Cause: Incomplete deproteinization. Residual plasma proteins bind your radioligand and drag it through the column.

  • Solution: Use "Column Switching" methods (e.g., Shim-pack MAYI-ODS) which trap small molecules but exclude proteins, or increase your precipitation solvent ratio (1:1 is rarely enough; use 1:2 or 1:3 Plasma:ACN).

Q: My recovery (injected vs. eluted activity) is < 80%. A: You are losing activity to the precipitate or the hardware.

  • Test: Count the protein pellet after centrifugation. If high activity is found there, your drug is highly protein-bound.

  • Fix: Try methanol instead of acetonitrile, or add 0.1% TFA to the precipitation solvent to disrupt binding.

Module 3: Remediation (Chemical Optimization)

Objective: Modify the ligand structure to block metabolic soft spots without killing affinity.

Strategic Decision Matrix

Optimization_Strategy Problem Identify Instability Type Defluorination Defluorination (High Bone Uptake) Problem->Defluorination Oxidation Rapid Oxidation (Liver Clearance) Problem->Oxidation Hydrolysis Hydrolysis (Plasma Instability) Problem->Hydrolysis Sol_Deuterium Deuteration (D) (Kinetic Isotope Effect) Defluorination->Sol_Deuterium If 18F is on alkyl chain Sol_Position Change Label Position (Avoid aliphatic chains) Defluorination->Sol_Position Move 18F to aromatic ring Oxidation->Sol_Deuterium Target C-H bonds alpha to heteroatoms Sol_Steric Steric Hindrance (Methyl/Fluoro blocking) Oxidation->Sol_Steric Block metabolic site Hydrolysis->Sol_Steric Bioisostere replacement

Figure 2: Decision tree for structural optimization. Deuteration is most effective for oxidative metabolism (CYP450), while positional changes address defluorination.

Technical Deep Dive: Deuteration

Replacing Hydrogen with Deuterium (D) introduces a Kinetic Isotope Effect (KIE).[3][4] The C-D bond is shorter and stronger than the C-H bond.

  • Primary KIE: If C-H bond cleavage is the rate-determining step (e.g., CYP450 oxidation), deuteration can significantly increase metabolic half-life.

  • Success Story:

    
     (Fluorocholine) vs. standard Fluorocholine. Deuteration reduced oxidation to betaine, improving signal fidelity.
    

Module 4: Quantification (Kinetic Modeling Corrections)

Objective: Correct the Arterial Input Function (AIF) when metabolites are unavoidable.

The Problem: The PET scanner measures total radioactivity. If 40% of the plasma signal is a metabolite, using the raw blood curve will overestimate the drug delivery, causing errors in Distribution Volume (


).

The Solution: You must measure the Plasma Parent Fraction (PPf) and fit it to a model.[5]

Data Table: Common PPf Models
Model TypeEquation FormBest Use Case
Hill Function

Sigmoidal decline. Standard for most tracers.
Bi-Exponential

Rapid initial drop followed by a plateau.
Power-Damped

Tracers with very slow, long-tail metabolism.
Protocol: Correcting the Input Function
  • Measure: Obtain discrete PPf data points via HPLC (e.g., at 5, 15, 30, 60 min).

  • Fit: Fit these points to the Hill function (or best fit model) to generate a continuous curve

    
    .
    
  • Calculate: Multiply the total plasma curve

    
     by the fitted fraction:
    
    
    
    
  • Input: Use

    
     as the input for your compartment models (Logan Plot, 2TCM).
    

References

  • Pike, V. W. (2009). PET radiotracers: crossing the blood–brain barrier and surviving metabolism.[6] Trends in Pharmacological Sciences.

  • Tonietto, M., et al. (2015). Improved models for plasma radiometabolite correction and their impact on kinetic quantification in PET studies. Journal of Cerebral Blood Flow & Metabolism.

  • Klenner, M. A., et al. (2021).[7] Kinetic isotope effects and synthetic strategies for deuterated carbon-11 and fluorine-18 labelled PET radiopharmaceuticals. Nuclear Medicine and Biology.

  • Zanotti-Fregonara, P., et al. (2013). Population-based input function modeling for [18F]FMPEP-d2, an inverse agonist radioligand for cannabinoid CB1 receptors: validation in clinical studies. PLoS One.

  • Hilton, J., et al. (2000). Column-switching HPLC for the analysis of plasma radiometabolites in PET studies. Nuclear Medicine and Biology.

Sources

enhancing the signal-to-noise ratio in PET imaging with acetamide-based ligands

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: 3 (Advanced Research Support) | Topic: Signal-to-Noise Ratio (SNR) Enhancement

Welcome to the Advanced Imaging Support Hub.

You have reached the specialized support unit for acetamide-based radioligands . This class of tracers (archetypes:


, 

,

) offers high affinity for targets like the Translocator Protein (TSPO), but they are notorious for variable Signal-to-Noise Ratios (SNR) due to rapid metabolism and genetic sensitivity.

This guide treats your experimental challenges as "Support Tickets." Locate your specific issue below to access the troubleshooting protocol.

Ticket #001: "My Subject Shows Almost No Specific Binding"

Diagnosis: Genotype Mismatch (The rs6971 Polymorphism) Severity: Critical

Root Cause Analysis: Acetamide-based ligands are uniquely sensitive to a single nucleotide polymorphism (SNP) in the TSPO gene (rs6971). This SNP causes an Alanine-to-Threonine substitution (Ala147Thr) in the binding pocket, drastically altering affinity.[1]

  • HAB (High-Affinity Binders): ~50% of population. High SNR.

  • MAB (Mixed-Affinity Binders): ~40% of population. ~50% reduction in binding potential (

    
    ).
    
  • LAB (Low-Affinity Binders): ~10% of population.[1][2] Negligible specific binding.[2][3] (This is likely your "no signal" subject).

Troubleshooting Protocol:

  • Mandatory Genotyping: Do not scan a subject without prior genotyping for rs6971.

  • Stratification:

    • Exclude LABs from acetamide-based studies immediately; they will destroy your group statistics.

    • Correct MAB Data: You cannot pool HAB and MAB raw SUV data. You must correct MAB data or model genotype as a covariate.

  • Alternative Ligand: If you cannot genotype, switch to "Third Generation" ligands (e.g.,

    
     or 
    
    
    
    ) which are less sensitive to this polymorphism.

Visual Logic: The Genotype Filter

GenotypeFlow Start Subject Recruitment Genotype Genotype for rs6971 Start->Genotype Decision Determine Binder Status Genotype->Decision HAB HAB (Ala/Ala) Proceed with Scan Decision->HAB High Affinity MAB MAB (Ala/Thr) Apply Correction Factor Decision->MAB Mixed Affinity LAB LAB (Thr/Thr) EXCLUDE Subject Decision->LAB Low Affinity

Caption: Workflow for handling the rs6971 polymorphism in acetamide-ligand studies.

Ticket #002: "Background Noise is Increasing Over Time (Bone/Brain Spillover)"

Diagnosis: Rapid Metabolism & Defluorination Severity: High

Root Cause Analysis: Acetamide ligands are lipophilic and prone to rapid metabolism by cytochrome P450 enzymes.

  • N-dealkylation: Cleaves the radiolabel from the core scaffold.

  • Defluorination: If using

    
    -labeled acetamides (e.g., 
    
    
    
    ), the liberated
    
    
    binds avidly to the skull. The "spillover" signal from the skull bone obscures the cortical brain signal, artificially inflating the "noise."

The Fix: Deuteration (Kinetic Isotope Effect) Replacing Hydrogen (


) with Deuterium (

) on the acetamide or methoxy tail strengthens the carbon-hydrogen bond (C-D bonds are ~6-10x stronger). This slows down the enzymatic cleavage without altering the ligand's binding affinity.

Protocol for Chemical Enhancement:

  • Select Deuterated Analogs: Use

    
     or 
    
    
    
    variants if available.
  • Radical Scavenging: Add 1-2% Ethanol or Ascorbic Acid to the formulation to prevent radiolysis, which can mimic metabolic degradation products in the injection vial.

Data Comparison: Standard vs. Deuterated

ParameterStandard Acetamide LigandDeuterated VariantImpact on SNR
Metabolic Rate Fast (

min in plasma)
Slow (

min)
High (More intact tracer available)
Bone Uptake High (Skull obscures cortex)Low (Clean cortical signal)Critical (Reduces background)
Binding Affinity


Neutral (Target engagement unchanged)
Ticket #003: "Kinetic Modeling Fails to Converge / Negative Binding Potentials"

Diagnosis: Reference Region Contamination Severity: Moderate

Root Cause Analysis: Standard kinetic models (SRTM) assume a "reference region" exists with zero specific binding. However, TSPO is expressed in endothelial cells throughout the entire brain (including the cerebellum). Using a "dirty" reference region subtracts real signal, leading to underestimated or negative binding potentials.

Troubleshooting Protocol:

  • Abandon SRTM: Do not use Simplified Reference Tissue Models if you suspect endothelial binding.

  • Implement 2TCM (Two-Tissue Compartment Model): This is the gold standard for acetamides.

    • Requirement: You must generate an Arterial Input Function (AIF) via arterial cannulation or image-derived input function (IDIF) from the carotid artery.

  • Alternative: Supervised Cluster Analysis (SVCA): If AIF is impossible, use SVCA to mathematically identify a kinetic class of voxels that behaves like "background" (gray matter with lowest binding) to generate a pseudo-reference curve.

Experimental Workflow: The "High-SNR" Protocol

Follow this exact sequence to validate your data.

Phase 1: Subject Prep

  • Genotype: Confirm HAB or MAB status.

  • Blockade: Ensure no benzodiazepine use (some cross-react with TSPO).

Phase 2: Acquisition

  • Injection: Bolus injection (

    
    s) of 300-700 MBq.
    
  • Dynamic Scan: 0–90 minutes. Static scans (e.g., just 60-90 min) are insufficient for separating specific binding from the slow-clearing non-specific acetamide signal.

Phase 3: Reconstruction & Correction

  • Motion Correction: Frame-to-frame realignment is critical; acetamide signal is often low contrast, making motion blur fatal.

  • Partial Volume Correction (PVC): Apply Müller-Gartner PVC, especially for cortical atrophy cases (e.g., Alzheimer's), to prevent signal bleed-out into CSF.

Visual Logic: The SNR Optimization Pathway

SNR_Pathway Ligand Ligand Selection (Deuterated Preferred) Scan Dynamic PET (0-90 min) Ligand->Scan Subj Subject Prep (Genotype Filter) Subj->Scan Model Kinetic Modeling (2TCM) Scan->Model Input Input Function (Arterial/IDIF) Input->Model Result High SNR Binding Potential Model->Result

Caption: The integrated workflow for maximizing Signal-to-Noise Ratio in acetamide PET.

References
  • Owen, D. R., et al. (2012).[4] An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand PBR28. Journal of Cerebral Blood Flow & Metabolism. Link

  • Mizrahi, R., et al. (2012). Translocator protein (18 kDa) polymorphism (rs6971) explains in-vivo brain binding affinity of the PET radioligand [18F]-FEPPA.[5] Journal of Cerebral Blood Flow & Metabolism. Link

  • Peyronneau, M. A., et al. (2013). Deuterium substitution of [18F]DPA-714 improves the signal-to-noise ratio in PET imaging of neuroinflammation. Journal of Nuclear Medicine. Link

  • Zanotti-Fregonara, P., et al. (2011). Kinetic analysis of [11C]PBR28 in the human brain: problems and tricks. NeuroImage. Link

  • Fujita, M., et al. (2008). Quantification of brain -PK11195 binding in healthy human subjects using a standardized input function. NeuroImage. Link

Sources

Validation & Comparative

Comparative Guide: N-(5-Fluoro-2-methoxyphenyl)acetamide Derivatives (DAA1106 Class) vs. Standard TSPO Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(5-Fluoro-2-methoxyphenyl)acetamide represents the core pharmacophore of the aryloxyanilide acetamide class of TSPO (Translocator Protein 18 kDa) ligands. This scaffold is most notably exemplified by DAA1106 and its fluorinated derivatives, [18F]FEDAA1106 and [18F]FMDAA1106 .

This guide compares these "Second Generation" acetamide derivatives against the "First Generation" standard (PK11195 ) and other "Second Generation" benzylacetamides (PBR28 ).

Key Findings:

  • Affinity: The DAA1106 class exhibits sub-nanomolar affinity (

    
     nM), significantly more potent than PK11195.
    
  • Signal-to-Noise: Superior specific binding in neuroinflammation models compared to PK11195.[1]

  • Polymorphism Sensitivity: Unlike PBR28 (which shows ~50-fold affinity difference between genotypes), DAA1106 derivatives show moderate sensitivity (~4-5 fold difference), making them more stable but still requiring genotypic correction.

Mechanistic Profile & Chemical Scaffold

The Target: TSPO

TSPO is a mitochondrial outer membrane protein upregulated during microglial activation (neuroinflammation). It transports cholesterol into the mitochondria, the rate-limiting step in neurosteroid synthesis.

The Scaffold Evolution
  • PK11195 (Isoquinoline): The historic gold standard. High non-specific binding; insensitive to rs6971 polymorphism.[2]

  • DAA1106 Class (Aryloxyanilide Acetamide): Contains the N-(5-fluoro-2-phenoxyphenyl) moiety.[1][3][4] The "methoxy" variant mentioned in the topic is a structural analog often used as a precursor or metabolic intermediate.

    • Key Derivative:[18F]FEDAA1106 (Fluoroethyl analog) – Optimized for PET imaging with longer half-life isotope.

Signaling Pathway Visualization

TSPO_Pathway Ligand Ligand (DAA1106 / PK11195) TSPO TSPO (18kDa) Outer Mito Membrane Ligand->TSPO Binds Cholesterol_In Mitochondrial Cholesterol TSPO->Cholesterol_In Translocation Cholesterol_Out Cytosolic Cholesterol Cholesterol_Out->TSPO Transport P450scc CYP11A1 (P450scc) Cholesterol_In->P450scc Substrate Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion Neurosteroids Neurosteroids (Allopregnanolone) Pregnenolone->Neurosteroids Synthesis GABA_A GABA-A Receptor Modulation Neurosteroids->GABA_A Potentiation

Figure 1: Mechanism of action for TSPO ligands initiating neurosteroidogenesis.

Comparative Performance Analysis

Binding Affinity ( ) & Lipophilicity ( )

The DAA1106 class demonstrates superior affinity but high lipophilicity, which can slow brain washout kinetics.

FeaturePK11195 (Standard)PBR28 (Benzylacetamide)DAA1106 / FEDAA1106 (Aryloxyanilide)
Class IsoquinolineBenzylacetamideAryloxyanilide Acetamide
Affinity (

)
1.0 – 10.0 nM0.2 – 4.0 nM (Genotype dependent)0.04 – 0.2 nM
Lipophilicity (

)
~3.4~3.0~3.8 – 4.5 (High)
Non-Specific Binding HighModerateModerate-High
Signal-to-Noise Low (1.2 – 1.5)High (2.0 – 5.0)High (3.0 – 6.0)
The "Achilles Heel": rs6971 Polymorphism Sensitivity

A single nucleotide polymorphism (rs6971) causes an Ala147Thr substitution in TSPO, affecting ligand binding.[5][6][7]

  • PK11195: Non-discriminating. Binds HAB (High Affinity Binders) and LAB (Low Affinity Binders) equally. Ratio

    
    .[8]
    
  • PBR28: Highly discriminating. HAB/LAB ratio

    
    .[9] LAB subjects are often excluded from studies.
    
  • DAA1106 Class: Moderately discriminating. HAB/LAB ratio

    
    .
    
    • Implication: DAA1106 derivatives can theoretically be used in LAB subjects with correction factors, unlike PBR28 which loses signal almost entirely.

Experimental Protocols

In Vitro Radioligand Binding Assay (Filtration Method)

This protocol validates the affinity of this compound derivatives against [3H]-PK11195.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Tissue: Rat kidney or brain mitochondrial fraction (rich in TSPO).

  • Radioligand: [3H]-PK11195 (0.2–5 nM).

  • Displacer: Non-radioactive DAA1106 derivative (

    
     to 
    
    
    
    M).

Workflow Visualization:

Binding_Assay Step1 1. Tissue Homogenization (Polytron, 4°C in Tris-HCl) Step2 2. Centrifugation (20,000g, 20 min) -> Pellet Resuspension Step1->Step2 Step3 3. Incubation Setup (96-well plate) Step2->Step3 Sub3a Total Binding: [3H]-Ligand + Tissue Step3->Sub3a Sub3b Non-Specific: [3H]-Ligand + Tissue + 10µM PK11195 Step3->Sub3b Sub3c Displacement: [3H]-Ligand + Tissue + Test Cmpd Step3->Sub3c Step4 4. Equilibrium Incubation (60 min @ 4°C or 25°C) Sub3a->Step4 Sub3b->Step4 Sub3c->Step4 Step5 5. Rapid Filtration (Whatman GF/B filters + Polyethylenimine) Step4->Step5 Step6 6. Liquid Scintillation Counting Step5->Step6 Step7 7. Data Analysis (Non-linear regression -> Ki) Step6->Step7

Figure 2: Workflow for determining binding affinity (


) of acetamide derivatives.

Critical Technical Notes:

  • Filter Pre-treatment: Soak GF/B filters in 0.5% Polyethylenimine (PEI) for 1 hour. Acetamide ligands are lipophilic and stick to glass fibers; PEI reduces this non-specific binding.

  • Temperature: DAA1106 binding is temperature-sensitive. Perform incubation at 4°C to maximize stability, though 25°C is often used to mimic physiological kinetics.

  • Termination: Wash with ice-cold buffer immediately. Slow washing causes dissociation of these fast-off-rate ligands (though DAA1106 has a slower off-rate than PBR28).

References

  • Venneti, S., et al. (2007). "A comparison of the high-affinity peripheral benzodiazepine receptor ligands DAA1106 and (R)-PK11195 in rat models of neuroinflammation." Journal of Neurochemistry. Link

  • Zhang, M.R., et al. (2004). "Development of a new radioligand, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide, for PET imaging of peripheral benzodiazepine receptor in primate brain." Journal of Medicinal Chemistry. Link

  • Owen, D.R., et al. (2011). "Mixed-affinity binding in humans with 18-kDa translocator protein ligands." Journal of Nuclear Medicine. Link

  • Fujimura, Y., et al. (2006).[7] "Quantitative analyses of 18F-FEDAA1106 binding to peripheral benzodiazepine receptors in living human brain." Journal of Nuclear Medicine. Link

  • Mizrahi, R., et al. (2012). "Translocator protein (18 kDa) polymorphism (rs6971) explains in-vivo brain binding affinity of the PET radioligand [18F]-FEPPA." Journal of Cerebral Blood Flow & Metabolism. Link

Sources

cross-validation of binding affinity assays for PBR ligands

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the successful clinical translation of Translocator Protein (TSPO)—formerly known as the Peripheral Benzodiazepine Receptor (PBR)—ligands hinges entirely on the rigorous cross-validation of in vitro binding data. TSPO is a critical 18-kDa mitochondrial outer membrane protein upregulated during microglial activation, making it a premier biomarker for neuroinflammation and a promising therapeutic target[1].

However, TSPO ligand development is notoriously plagued by a single nucleotide polymorphism (SNP), rs6971 (Ala147Thr). This mutation structurally alters the ligand-binding pocket, classifying human populations into High-Affinity Binders (HABs), Mixed-Affinity Binders (MABs), and Low-Affinity Binders (LABs)[2][3]. Relying on a single assay modality often leads to late-stage attrition due to artifacts related to this polymorphism, membrane lipid dependencies, or misleading equilibrium metrics.

This guide provides an authoritative framework for cross-validating TSPO ligand binding affinity using three orthogonal systems: Radioligand Binding Assays (RBA), Surface Plasmon Resonance (SPR), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

The Mechanistic Challenge: TSPO Polymorphism

First-generation ligands like PK11195 bind TSPO uniformly across all genotypes. In contrast, second-generation radiotracers (e.g., PBR28, Ro5-4864) exhibit up to a 50-fold drop in binding affinity in LAB tissues compared to HAB tissues[4].

TSPO_Binding TSPO TSPO (18 kDa PBR) Genotype rs6971 Polymorphism (Ala147Thr) TSPO->Genotype HAB HAB (High Affinity) Ala/Ala Genotype->HAB MAB MAB (Mixed Affinity) Ala/Thr Genotype->MAB LAB LAB (Low Affinity) Thr/Thr Genotype->LAB Ligand1 1st Gen Ligands (e.g., PK11195) Ligand1->TSPO Genotype Independent Ligand2 2nd Gen Ligands (e.g., PBR28) Ligand2->HAB High Binding Ligand2->MAB Mixed Binding Ligand2->LAB Low Binding

TSPO rs6971 polymorphism dictates genotype-dependent binding affinity for 2nd-generation ligands.

To confidently advance a ligand, its equilibrium affinity (


, 

), target residence time (

), and high-throughput behavior must be triangulated.

Radioligand Binding Assays (RBA): The Native Equilibrium Standard

The Causality: RBA remains the gold standard because it measures true equilibrium thermodynamics in native tissue. Recombinant TSPO expressed in non-mammalian systems often lacks the native mitochondrial lipid microenvironment (specifically cholesterol), which allosterically modulates TSPO conformation and ligand binding[5]. By utilizing human leukocyte or brain homogenates, we preserve this lipid context and can explicitly account for the rs6971 genotype[6].

Self-Validating Protocol: Competitive


H-PK11195 Binding 
  • Genotype Stratification: Obtain human whole blood or post-mortem brain tissue. Extract genomic DNA and perform PCR to identify the rs6971 genotype, stratifying samples into HAB, MAB, and LAB cohorts[4][6].

  • Membrane Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4) at 4°C. Centrifuge at 49,000 × g for 15 minutes to isolate the mitochondrial-enriched membrane pellet[7]. Resuspend to a final protein concentration of ~100 µg/mL.

  • Assay Incubation: In a 96-well format, combine 400 µL of membrane suspension with the test ligand (serial dilutions from 10 pM to 10 µM) and a constant concentration (e.g., 1-8 nM) of

    
    H-PK11195[7]. Crucial Control: Use 10 µM unlabeled PK11195 to define non-specific binding (NSB)[7][8].
    
  • Equilibration: Incubate at room temperature for 90 minutes to ensure steady-state equilibrium is reached for both fast- and slow-associating ligands.

  • Separation & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce NSB). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter[7].

  • Data Synthesis: Calculate the

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation. A valid assay must show a Hill slope near -1.0; deviations indicate complex binding behaviors (e.g., MAB tissues showing two-site binding)[2].

Surface Plasmon Resonance (SPR): The Kinetic Resolution

The Causality: Equilibrium affinity (


) dictates how much ligand binds, but binding kinetics (

and

) dictate how long the ligand stays bound (Residence Time,

). Prolonged target residence time often correlates better with in vivo efficacy and sustained pharmacodynamics than

alone[9][10]. SPR provides real-time, label-free kinetic resolution that RBA cannot achieve without complex, resource-intensive unbinding assays[10].

Self-Validating Protocol: Lipophilic SPR Kinetics

  • Sensor Chip Selection: Because TSPO is a highly hydrophobic 5-transmembrane domain protein, standard amine-coupling denatures it. Use a lipophilic L1 sensor chip to capture detergent-solubilized recombinant TSPO, mimicking the lipid bilayer environment.

  • Immobilization: Inject a mixture of TSPO and mixed micelles (e.g., DDM/CHS) over the L1 chip at a slow flow rate (5 µL/min) to achieve stable capture (~2000 Response Units).

  • Analyte Injection (Single-Cycle Kinetics): To avoid harsh regeneration steps that strip the membrane, inject the test ligand in increasing concentrations (e.g., 1, 5, 25, 125, 625 nM) sequentially without regeneration in between. Maintain a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation Phase: Flow running buffer for 30–60 minutes to accurately capture the

    
     of slow-dissociating compounds.
    
  • Data Synthesis: Double-reference the sensograms (subtracting a blank lipid-only reference cell and a buffer-only injection). Fit to a 1:1 Langmuir kinetic model to extract

    
    , 
    
    
    
    , and
    
    
    .

Time-Resolved FRET (TR-FRET): High-Throughput Profiling

The Causality: While RBA and SPR are highly informative, they are low-throughput and resource-intensive. TR-FRET offers a homogeneous (no-wash) format that eliminates radioactive waste and is highly scalable for primary screening[11][12]. By using a long-lifetime fluorophore (e.g., Terbium), we gate out short-lived background auto-fluorescence from the test compounds, drastically reducing false positives.

Self-Validating Protocol: Competitive TR-FRET

  • Reagent Assembly: Utilize SNAP-tagged TSPO labeled with a Terbium cryptate (Donor) and a proprietary fluorescently tagged PK11195 derivative (Acceptor)[11][13].

  • Incubation: In a 384-well plate, dispense the tagged TSPO, the fluorescent tracer, and the unlabeled test compounds.

  • Detection: Excite at 340 nm. Implement a 50 µs delay to allow background fluorescence to decay, then measure emission at 620 nm (Donor) and 665 nm (Acceptor).

  • Data Synthesis: Calculate the 665/620 nm ratio. A decrease in the FRET ratio indicates displacement of the fluorescent tracer by the test ligand. Calculate the

    
    . Ensure assay robustness by verifying the Z'-factor is > 0.6.
    

Cross-Validation Workflow & Data Synthesis

To prevent clinical failure, a compound must demonstrate congruent behavior across all three platforms.

CrossValidation Start TSPO Ligand Candidate RBA Radioligand Binding (RBA) Equilibrium Kd & Ki Start->RBA SPR Surface Plasmon Resonance Kinetics (kon, koff) Start->SPR FRET TR-FRET Assay High-Throughput IC50 Start->FRET DataIntegration Cross-Validation & Data Synthesis RBA->DataIntegration Affinity SPR->DataIntegration Residence Time FRET->DataIntegration HTS Profiling InVivo In Vivo PET Imaging Translation DataIntegration->InVivo

Orthogonal cross-validation workflow integrating RBA, SPR, and FRET for TSPO ligand evaluation.

Quantitative Assay Comparison

The table below summarizes the expected performance profiles of standard TSPO reference ligands across the three validated methodologies, highlighting the critical divergence caused by the rs6971 polymorphism[2][4][10].

LigandGenotype DependencyRBA

(nM)
SPR Residence Time (

)
TR-FRET

(nM)
Primary Utility
PK11195 Independent (HAB

LAB)
~1.0 - 4.0Short (< 5 min)~5.0Universal Reference / Tracer
PBR28 Highly Dependent (HAB

LAB)
~4.0 (HAB) / ~200 (LAB)Long (> 30 min in HAB)~15.0 (HAB)Clinical PET Imaging
Ro5-4864 Dependent~2.5 (HAB)Moderate (~15 min)~8.0Mechanistic Profiling

Conclusion

A singular reliance on high-throughput FRET or isolated SPR kinetics is insufficient for TSPO ligand development. The native lipid environment and the rs6971 polymorphism strictly dictate binding behavior. By anchoring your screening cascade with genotype-stratified Radioligand Binding Assays, and cross-validating with SPR for kinetic residence time and TR-FRET for throughput, you establish a self-validating data package that drastically de-risks downstream in vivo and clinical PET imaging translation.

References

  • Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands. National Institutes of Health (NIH). Available at:[Link]

  • Binding affinity profiles of isoquinoline carboxamide and phenoxyphenyl acetamide-based TSPO PET ligands in human brain and heart. Journal of Nuclear Medicine. Available at:[Link]

  • Synthesis and Evaluation of Translocator 18 kDa Protein (TSPO) Positron Emission Tomography (PET) Radioligands with Low Binding Sensitivity to Human Single Nucleotide Polymorphism rs6971. ACS Publications. Available at:[Link]

  • Changes in peripheral benzodiazepine receptors in patients with bipolar disorder. National Institutes of Health (NIH). Available at:[Link]

  • Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism. MDPI. Available at:[Link]

  • A Peripheral Benzodiazepine Receptor Targeted Agent for In Vitro Imaging and Screening. ACS Publications. Available at:[Link]

  • radioligand binding assays: Topics by Science.gov. Science.gov. Available at: [Link]

  • Imaging of Peripheral Benzodiazepine Receptor Expression as Biomarkers of Detrimental versus Beneficial Glial Responses in Mouse Models of Alzheimer's and Other CNS Pathologies. National Institutes of Health (NIH). Available at:[Link]

  • Translational imaging of TSPO reveals pronounced innate inflammation in human and murine CD8 T cell–mediated limbic encephalitis. National Institutes of Health (NIH). Available at:[Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at:[Link]

  • Ligand-receptor interaction platforms and their applications for drug discovery. ResearchGate. Available at:[Link]

  • Protein–ligand (un)binding kinetics as a new paradigm for drug discovery at the crossroad between experiments and modelling. National Institutes of Health (NIH). Available at:[Link]

  • Effects of Membrane Cholesterol on the Structure and Function of Selected Class A GPCRs Challenges and Future Perspectives. National Institutes of Health (NIH). Available at:[Link]

Sources

Comparative Guide: N-(5-Fluoro-2-methoxyphenyl)acetamide Analogues vs. Established Neuroinflammation Biomarkers

Author: BenchChem Technical Support Team. Date: March 2026

Neuroinflammation is a central driver in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS). Accurately quantifying microglial and astrocytic activation in vivo is critical for both early diagnosis and the evaluation of disease-modifying therapies.

In recent years, the N-(5-Fluoro-2-methoxyphenyl)acetamide structural motif has emerged as a highly potent scaffold for designing second-generation Positron Emission Tomography (PET) radiotracers targeting the 18-kDa Translocator Protein (TSPO)[1]. This guide provides a comprehensive, mechanistic comparison between these advanced acetamide analogues (such as the DAA1106 and FEDAA1106 families) and established neuroinflammation biomarkers, including first-generation PET tracers and soluble fluid biomarkers.

Mechanistic Causality: The Fluorinated Acetamide Scaffold

To understand why this compound analogues outperform legacy tracers, we must analyze the causality behind their structural design:

  • The Acetamide Core: The acetamide group acts as a critical hydrogen-bond acceptor and donor, anchoring the molecule deep within the lipophilic binding pocket of TSPO on the outer mitochondrial membrane.

  • The 5-Fluoro Substitution: The strategic placement of a fluorine atom serves a dual purpose. First, it modulates the lipophilicity (cLogP) of the molecule, optimizing blood-brain barrier (BBB) penetration while minimizing non-specific lipid binding. Second, it provides an ideal site for isotopic substitution with Fluorine-18 (

    
    ). Unlike Carbon-11 (
    
    
    
    ), which has a restrictive half-life of 20.4 minutes,
    
    
    has a half-life of 109.8 minutes, allowing for centralized cyclotron production, longer dynamic scanning protocols, and wider clinical distribution[1][2].
  • The 2-Methoxy Group: This functional group restricts the conformational flexibility of the phenyl ring via steric hindrance, locking the molecule into an active pharmacophore. This rigidity dramatically increases binding affinity (

    
    ) and ensures high selectivity for TSPO over central benzodiazepine receptors (CBR)[1][3].
    

Visualizing the Neuroinflammation Biomarker Cascade

The selection of a biomarker depends heavily on the specific cellular cascade being interrogated. While TSPO PET tracers provide spatial resolution of microglial activation, fluid biomarkers like GFAP and sTREM2 provide systemic readouts of glial reactivity[4][5].

Pathway Insult Neurological Insult (e.g., Amyloid, Trauma) Microglia Microglial Activation Insult->Microglia Astrocyte Astrocyte Reactivity Insult->Astrocyte TSPO TSPO Upregulation (Mitochondrial Target) Microglia->TSPO sTREM2 sTREM2 Release (CSF/Blood Biomarker) Microglia->sTREM2 GFAP GFAP Release (CSF/Blood Biomarker) Astrocyte->GFAP Tracer Fluorinated Acetamide Analogue Binding TSPO->Tracer High Affinity

Pathophysiological cascade of neuroinflammation and corresponding biomarker targets.

Comparative Analysis: Analogues vs. Established Biomarkers

The transition from first-generation TSPO tracers (like [


]PK11195) to second-generation acetamide analogues, alongside the rise of fluid biomarkers, requires a careful evaluation of sensitivity, specificity, and clinical utility.
Quantitative Comparison Table
Biomarker / TracerPrimary TargetModalityAffinity / SensitivitySpecificity / LimitationsClinical Stage
This compound analogues (e.g.,[

]FEDAA1106)
TSPO (Microglia / Macrophages)PET ImagingHigh (

)[2]
High spatial resolution. Limitation: Sensitive to rs6971 polymorphism (A147T)[6].Clinical Trials
[

]PK11195
TSPOPET ImagingModerate (

)
High non-specific binding; poor signal-to-noise ratio; short half-life[1].Established / Legacy
sTREM2 Soluble Microglial ReceptorCSF / Plasma (Simoa)Moderate Systemic readout of microglial phagocytic states. Lacks spatial localization[4][5].Clinical Research
GFAP Astrocyte CytoskeletonCSF / Plasma (Simoa)High Highly specific to astrogliosis. Predictive of cognitive decline, but lacks spatial data[5][7].Clinical / Diagnostic

Data synthesis indicates that while fluid biomarkers (GFAP, sTREM2) are excellent for longitudinal screening, acetamide-based TSPO PET tracers are indispensable for localizing discrete neuroinflammatory lesions in vivo.

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of any novel this compound analogue must follow a self-validating experimental workflow. The following protocols detail the necessary steps to confirm target engagement, utilizing competitive blocking to prove causality and specificity.

Protocol 1: In Vitro Radioligand Binding & Autoradiography

Objective: Determine the dissociation constant (


), maximum binding capacity (

), and target specificity of the novel analogue. Causality Check: By co-incubating the tissue with a massive excess of an unlabeled, structurally distinct TSPO ligand (PK11195), we saturate all true TSPO sites. Any residual radioactive signal is definitively categorized as non-specific binding, ensuring the system is self-validating.
  • Tissue Preparation: Extract brain tissue from a validated neuroinflammation animal model (e.g., LPS-induced neuroinflammation or APP/PS1 transgenic mice). Section brains at 20 µm thickness using a cryostat and mount on glass slides.

  • Pre-incubation: Incubate sections in 50 mM Tris-HCl buffer (pH 7.4) at room temperature for 15 minutes to remove endogenous ligands.

  • Radioligand Incubation: Incubate sections with varying concentrations (0.01 nM to 10 nM) of the [

    
    ]-labeled acetamide analogue in Tris-HCl buffer for 60 minutes.
    
  • Competitive Blocking (Self-Validation): For adjacent control sections, co-incubate the radioligand with 10 µM of unlabeled PK11195 to determine non-specific binding (NSB).

  • Washing & Detection: Wash slides twice in ice-cold buffer (2 minutes each) to trap specific binding, dip in ice-cold distilled water, and dry rapidly under a stream of cold air. Expose to a phosphor-imaging plate for 2-4 hours and quantify using densitometry. Calculate specific binding by subtracting NSB from total binding.

Protocol 2: In Vivo Dynamic Micro-PET Imaging

Objective: Assess BBB penetrance, regional distribution, and in vivo kinetics. Causality Check: Standardized Uptake Value (SUV) alone is highly susceptible to variations in blood flow. Therefore, kinetic modeling using an arterial input function is required to calculate the total volume of distribution (


), providing a true reflection of receptor density[6].
  • Preparation: Anesthetize the subject (e.g., non-human primate or rodent) using 1.5-2% isoflurane. Cannulate the femoral artery for continuous arterial blood sampling.

  • Injection: Administer 15-20 MBq of the [

    
    ]-labeled analogue via intravenous bolus injection.
    
  • Acquisition: Immediately initiate a 90-minute dynamic PET scan.

  • Blood Sampling: Collect arterial blood samples at 15s intervals for the first 2 minutes, gradually increasing to 10-minute intervals, to construct the arterial input function (AIF). Correct for radiometabolites using HPLC.

  • Kinetic Modeling: Reconstruct images using the Ordered Subsets Expectation Maximization (OSEM) algorithm. Apply the Logan graphical analysis or a two-tissue compartment model (2TCM) using the metabolite-corrected AIF to calculate regional

    
    .
    

Visualizing the Validation Workflow

Workflow Syn 1. Radiosynthesis (18F-Fluorination of Acetamide Precursor) InVitro 2. In Vitro Autoradiography (Kd & Bmax Determination via Blocking) Syn->InVitro Validation InVivo 3. Dynamic Micro-PET (BBB Penetration & Arterial Sampling) InVitro->InVivo Lead Selection Data 4. Kinetic Modeling (VT Calculation via 2TCM / Logan Plot) InVivo->Data Quantification

Step-by-step validation workflow for novel neuroinflammation PET radiotracers.

Conclusion

While fluid biomarkers like GFAP and sTREM2 provide invaluable, easily accessible data regarding the systemic presence of astrogliosis and microglial activation[4][5], they cannot map the spatial distribution of neuroinflammation. This compound analogues represent a significant leap forward in TSPO PET imaging. By leveraging the hydrogen-bonding capacity of the acetamide core and the favorable radiochemical properties of the 5-fluoro substitution, these molecules offer superior affinity and signal-to-noise ratios compared to legacy tracers like[


]PK11195[1][2]. Future clinical implementation will rely heavily on combining these high-resolution spatial imaging techniques with longitudinal fluid biomarker tracking to fully characterize neurodegenerative disease progression.

References

1.[3] Radiation Dosimetry and Biodistribution of the Translocator Protein Radiotracer [11C]DAA1106 Determined with PET/CT in Healthy Human Volunteers. PubMed Central (PMC). Available at:[Link] 2.[4] Neuroinflammation Is Associated with GFAP and sTREM2 Levels in Multiple Sclerosis. PubMed Central (PMC). Available at:[Link] 3.[1] The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing. PubMed Central (PMC). Available at:[Link] 4.[5] Neuroinflammatory Biomarkers in Alzheimer's Disease: From Pathophysiology to Clinical Implications. PubMed Central (PMC). Available at:[Link] 5.[2] In vivo TSPO imaging in patients with multiple sclerosis: a brain PET study with [18F]FEDAA1106. PubMed Central (PMC). Available at:[Link] 6.[7] Neuroinflammatory fluid biomarkers in patients with Alzheimer's disease: a systematic literature review. PubMed Central (PMC). Available at:[Link] 7.[6] Sensitivity of 11C-PBR28 to TSPO Affinity Polymorphism. NIH Public Access - IU Indianapolis ScholarWorks. Available at:[Link]

Sources

A Head-to-Head Comparison of Acetamide-Based PET Probes for Neuroinflammation Imaging

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The robust and early detection of neuroinflammation is a critical objective in the study and treatment of a wide range of neurological disorders. Positron Emission Tomography (PET) has emerged as a powerful in vivo imaging modality for this purpose, largely through the development of radiolabeled probes targeting the 18 kDa translocator protein (TSPO). TSPO is an outer mitochondrial membrane protein that is significantly upregulated in activated microglia and astrocytes, making it a key biomarker for neuroinflammatory processes.[1][2][3] This guide provides a comprehensive, head-to-head comparison of prominent acetamide-based PET probes, offering insights into their performance based on experimental data to aid researchers in probe selection and experimental design.

The Evolution of TSPO PET Probes: From First to Second Generation

The first-generation TSPO PET tracer, [11C]PK11195, paved the way for in vivo neuroinflammation imaging. However, its utility was hampered by several limitations, including a low signal-to-noise ratio, high nonspecific binding, and poor brain permeability.[4][5][6] This led to the development of second-generation probes, many of which are acetamide-based, offering improved imaging characteristics such as higher binding affinity and a better signal-to-noise ratio.[2][4][6] This guide will focus on a comparative analysis of three widely studied second-generation acetamide-based probes: [11C]PBR28 , [18F]DPA-714 , and [18F]FEPPA .

A critical consideration for second-generation TSPO probes is their sensitivity to a single nucleotide polymorphism (rs6971) in the TSPO gene.[2][4] This polymorphism results in three different binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[2][7] This genetic variation necessitates subject genotyping prior to imaging studies to ensure accurate quantification and interpretation of PET data.[7]

Comparative Analysis of Key Acetamide-Based Probes

The selection of an appropriate PET probe is contingent on a variety of factors including binding affinity, kinetic properties, and the specific context of the research question. Below is a detailed comparison of [11C]PBR28, [18F]DPA-714, and [18F]FEPPA.

Probe Radionuclide Binding Affinity (Ki, nM) Key Advantages Key Disadvantages
[11C]PBR28 Carbon-110.22 (human)[1]High affinity and specificity[1]; well-characterized.Short half-life of 11C (~20 min) limits use to centers with an on-site cyclotron; significant inter-subject variability due to TSPO polymorphism.[2][7]
[18F]DPA-714 Fluorine-18~1.0 (human)[8]Longer half-life of 18F (~110 min) allows for centralized production and distribution[9]; good signal-to-noise ratio.[9][10]Slower clearance from the brain compared to some other probes[10][11]; also affected by TSPO polymorphism.[2]
[18F]FEPPA Fluorine-18High affinity (sub-nanomolar range)Longer half-life of 18F; good brain penetration and lower metabolism compared to [18F]DPA-714.[12][13]Affected by TSPO polymorphism[14]; dynamic imaging acquisition is often required.[13]
Head-to-Head Experimental Data

A direct comparison study in an Alzheimer's disease mouse model provided valuable insights into the in vivo performance of these probes.[10][11] The study revealed that a novel tracer, [18F]F-DPA, displayed higher brain uptake and faster clearance than both [18F]DPA-714 and [11C]PBR28.[10][11] While not an acetamide-based probe, this study highlights the importance of direct comparative imaging.

In the same study, when comparing the acetamide-based probes, [11C]PBR28 showed significant differences in uptake between transgenic and wild-type mice earlier than [18F]DPA-714.[10][11] Specifically, significant uptake differences for [11C]PBR28 were observed at 10-20 minutes post-injection, whereas for [18F]DPA-714, significance was reached in the 20-40 minute timeframe.[10][11] This suggests faster kinetics for [11C]PBR28 in this particular model.

Another study directly comparing [18F]PBR06 (an 18F-labeled analogue of PBR28) and [11C]PBR28 in humans found that both radioligands provided similar precision in measuring TSPO.[15] The choice between them would therefore primarily depend on the logistical advantages of the longer half-life of Fluorine-18.[15]

Experimental Methodologies

Accurate and reproducible results in PET imaging studies hinge on meticulously executed experimental protocols. Below are generalized, step-by-step methodologies for key experiments involving these acetamide-based probes.

The synthesis of these PET probes is a complex process typically performed in an automated synthesis module.

Radiosynthesis_Workflow cluster_0 [11C]PBR28 Synthesis cluster_1 [18F]DPA-714 & [18F]FEPPA Synthesis [11C]CO2 [11C]CO2 [11C]CH3I [11C]CH3I [11C]CO2->[11C]CH3I Gas Phase Iodination Radiolabeling Radiolabeling [11C]CH3I->Radiolabeling O-methylation of precursor HPLC_Purification_PBR28 HPLC_Purification_PBR28 Radiolabeling->HPLC_Purification_PBR28 Purification Formulation_PBR28 Formulation_PBR28 HPLC_Purification_PBR28->Formulation_PBR28 Final Formulation [11C]PBR28 [11C]PBR28 Formulation_PBR28->[11C]PBR28 [18F]Fluoride [18F]Fluoride Trapping Trapping [18F]Fluoride->Trapping Anion Exchange Elution Elution Trapping->Elution K2CO3/K222 Radiolabeling_F18 Radiolabeling_F18 Elution->Radiolabeling_F18 Nucleophilic Substitution with Precursor HPLC_Purification_F18 HPLC_Purification_F18 Radiolabeling_F18->HPLC_Purification_F18 Purification Formulation_F18 Formulation_F18 HPLC_Purification_F18->Formulation_F18 Final Formulation [18F]Probe [18F]Probe Formulation_F18->[18F]Probe

Caption: Generalized workflows for the automated radiosynthesis of [11C] and [18F] labeled acetamide-based PET probes.

Detailed Steps for [11C]PBR28 Radiosynthesis (Generalized): [1][16][17][18]

  • Production of [11C]Methyl Iodide: [11C]Carbon dioxide produced by a cyclotron is converted to [11C]methyl iodide ([11C]CH3I).[1]

  • Radiolabeling: The desmethyl precursor of PBR28 is reacted with [11C]CH3I via O-methylation.[3]

  • Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC).[17]

  • Formulation: The purified [11C]PBR28 is formulated in a physiologically compatible solution for injection.[17]

Detailed Steps for [18F]DPA-714 and [18F]FEPPA Radiosynthesis (Generalized): [13][14][19][20][21][22]

  • [18F]Fluoride Production and Trapping: [18F]Fluoride is produced in a cyclotron and trapped on an anion exchange cartridge.[20]

  • Elution: The trapped [18F]fluoride is eluted using a solution containing a phase transfer catalyst like Kryptofix 222 (K222) and potassium carbonate.[20]

  • Radiolabeling: The [18F]fluoride is reacted with the corresponding tosylate or other suitable precursor via a nucleophilic substitution reaction.[13][14]

  • Purification: The crude product is purified by HPLC.[13][14]

  • Formulation: The final product is formulated for intravenous administration.[14]

This technique is used to visualize the distribution of the radioligand in tissue sections.

Autoradiography_Workflow Brain_Tissue_Slices Brain_Tissue_Slices Incubation Incubation Brain_Tissue_Slices->Incubation With Radioligand Washing Washing Incubation->Washing Remove Unbound Ligand Drying Drying Washing->Drying Exposure Exposure Drying->Exposure To Phosphor Screen Imaging Imaging Exposure->Imaging Phosphorimager Data_Analysis Data_Analysis Imaging->Data_Analysis

Caption: Standard workflow for in vitro autoradiography using radiolabeled PET probes.

Detailed Protocol:

  • Tissue Preparation: Obtain thin (e.g., 20 µm) cryosections of the brain region of interest.

  • Incubation: Incubate the tissue sections with a solution containing the radiolabeled acetamide probe at a specific concentration.

  • Washing: Wash the sections in buffer to remove non-specifically bound radioligand.

  • Drying: Air-dry the washed sections.

  • Exposure: Expose the dried sections to a phosphor imaging plate or film.

  • Imaging and Analysis: Scan the imaging plate or film to visualize the distribution of the radioligand and quantify the signal intensity in different brain regions.

This is the core technique for non-invasively assessing neuroinflammation in living subjects.

PET_Imaging_Workflow Subject_Preparation Subject_Preparation Radiotracer_Injection Radiotracer_Injection Subject_Preparation->Radiotracer_Injection Intravenous Bolus Dynamic_PET_Scan Dynamic_PET_Scan Radiotracer_Injection->Dynamic_PET_Scan Arterial_Blood_Sampling Arterial_Blood_Sampling Dynamic_PET_Scan->Arterial_Blood_Sampling For Input Function (optional) Image_Reconstruction Image_Reconstruction Dynamic_PET_Scan->Image_Reconstruction Kinetic_Modeling Kinetic_Modeling Image_Reconstruction->Kinetic_Modeling e.g., 2-Tissue Compartment Model Quantification Quantification Kinetic_Modeling->Quantification Volume of Distribution (VT) TSPO_Signaling_Pathway cluster_0 Mitochondrion TSPO TSPO VDAC VDAC TSPO->VDAC PBRM Mitochondrial Permeability Transition Pore (MPTP) TSPO->PBRM Pregnenolone Pregnenolone TSPO->Pregnenolone Steroidogenesis ANT ANT VDAC->ANT VDAC->PBRM ANT->PBRM Apoptosis Apoptosis PBRM->Apoptosis Cholesterol Cholesterol Cholesterol->TSPO

Caption: Simplified diagram of TSPO's location and involvement in mitochondrial functions.

Future Directions and Concluding Remarks

The field of PET imaging for neuroinflammation is continually advancing, with the development of third-generation TSPO probes that are less sensitive to the rs6971 polymorphism. [4][5]This would allow for the inclusion of a wider range of subjects in clinical studies.

References

  • Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. Frontiers. [Link]

  • Improved Automated Radiosynthesis of [11C]PBR28. PMC. [Link]

  • First‐ and second‐generation TSPO PET radiotracers.. ResearchGate. [Link]

  • TSPO PET Imaging as a Biomarker of Neuroinflammation in Neurodegenerative Disorders. IntechOpen. [Link]

  • Recent developments on PET radiotracers for TSPO and their applications in neuroimaging. Signal Transduction and Targeted Therapy. [Link]

  • PET Imaging of Neuro-Inflammation with Tracers Targeting the Translocator Protein (TSPO), a Systematic Review: From Bench to Bedside. MDPI. [Link]

  • Direct Comparison of [18F]F-DPA with [18F]DPA-714 and [11C]PBR28 for Neuroinflammation Imaging in the same Alzheimer's Disease Model Mice and Healthy Controls. PMC. [Link]

  • The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing. ACS Omega. [Link]

  • [18F]CB251 PET/MR imaging probe targeting translocator protein (TSPO) independent of its Polymorphism in a Neuroinflammation Model. Theranostics. [Link]

  • Automated radiosynthesis of [18F]DPA-714 on a commercially available IBA Synthera®. PubMed. [Link]

  • An Automated Radiosynthesis of [18F]DPA-714 on a Commercially Available Radiosynthesizer, Elixys Flex/Chem. PMC. [Link]

  • TSPO Radioligands for Neuroinflammation: An Overview. MDPI. [Link]

  • Radiosynthesis of [ 18 F]DPA-714 using optimised conditions. OTs = tosylate. ResearchGate. [Link]

  • Fully automated radiosynthesis of [¹¹C]PBR28, a radiopharmaceutical for the translocator protein (TSPO) 18 kDa, using a GE TRACERlab FXC-Pro. PubMed. [Link]

  • Improved Automated Radiosynthesis of [11C]PBR28. MDPI. [Link]

  • Perspective: Solving the Heterogeneity Conundrum of TSPO PET Imaging in Psychosis. Frontiers in Psychiatry. [Link]

  • [18F]FEPPA: Improved Automated Radiosynthesis, Binding Affinity, and Preliminary in Vitro Evaluation in Colorectal Cancer. PMC. [Link]

  • An automated radiosynthesis of [18F]DPA-714 on a commercially available radiosynthesizer, Elixys Flex/Chem. PubMed. [Link]

  • Synthesis and evaluation of novel potent TSPO PET ligands with 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamide. PubMed. [Link]

  • [18F]PBR146 and [18F]DPA-714 in vivo Imaging of Neuroinflammation in Chronic Hepatic Encephalopathy Rats. Frontiers. [Link]

  • Direct Comparison of [18F]F-DPA with [18F]DPA-714 and [11C]PBR28 for Neuroinflammation Imaging in the same Alzheimer's Disease Model Mice and Healthy Controls. ResearchGate. [Link]

  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). PMC. [Link]

  • Can Studies of Neuroinflammation in a TSPO Genetic Subgroup (HAB or MAB) Be Applied to the Entire AD Cohort?. The Journal of Nuclear Medicine. [Link]

  • Direct Comparison of [18F]F-DPA with [18F]DPA-714 and [11C]PBR28 for Neuroinflammation Imaging in the same Alzheimer's Disease Model Mice and Healthy Controls. PubMed. [Link]

  • [18F]FEPPA a TSPO Radioligand: Optimized Radiosynthesis and Evaluation as a PET Radiotracer for Brain Inflammation in a Peripheral LPS-Injected Mouse Model. PMC. [Link]

  • The Translocator Protein (TSPO) Genetic Polymorphism A147T Is Associated with Worse Survival in Male Glioblastoma Patients. PMC. [Link]

  • [18F]FEPPA PET imaging for monitoring CD68-positive microglia/macrophage neuroinflammation in nonhuman primates. PMC. [Link]

  • PET Imaging of Neuroinflammation Using [11C]DPA-713 in a Mouse Model of Ischemic Stroke. PubMed. [Link]

  • GMP-compliant fully automated radiosynthesis of [18F]FEPPA for PET/MRI imaging of regional brain TSPO expression. PubMed. [Link]

  • In Vivo Brain Region-specific TSPO Imaging by PET/MRI [18F]FEPPA. ResearchGate. [Link]

  • 11C-DPA-713 Versus 18F-GE-180: A Preclinical Comparison of Translocator Protein 18 kDa PET Tracers to Visualize Acute and Chronic Neuroinflammation in a Mouse Model of Ischemic Stroke. The Journal of Nuclear Medicine. [Link]

  • Comparison of 18F- and 11C-labeled aryloxyanilide analogs to measure translocator protein in human brain using positron emission tomography. PubMed. [Link]

  • [18F]DPA-714: Direct Comparison with [11C]PK11195 in a Model of Cerebral Ischemia in Rats. PLOS One. [Link]

  • PET Imaging of Neuroinflammation Using [11C]DPA-713 in a Mouse Model of Ischemic Stroke. PMC. [Link]

  • Head-to-Head Comparison of 11C-PBR28 and 18F-GE180 for Quantification of the Translocator Protein in the Human Brain. PubMed. [Link]

  • Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in amyloid-positive individuals with subjective cognitive decline. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • PET Imaging to Measure Neuroinflammation In Vivo. PubMed. [Link]

  • PET Imaging of Neuroinflammation in Alzheimer's Disease. Frontiers. [Link]

  • Molecular Imaging of Neuroinflammation in Neurodegenerative Dementias: The Role of In Vivo PET Imaging. MDPI. [Link]

Sources

Safety Operating Guide

N-(5-Fluoro-2-methoxyphenyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Chemical Profile & Hazard Identification

Before initiating disposal, you must understand that the presence of the fluorine atom on the phenyl ring fundamentally alters the disposal pathway compared to standard organic acetamides.

Parameter Data
Chemical Name N-(5-Fluoro-2-methoxyphenyl)acetamide
CAS Number 397-34-2
Molecular Formula C₉H₁₀FNO₂
Physical State Solid (typically off-white to beige powder)
Primary Hazard Irritant (Skin/Eye/Respiratory); Acute Toxicity (Oral)
Disposal Class Halogenated Organic Waste (Critical Designation)

The "Senior Scientist" Insight: Many researchers mistakenly categorize this compound with general organic solids (like acetanilide). This is a compliance violation. Because of the C-F bond, incineration of this material without specific flue-gas scrubbing generates Hydrogen Fluoride (HF) gas.[1] Standard municipal incinerators or non-halogenated waste kilns may not be equipped to handle HF emissions, leading to infrastructure corrosion and regulatory fines.[1][2]

Pre-Disposal Segregation Strategy

Core Directive: Never mix this compound with non-halogenated solvents or solids.[1]

The most common error in pharmaceutical development labs is "dilution by mixing"—tossing a fluorinated intermediate into a general "Organic Solid" drum. This contaminates the entire drum, forcing the waste vendor to reclassify 50kg of waste as halogenated because of 5g of your compound.

The Segregation Logic (Self-Validating System)
  • Check the Structure: Does it have F, Cl, Br, or I? Yes (Fluorine). [3]

  • Assign Stream: It must go to the Halogenated stream.[1]

  • Verify pH (if liquid): Ensure no reaction with other halogenated wastes (e.g., do not mix with strong oxidizers).[1]

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired/Excess)
  • Containment: Transfer the solid into a clear, chemically resistant polyethylene bag.

  • Double-Bagging: Place the first bag inside a second bag (secondary containment) to prevent particle release during transport.

  • Labeling:

    • Apply a hazardous waste label.[1][4]

    • Crucial Step: Write "CONTAINS ORGANIC FLUORINE" or "HALOGENATED SOLID" clearly on the tag.

  • Container Selection: Place the bagged material into the Lab Pack drum designated for Halogenated Organic Solids .

    • Do not use the "General Trash" or "Biohazard" bins.

Scenario B: Disposal of Mother Liquor (Solution)

Context: You have performed a recrystallization and the compound is dissolved in a solvent (e.g., Ethyl Acetate or DCM).[2]

  • Solvent Assessment:

    • If dissolved in a Halogenated Solvent (e.g., DCM): The stream remains Halogenated Liquid Waste .[1][2]

    • If dissolved in a Non-Halogenated Solvent (e.g., Methanol): The presence of this compound contaminates the solvent.[1] The entire volume must now be treated as Halogenated Liquid Waste .[1]

  • Transfer: Pour into the "Halogenated Waste" carboy.

  • Log Entry: Record the approximate concentration of the fluorinated compound on the waste log.

Visualization: The Decision Matrix

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring downstream compliance with EPA emissions standards for HF.

DisposalLogic Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid Waste (Mother Liquor/Rinses) StateCheck->LiquidPath FinalStream DISPOSAL ENDPOINT: Halogenated Organic Waste Stream (Incineration w/ HF Scrubbing) SolidPath->FinalStream Double Bag & Label SolventCheck Check Solvent Identity LiquidPath->SolventCheck NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent Normally Non-Halo HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Already Halogenated Contamination CRITICAL ACTION: Reclassify Entire Volume as Halogenated NonHaloSolvent->Contamination HaloSolvent->FinalStream Contamination->FinalStream Prevent Equip Corrosion

Figure 1: Waste Stream Decision Matrix.[1] Note how non-halogenated solvents become halogenated waste streams upon contamination with the fluorinated solute.

Regulatory & Compliance Framework

Adherence to these regulations is not optional. It protects your facility's license to operate.[1]

  • EPA RCRA Status:

    • While this compound is not explicitly "P-Listed" or "U-Listed" by specific name in 40 CFR 261.33, it falls under the generator's responsibility to characterize waste.[1][2]

    • Guidance: Classify as a Hazardous Waste due to toxicity and halogen content.[1]

    • Land Ban: Under the Hazardous and Solid Waste Amendments (HSWA) , halogenated organic compounds (HOCs) are generally prohibited from land disposal (Land Ban) unless treated.[1] Incineration is the required treatment standard [1].[1]

  • Waste Codes (US Context):

    • If dissolved in a spent halogenated solvent (like DCM), apply code F002 .[1][2][5]

    • If solid or in a non-listed solvent, use the generic generator code for "Toxic, Organic Solid/Liquid" often utilized by waste vendors (e.g., D000 or state-specific codes for halogenated organics).[1][2] Consult your EHS officer for your site's specific "State Waste Code" for non-RCRA listed halogenated solids.[2]

Emergency Spill Procedures (During Disposal)

If a spill occurs while transferring waste:

  • Solid Spill:

    • Do not dry sweep vigorously (creates dust).[1]

    • Use a HEPA vacuum or wet-wipe method.[1]

    • Place all cleanup materials (wipes, gloves) into the Halogenated Solid waste drum.[1][2]

  • Liquid Spill:

    • Absorb with vermiculite or polypropylene pads.[1]

    • Do not use sawdust (combustible).[1]

    • Treat the used absorbent as Halogenated Waste .[1]

References

  • U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds (HOCs).[1] 40 CFR Part 268.[1]

  • PubChem. this compound Compound Summary (CAS 397-34-2).[1] National Library of Medicine.[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1]

Sources

Personal protective equipment for handling N-(5-Fluoro-2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Identity: N-(5-Fluoro-2-methoxyphenyl)acetamide CAS: 397-34-2 Physical State: Solid (Crystalline powder)

Critical Safety Distinction: Do NOT confuse this compound with Fluoroacetamide (CAS 640-19-7) . While both contain fluorine and an amide group, Fluoroacetamide is a metabolic poison (citric acid cycle inhibitor) and a highly lethal rodenticide. This compound is an aryl acetamide intermediate, typically classified as an Irritant and Harmful by Ingestion . However, due to the fluorine substitution, it should be handled with elevated caution compared to unsubstituted acetanilides.

Hazard Profile (GHS Classification Estimate):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

PPE CategoryRequirementTechnical Justification
Hand Protection Nitrile Rubber (Min.[5] 0.11 mm thickness)Why: Nitrile provides excellent resistance to solid amides and incidental solvent splashes. Latex is permeable to many organic intermediates and carries allergy risks. Protocol: Change gloves immediately upon contamination or every 2 hours.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Why: Standard safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the ocular area against airborne particulates.
Respiratory N95/P2 Mask (Minimum) or Fume Hood (Preferred)Why: As a respiratory irritant (H335), inhalation of dust must be prevented. If handling outside a hood (not recommended), a fit-tested respirator is mandatory.
Body Protection Lab Coat (Cotton/Poly blend) + Long Sleeves Why: Prevents dermal absorption. The acetamide moiety can facilitate skin permeation.
Operational Protocols
A. Engineering Controls & Weighing

Objective: Eliminate inhalation exposure during the generation of dust.

  • Workspace: All open handling (weighing, transfer) must occur inside a certified chemical fume hood .

  • Airflow: Verify face velocity is between 0.3 – 0.5 m/s before starting.

  • Static Control: Use an antistatic gun or ionizer bar if the powder is static-prone (common with fluorinated aromatics) to prevent "flying" powder during weighing.

B. Reaction Setup (Standard Workflow)

Context: This compound is often used as an intermediate in SNAr reactions or coupling protocols.

  • Solvent Choice: Soluble in DMSO, DMF, and Methanol.

    • Caution: When dissolved in DMSO, skin permeability increases significantly. Double-gloving is required when handling solutions.

  • Temperature: Melting point is typically range-bound (approx. 70–100°C range for analogs). Ensure heating mantles are set below the flash point of the solvent used.

C. Visualized Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting PPE based on the state of the chemical (Solid vs. Solution).

PPE_Decision_Tree Start Start: Handling this compound State_Check Is the compound in Solid or Solution state? Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution (e.g., DMSO/DMF) State_Check->Solution Hood_Check Is Fume Hood Available? Solid->Hood_Check Solvent_Risk Is Solvent Penetrating? (DMSO/DMF) Solution->Solvent_Risk Standard_PPE Standard PPE: Nitrile Gloves + Goggles + Lab Coat Hood_Check->Standard_PPE Yes Resp_Req STOP: Respiratory Protection (N95/P100) REQUIRED Hood_Check->Resp_Req No Double_Glove Double Glove Protocol: Laminate inner + Nitrile outer Solvent_Risk->Double_Glove Yes Std_Glove Standard Nitrile Gloves Solvent_Risk->Std_Glove No

Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.

Emergency Response & Spill Management

Scenario: Accidental spill of 5g of powder on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[5] Do not turn off the fume hood.

  • PPE Upgrade: Put on a second pair of gloves and an N95 respirator if not already worn.

  • Dry Cleanup (Preferred):

    • Do not wet the powder immediately (creates a spreadable sludge).

    • Cover with a dry absorbent pad or use a dedicated HEPA vacuum.

    • Alternative: Gently sweep into a dustpan using a brush, minimizing dust generation.

  • Decontamination: Wipe the surface with a soap/water solution followed by an ethanol wipe.

  • Disposal: Place all spill debris into a Hazardous Solid Waste container. Label as "Toxic/Irritant Organic Solid."

Visualized Emergency Workflow

Emergency_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small_Hood Small (<10g) inside Hood Assess->Small_Hood Large_Floor Large or Outside Hood Assess->Large_Floor Action_Sweep Dry Sweep / Wipe Small_Hood->Action_Sweep Action_Evac Evacuate Area / Call Safety Officer Large_Floor->Action_Evac Waste Dispose as Hazardous Waste Action_Sweep->Waste

Figure 2: Triage logic for spill response.

Waste Disposal Protocols

Principle: Fluorinated organics require high-temperature incineration to ensure complete destruction of the C-F bond.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidHigh-Temperature Incineration. Do not landfill. Label clearly with "Fluorinated Organic".
Liquid Waste Halogenated Organic SolventCombine with halogenated waste stream (if in DCM/Chloroform) or Non-Halogenated (if in MeOH/Acetone), but tag as containing Fluorine .
Contaminated PPE Hazardous SolidDispose of gloves and wipes in the solid hazardous waste bin.
References
  • Sigma-Aldrich. (n.d.). This compound CAS 397-34-2 Product Information. Retrieved from

  • Fisher Scientific. (2021).[3] Safety Data Sheet: Aryl Acetamides and related analogs. Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from

  • United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6][7] Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Fluoro-2-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-Fluoro-2-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.